molecular formula C13H15N3O8 B613258 N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester CAS No. 29358-99-4

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

Cat. No.: B613258
CAS No.: 29358-99-4
M. Wt: 341.28
InChI Key: SJSFXFJUJDOSND-VIFPVBQESA-N
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Description

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H15N3O8 and its molecular weight is 341.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O8/c1-3-24-13(19)9(14-7(2)17)4-8-5-10(15(20)21)12(18)11(6-8)16(22)23/h5-6,9,18H,3-4H2,1-2H3,(H,14,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSFXFJUJDOSND-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29358-99-4
Record name L-Tyrosine, N-acetyl-3,5-dinitro-, etyhl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a specialized derivative of the amino acid L-tyrosine, engineered for specific applications in biochemical and pharmaceutical research. The introduction of two nitro groups to the phenolic ring and the esterification of the carboxyl group significantly alter its chemical properties, rendering it a valuable tool for investigating post-translational modifications, particularly those involving nitrotyrosine, and in the fields of protein engineering and drug design. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, methods for analytical characterization, its known biological interactions, and essential safety and handling guidelines.

Introduction: A Molecule Designed for Inquiry

This compound, with the IUPAC name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate, is a synthetically modified amino acid derivative. The core L-tyrosine structure is modified in three key ways: acetylation of the alpha-amino group, dinitration of the aromatic ring at positions 3 and 5, and esterification of the carboxyl group with ethanol. These modifications are not arbitrary; they are deliberately introduced to modulate the molecule's reactivity, solubility, and interaction with biological systems.

The presence of the nitro groups makes it an analogue of 3-nitrotyrosine, a biomarker for oxidative stress. This allows researchers to use this compound as a probe in studies related to nitrative stress and its pathological consequences. The ethyl ester group increases the compound's hydrophobicity, which can enhance its permeability across cellular membranes compared to its non-esterified counterpart, expanding its utility in cell-based assays.[] The N-acetyl group protects the amino terminus, preventing unwanted side reactions and making it suitable for specific applications in peptide synthesis and modification studies.[]

This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required for its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its appropriate handling, storage, and application in experimental setups.

PropertyValueSource
CAS Number 29358-99-4[2][3]
Molecular Formula C₁₃H₁₅N₃O₈[][3]
Molecular Weight 341.28 g/mol []
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate[]
Synonyms Ac-Tyr{3,5-(NO₂)₂}-OEt, Ac-3,5-dinitro-Tyr-OEt[]
Appearance Expected to be a solid, likely pale yellow, due to the nitro-aromatic system.Inferred from related compounds
Storage Store at 2-8 °C.[]

Synthesis and Purification

The synthesis of this compound involves a multi-step process starting from L-tyrosine. The following protocol is based on established chemical transformations for amino acid modification, including a historical method for the synthesis of related dinitro-tyrosine derivatives.[4]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Dinitration cluster_2 Step 3: Esterification L_Tyrosine L-Tyrosine N_Acetyl_L_Tyrosine N-Acetyl-L-tyrosine L_Tyrosine->N_Acetyl_L_Tyrosine Acetic Anhydride, NaOH (aq) N_Acetyl_3_5_dinitro_L_tyrosine N-Acetyl-3,5-dinitro-L-tyrosine N_Acetyl_L_Tyrosine->N_Acetyl_3_5_dinitro_L_tyrosine Nitric Acid, Sulfuric Acid Target_Compound N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester N_Acetyl_3_5_dinitro_L_tyrosine->Target_Compound Ethanol, Acid Catalyst (e.g., SOCl₂)

Caption: A three-step synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Acetyl-L-tyrosine

  • Disperse L-tyrosine in water.

  • Slowly add a 30% sodium hydroxide solution dropwise with stirring until the L-tyrosine is completely dissolved, maintaining an alkaline pH.

  • Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH between 8 and 10 by the concomitant addition of 30% sodium hydroxide solution.

  • After the addition of acetic anhydride is complete, continue stirring at room temperature for 1-2 hours.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.7 to precipitate the N-Acetyl-L-tyrosine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of N-Acetyl-3,5-dinitro-L-tyrosine

  • Carefully add N-Acetyl-L-tyrosine in portions to a stirred mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature (0-5 °C) using an ice-salt bath.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until the nitration is complete (monitoring by TLC is recommended).

  • Pour the reaction mixture onto crushed ice to precipitate the dinitrated product.

  • Filter the resulting solid, wash thoroughly with cold water to remove excess acid, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain pure N-Acetyl-3,5-dinitro-L-tyrosine.[4]

Step 3: Synthesis of this compound

  • Suspend N-Acetyl-3,5-dinitro-L-tyrosine in anhydrous ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Remove the excess ethanol and thionyl chloride under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound should be confirmed using a combination of analytical techniques. While some suppliers do not provide analytical data for this specific compound[5], the following methods are standard for the characterization of similar molecules.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A C18 column with a gradient elution system of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective. Detection can be performed using a UV-Vis detector, as the dinitrated aromatic ring will have strong absorbance in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for structural confirmation. The expected proton signals for a related compound, N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester, have been reported and can be used as a reference for interpreting the spectrum of the dinitrated analogue.[6] Key expected signals for this compound would include:

  • A triplet and a quartet for the ethyl ester protons.

  • A singlet for the acetyl methyl protons.

  • Doublets of doublets for the diastereotopic β-protons of the tyrosine side chain.

  • A multiplet for the α-proton.

  • Singlets for the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected molecular ion peak would correspond to the calculated molecular weight of 341.28 g/mol .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond of the amide, the C=O bonds of the amide and ester, and the N-O bonds of the nitro groups.

Biological Activity and Applications in Research

This compound is primarily utilized as a research chemical. Its biological activity is intrinsically linked to its structural features.

A Tool for Studying Nitrative Stress

As an analogue of nitrotyrosine, this compound is a valuable tool in studies of oxidative and nitrative stress. It can be used as a standard in analytical methods for detecting nitrotyrosine in biological samples and as a probe to study the interactions of nitrated proteins. The increased hydrophobicity due to the ethyl ester may facilitate its use in cellular models of nitrative stress.[]

Applications in Protein Engineering and Drug Design

Researchers in protein engineering and drug design can employ this compound to investigate enzyme specificity and cellular signaling mechanisms.[] The bulky and electron-withdrawing nitro groups can be used to probe the steric and electronic requirements of enzyme active sites.

Enzyme Inhibition

While the non-esterified N-Acetyl-3,5-dinitro-L-tyrosine has been reported as a pepsin inhibitor[2], the primary utility of the ethyl ester form in this context would likely be as a substrate for proteases and esterases in enzymatic assays. The hydrolysis of the ester bond can be monitored to determine enzyme activity.

Safety and Handling

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear nitrile gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Handling and Storage
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place (2-8 °C).[]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

Conclusion

This compound is a highly modified amino acid derivative with specialized applications in scientific research. Its unique chemical structure, combining a protected amino terminus, a dinitrated aromatic ring, and an esterified carboxyl group, makes it a valuable tool for investigating nitrative stress, probing enzyme mechanisms, and in drug design. Researchers utilizing this compound should have a thorough understanding of its properties, synthesis, and handling requirements to ensure its effective and safe use in the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. PMC. Retrieved from [Link]

  • Chalmers, J. H., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 3424-3432. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (CAS 29358-99-4), a specialized amino acid derivative for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and potential applications, with a focus on its role as a tool in studying protein nitration and oxidative stress.

Introduction: Understanding the Molecular Architecture and Rationale for Use

This compound is a synthetically modified amino acid derived from L-tyrosine. Its structure is characterized by three key modifications, each conferring specific properties that are advantageous in a research context:

  • N-acetylation: The acetylation of the alpha-amino group protects it from participating in peptide bond formation, making the compound suitable for use in peptide synthesis and modification studies where site-specific reactions are desired.

  • Dinitration of the Phenyl Ring: The two nitro groups (-NO2) at positions 3 and 5 of the tyrosine's phenyl ring are strong electron-withdrawing groups. This dinitration is the most functionally significant modification, rendering the compound a stable mimic of 3-nitrotyrosine, a biomarker of oxidative and nitrative stress.

  • Ethyl Esterification: The esterification of the carboxyl group to an ethyl ester increases the hydrophobicity of the molecule. This can enhance its permeability across cell membranes, a valuable attribute for cellular-based assays.[]

The presence of these modifications makes this compound a valuable tool for investigating the biological consequences of protein nitration, a post-translational modification implicated in various pathological conditions.[][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is essential for its effective application in experimental settings.

PropertyValueSource
CAS Number 29358-99-4[][3]
Molecular Formula C13H15N3O8[][3]
Molecular Weight 341.28 g/mol []
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate[]
Storage 2-8 °C[]

Synthesis of this compound

The synthesis of this compound can be approached as a multi-step process, starting from the readily available amino acid L-tyrosine. The following is a logical synthetic pathway based on established chemical transformations.

Conceptual Synthesis Workflow

The synthesis can be conceptually broken down into three main stages: protection of the functional groups, nitration of the aromatic ring, and finally, esterification.

Tyrosine L-Tyrosine NAcetylTyrosine N-Acetyl-L-tyrosine Tyrosine->NAcetylTyrosine Acetylation NAcetylTyrosineEster N-Acetyl-L-tyrosine ethyl ester NAcetylTyrosine->NAcetylTyrosineEster Esterification DinitroProduct This compound NAcetylTyrosineEster->DinitroProduct Nitration

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: N-Acetylation of L-Tyrosine

The first step involves the protection of the amino group of L-tyrosine by acetylation. This is a standard procedure in peptide chemistry.

  • Disperse L-tyrosine in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the carboxylic acid and increase solubility.

  • Add acetic anhydride dropwise to the solution while maintaining a controlled pH (typically between 8 and 10) and temperature.

  • After the reaction is complete, acidify the solution to precipitate the N-acetyl-L-tyrosine product.

  • The crude product can be purified by recrystallization.

Step 2: Esterification of N-Acetyl-L-tyrosine

The carboxyl group of N-acetyl-L-tyrosine is then esterified to form the ethyl ester.

  • Dissolve N-acetyl-L-tyrosine in ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride.

  • Reflux the mixture to drive the Fischer esterification reaction to completion.

  • After cooling, the excess ethanol and catalyst are removed, and the product, N-acetyl-L-tyrosine ethyl ester, is isolated and purified.

Step 3: Dinitration of N-Acetyl-L-tyrosine ethyl ester

The final step is the nitration of the aromatic ring. This reaction must be carried out under carefully controlled conditions to achieve the desired 3,5-dinitration.

  • Dissolve N-acetyl-L-tyrosine ethyl ester in a suitable solvent, such as glacial acetic acid or sulfuric acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until the starting material is consumed.

  • The reaction is then quenched by pouring it onto ice, which precipitates the crude this compound.

  • The final product is purified by recrystallization or chromatography.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its primary role in research is as a stable analog of 3-nitrotyrosine, a marker of nitrative stress.

A Tool for Studying Protein Nitration

Protein tyrosine nitration is a post-translational modification that occurs under conditions of oxidative and nitrative stress.[2] It involves the addition of a nitro group to one of the two ortho carbons of the tyrosine ring. This modification can have significant consequences for protein structure and function, including enzyme inhibition and altered signaling pathways.[2]

This compound can be used as a reference compound in analytical techniques like HPLC and mass spectrometry to identify and quantify nitrated proteins in biological samples.[4]

Potential for Enzyme Inhibition Studies

The non-esterified form, N-Acetyl-3,5-dinitro-L-tyrosine, has been identified as a pepsin inhibitor.[5] It is plausible that the ethyl ester derivative may also exhibit inhibitory activity against pepsin and other proteases, although this would need to be experimentally verified. The dinitro-tyrosine moiety can mimic a substrate or bind to the active site of enzymes, leading to competitive or non-competitive inhibition.

Experimental Protocols and Applications

The primary application of this compound is in research settings focused on oxidative stress and protein modification.

In Vitro Protein Nitration Assay

This compound can be used as a standard in in vitro assays to study the kinetics and mechanisms of protein nitration by various nitrating agents, such as peroxynitrite.

Objective: To quantify the formation of nitrated proteins in the presence of a nitrating agent using this compound as a standard.

Materials:

  • Target protein (e.g., bovine serum albumin)

  • Peroxynitrite (or another nitrating agent)

  • This compound

  • Phosphate-buffered saline (PBS)

  • HPLC system with a UV detector

Protocol:

  • Prepare a stock solution of the target protein in PBS.

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Incubate the target protein with the nitrating agent for a defined period.

  • Stop the reaction by adding a quenching agent.

  • Hydrolyze the protein samples to release the amino acids.

  • Analyze the hydrolyzed protein samples and the standard solutions by HPLC to identify and quantify the amount of 3-nitrotyrosine formed in the protein samples by comparing it to the retention time and peak area of the standard.

Cellular Assays for Oxidative Stress

Due to its increased hydrophobicity, the ethyl ester form may be suitable for use in cell-based assays to study the cellular response to nitrative stress.

Start Cell Culture Treatment Treat cells with this compound Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Analysis Analyze for markers of oxidative stress (e.g., ROS levels, protein nitration) Lysis->Analysis

Sources

An In-depth Technical Guide to N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester, a critical tool for researchers in drug development, biochemistry, and proteomics. We will delve into its synthesis, detailed analytical characterization, and practical applications, with a focus on the scientific principles underpinning these methodologies.

Introduction: The Significance of a Nitrated Tyrosine Derivative

This compound is a modified amino acid derivative that serves as a valuable molecular probe in various biochemical contexts. The introduction of two nitro groups onto the phenyl ring of N-acetyl-L-tyrosine ethyl ester dramatically alters its electronic and steric properties. This modification makes it a useful tool for investigating processes related to oxidative stress, where the formation of nitrotyrosine is a key biomarker.[] Furthermore, its structural characteristics allow it to be employed in the study of enzyme kinetics and as a building block in peptide synthesis.[] The ethyl ester and N-acetyl groups enhance its hydrophobicity, which can improve membrane permeability in cellular studies.[]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application.

PropertyValueSource
Molecular Weight 341.28 g/mol []
Molecular Formula C13H15N3O8[]
CAS Number 29358-99-4
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate[]
Synonyms Ac-Tyr{3,5-(NO2)2}-OEt; Ac-3,5-dinitro-Tyr-OEt[]
Storage 2-8 °C[]
Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, N-acetyl-L-tyrosine ethyl ester. The following protocol is based on established nitration chemistry of tyrosine derivatives.

Experimental Protocol: Synthesis

Materials:

  • N-acetyl-L-tyrosine ethyl ester

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, d=1.42)

  • Crushed Ice

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve N-acetyl-L-tyrosine ethyl ester in concentrated sulfuric acid at 0-5°C with constant stirring in an ice bath. The sulfuric acid acts as a solvent and a catalyst.

  • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel. Maintaining a low temperature is crucial to prevent over-nitration and side reactions.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5°C.

  • Carefully pour the reaction mixture onto crushed ice. This will precipitate the dinitrated product.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove residual acid.

  • Recrystallize the product from ethanol to obtain purified this compound.

Causality of Experimental Choices:

  • The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the electrophile responsible for nitration.

  • The low reaction temperature controls the rate of the exothermic nitration reaction and minimizes the formation of unwanted byproducts.

  • Precipitation on ice provides a rapid and efficient method for isolating the product from the reaction mixture.

  • Recrystallization is a standard purification technique for solid organic compounds, ensuring the removal of impurities.

Synthesis_Workflow Start N-acetyl-L-tyrosine ethyl ester Reaction Nitration with HNO₃/H₂SO₄ at 0-5°C Start->Reaction Precipitation Pour onto crushed ice Reaction->Precipitation Filtration Vacuum filtration Precipitation->Filtration Purification Recrystallization from ethanol Filtration->Purification End N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester Purification->End

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is essential for its use in research. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of this compound, adapted from methods for similar nitrated compounds.[2][3]

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient to 95% A, 5% B

    • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm (for the phenyl ring) and 357 nm (characteristic for nitrotyrosine).[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase.

Trustworthiness of the Protocol:

  • The use of a C18 column provides good separation for moderately polar compounds.

  • A gradient elution allows for the efficient separation of the target compound from potential impurities.

  • Dual-wavelength detection enhances specificity; the absorbance at 357 nm is characteristic of the nitrated phenol moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structural integrity of the synthesized compound.

Experimental Protocol: Mass Spectrometry Analysis

Instrumentation and Conditions:

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap analyzer.

  • Ionization Mode: Positive or negative ion mode. Positive mode will detect the [M+H]⁺ or [M+Na]⁺ ions, while negative mode will detect the [M-H]⁻ ion.

  • Infusion: The sample can be directly infused or introduced via an HPLC system.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing fragmentation patterns. Expected fragments would correspond to the loss of the ethyl ester, the acetyl group, and the nitro groups.

Expected Results:

  • Full Scan MS: A peak corresponding to the calculated molecular weight (e.g., m/z 342.09 for [M+H]⁺).

  • MS/MS Fragmentation: Characteristic losses such as -45 (ethoxy), -42 (acetyl), and -46 (NO₂).

Analytical_Workflow cluster_synthesis Synthesis cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis Synthesized_Compound Synthesized N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester HPLC HPLC Separation (C18 column) Synthesized_Compound->HPLC MS ESI-MS Synthesized_Compound->MS UV_Detection UV Detection (280 nm & 357 nm) HPLC->UV_Detection Purity_Assessment Purity Assessment UV_Detection->Purity_Assessment MS_MS Tandem MS (MS/MS) MS->MS_MS Structure_Confirmation Structure Confirmation MS_MS->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

This compound has several applications, primarily related to its nature as a stable, modified amino acid.

Use as a Biomarker and in Oxidative Stress Studies

Nitrotyrosine is a well-established biomarker for oxidative and nitrative stress.[] The dinitrated form can be used as a standard in the development of analytical methods to detect and quantify nitrated proteins in biological samples.

Enzyme Assays

This compound can be used to probe the active sites of enzymes, particularly proteases and kinases. It can act as a substrate, an inhibitor, or a spectroscopic probe. The following is a generalized protocol for its use in an enzyme inhibition assay.

Experimental Protocol: Enzyme Inhibition Assay

Materials:

  • Target enzyme (e.g., a protease or kinase)

  • Substrate for the target enzyme

  • This compound (as a potential inhibitor)

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme and the different concentrations of the dinitrated compound. Include a control with no inhibitor.

  • Incubate for a predetermined time to allow for binding between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress using a plate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Rationale:

  • This assay determines the concentration of the dinitrated compound required to inhibit 50% of the enzyme's activity (IC₅₀).

  • The results can provide insights into the mechanism of inhibition and the structure-activity relationship of the compound.

Signaling_Pathway Oxidative_Stress Oxidative/Nitrative Stress (e.g., Peroxynitrite) Nitration Nitration Oxidative_Stress->Nitration Protein Protein-Tyrosine Protein->Nitration Nitrated_Protein Protein-3-Nitrotyrosine Nitration->Nitrated_Protein Signaling_Dysregulation Signaling Dysregulation Nitrated_Protein->Signaling_Dysregulation Enzyme Enzyme (e.g., Kinase) Inhibition Potential Inhibition Enzyme->Inhibition Inhibition->Signaling_Dysregulation DNTE N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester DNTE->Inhibition

Caption: Role of protein nitration in signaling and the potential inhibitory action of this compound.

Conclusion

This compound is a versatile chemical tool with significant applications in the study of oxidative stress and enzyme mechanisms. Its synthesis is straightforward, and it can be reliably characterized using standard analytical techniques such as HPLC and mass spectrometry. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their work.

References

  • Chalmers, J. H., & Harington, C. R. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 715. [Link]

  • Guedes, M. A., Capettini, L. S. A., & Lemos, V. S. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Chromatography B, 1046, 136-142. [Link]

  • Guedes, M. A., Capettini, L. S. A., & Lemos, V. S. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. ReCiPP, 2(2), 1-8. [Link]

  • Kaur, S., & Halliwell, B. (1994). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 91(12), 5262-5266. [Link]

  • Guedes, M. A., Capettini, L. S. A., & Lemos, V. S. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. ResearchGate. [Link]

  • Wang, Y., & Mabury, S. A. (2011). Quantification of nitrotyrosine in nitrated proteins. Analytical and Bioanalytical Chemistry, 401(1), 257-264. [Link]

  • Kruppa, G. H., & Schoen, A. E. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. Journal of the American Society for Mass Spectrometry, 21(8), 1426-1434. [Link]

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The Role of 3-Nitrotyrosine in Oxidative Stress: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3-nitrotyrosine (3-NT), a key biomarker of oxidative and nitrosative stress. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental mechanisms of 3-NT formation, its profound pathological implications, and detailed methodologies for its detection and quantification. Our focus is on providing not just procedural steps but the scientific rationale that underpins these advanced analytical techniques.

Introduction: The Landscape of Oxidative and Nitrosative Stress

Cellular metabolism, while essential for life, generates reactive oxygen species (ROS) as byproducts.[1][2] Under physiological conditions, a delicate balance is maintained by endogenous antioxidant systems. However, an overproduction of ROS or a compromised antioxidant defense leads to a state of oxidative stress, characterized by damage to lipids, proteins, and nucleic acids.[2]

Concurrently, reactive nitrogen species (RNS), derived from nitric oxide (•NO), play a crucial role in a similar cascade of cellular damage, termed nitrosative stress. A key event in nitrosative stress is the post-translational modification of proteins through the nitration of tyrosine residues, resulting in the formation of 3-nitrotyrosine.[3][4] This modification is not merely a marker of damage but an active participant in the pathology of numerous diseases.[5][6]

The Genesis of 3-Nitrotyrosine: A Chemical Perspective

The formation of 3-nitrotyrosine is a multi-step process primarily driven by the reaction of tyrosine residues with potent nitrating agents, most notably peroxynitrite (ONOO⁻).[3][4] Peroxynitrite itself is formed from the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[3]

The primary pathways leading to the formation of 3-nitrotyrosine are:

  • Peroxynitrite-Mediated Nitration: Peroxynitrite, in its protonated form (ONOOH), can undergo homolytic cleavage to form nitrogen dioxide (•NO₂) and the hydroxyl radical (•OH). The nitrogen dioxide radical can then react with a tyrosyl radical to form 3-nitrotyrosine.[3]

  • Myeloperoxidase-Catalyzed Nitration: In inflammatory settings, the enzyme myeloperoxidase (MPO), released by neutrophils, can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to generate nitrogen dioxide (•NO₂), which subsequently nitrates tyrosine residues.[6]

The addition of a nitro group (-NO₂) to the ortho position of the phenolic hydroxyl group of tyrosine significantly alters its physicochemical properties.[4][7] This includes a decrease in the pKa of the hydroxyl group, which can disrupt hydrogen bonding and phosphorylation events, thereby impacting protein structure and function.[1]

NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO NO2_radical Nitrogen Dioxide (•NO₂) ONOO->NO2_radical H⁺ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->NO2_radical MPO NO2_minus Nitrite (NO₂⁻) NO2_minus->NO2_radical MPO MPO Myeloperoxidase (MPO) NT 3-Nitrotyrosine NO2_radical->NT Tyrosine Tyrosine Residue Tyrosyl_Radical Tyrosyl Radical Tyrosine->Tyrosyl_Radical Oxidation Tyrosyl_Radical->NT

Caption: Formation pathways of 3-Nitrotyrosine.

Pathophysiological Significance of Protein Nitration

The accumulation of 3-nitrotyrosine is implicated in a wide array of pathological conditions, serving as a crucial link between oxidative/nitrosative stress and disease progression.

Neurodegenerative Diseases

Elevated levels of 3-nitrotyrosine have been consistently observed in neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[8][9][10] In the context of AD, increased 3-nitrotyrosine is found in the hippocampus and inferior parietal lobule, regions critically involved in memory and cognitive function.[10] Studies have shown that the concentration of 3-nitrotyrosine in the cerebrospinal fluid of AD patients is significantly higher than in age-matched controls.[11] This modification can impair the function of key neuronal proteins, contributing to synaptic dysfunction and neuronal cell death.[5][6]

Cardiovascular Diseases

Protein nitration is a significant contributor to the pathogenesis of cardiovascular diseases, including atherosclerosis and hypertension.[12][13] Elevated levels of 3-nitrotyrosine are detected in atherosclerotic plaques and in the plasma of patients with coronary artery disease.[12][13][14] For instance, nitration of apolipoprotein A-I (ApoA-I), the major protein component of high-density lipoprotein (HDL), can impair its anti-atherogenic functions.[14]

DiseaseTissue/Fluid3-Nitrotyrosine Levels (Patient vs. Control)Reference(s)
Alzheimer's Disease Cerebrospinal Fluid>6-fold increase[11]
HippocampusSignificantly elevated[10]
Atherosclerosis Atherosclerotic Vessels46.6 ± 23.3 vs. 15.8 ± 2.5 nmol/mg protein[12]
Aortic Lesions (ApoA-I deficient mice)2.6 ± 0.4 vs. 0.4 ± 0.1 mmol/mol tyrosine[15]
Coronary Artery Bypass Surgery Coronary Sinus Plasma2.167 ± 0.177 nM (post-CPB) vs. 1.494 ± 0.107 nM (pre-CPB)[16]
Disruption of Cellular Signaling

Tyrosine phosphorylation is a fundamental mechanism in cellular signal transduction, regulating everything from cell growth and differentiation to metabolism. The nitration of tyrosine residues can directly interfere with these signaling pathways.[6][17] By altering the charge and structure of the tyrosine residue, nitration can prevent its phosphorylation by kinases, effectively blocking downstream signaling cascades.[1] For example, nitration of the TrkB receptor has been shown to impair Brain-Derived Neurotrophic Factor (BDNF) signaling, which is crucial for neuronal plasticity.[18] Furthermore, nitration of protein kinase G-1α at tyrosine 247 attenuates its activity by reducing its affinity for cGMP, a key second messenger.[19][20]

BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds Nitration Tyrosine Nitration (Y816) TrkB->Nitration Phosphorylation Phosphorylation (Y816) TrkB->Phosphorylation activates Nitration->Phosphorylation inhibits PLCG1 PLCγ1 Nitration->PLCG1 prevents binding Phosphorylation->PLCG1 recruits Signaling Downstream Signaling PLCG1->Signaling Plasticity Neuronal Plasticity Signaling->Plasticity

Caption: Inhibition of TrkB receptor signaling by tyrosine nitration.

Methodologies for the Detection and Quantification of 3-Nitrotyrosine

The accurate measurement of 3-nitrotyrosine in biological samples is paramount for understanding its role in disease and for the development of targeted therapeutics. Several robust methods are available, each with its own set of advantages and considerations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of 3-nitrotyrosine due to its high sensitivity and specificity.[21][22][23] This technique allows for the precise measurement of both free and protein-bound 3-nitrotyrosine.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-labeled 3-nitrotyrosine).[22]

    • Precipitate proteins by adding 200 µL of ice-cold acetone.[22]

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • For protein-bound 3-nitrotyrosine, the protein pellet is subjected to acid or alkaline hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to release the amino acids.[24][25]

  • LC Separation:

    • Reconstitute the dried extract in mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Detection:

    • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for 3-nitrotyrosine and the internal standard. For 3-nitrotyrosine, a common transition is m/z 227.2 → 181.1.[26]

Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetone) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant (Free 3-NT) Centrifuge->Supernatant Pellet Protein Pellet Centrifuge->Pellet Dry Dry Down Supernatant->Dry Hydrolysis Acid Hydrolysis (Protein-bound 3-NT) Pellet->Hydrolysis Hydrolysis->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: LC-MS/MS workflow for 3-nitrotyrosine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for the quantification of 3-nitrotyrosine, particularly for screening large numbers of samples.[27][28][29][30] Both competitive and sandwich ELISA formats are available.

  • Plate Preparation:

    • Use a microplate pre-coated with a 3-nitrotyrosine antibody.[29]

  • Sample and Standard Incubation:

    • Add standards and samples to the wells.

    • Add a known amount of biotinylated 3-nitrotyrosine to each well. This will compete with the 3-nitrotyrosine in the sample for binding to the antibody.[28]

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate several times with a wash buffer to remove unbound reagents.[27]

  • Detection:

    • Add streptavidin-HRP conjugate to each well and incubate.[31]

    • Wash the plate to remove unbound conjugate.

    • Add a TMB substrate solution. The color development is inversely proportional to the amount of 3-nitrotyrosine in the sample.[31]

    • Stop the reaction with an acidic stop solution and measure the absorbance at 450 nm.[27]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of 3-nitrotyrosine in the samples by interpolating their absorbance values on the standard curve.

Conclusion and Future Directions

The formation of 3-nitrotyrosine is a critical event in the pathophysiology of a multitude of diseases driven by oxidative and nitrosative stress. Its role as both a biomarker and a mediator of cellular dysfunction underscores its importance in biomedical research and drug development. The methodologies outlined in this guide provide robust and reliable means for the detection and quantification of this important post-translational modification.

Future research should focus on the development of more sensitive and specific analytical techniques, the identification of novel protein targets of nitration, and the elucidation of the precise signaling pathways disrupted by this modification. A deeper understanding of the role of 3-nitrotyrosine in disease will undoubtedly pave the way for the development of novel therapeutic strategies aimed at mitigating the detrimental effects of oxidative and nitrosative stress.

References

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  • Ryberg, H., Söderling, A. S., Davidsson, P., Blennow, K., Caidahl, K., & Persson, L. I. (2004). Cerebrospinal fluid levels of free 3-nitrotyrosine are not elevated in the majority of patients with amyotrophic lateral sclerosis or Alzheimer's disease.
  • Lee, K., & Park, J. W. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB reports, 41(3), 194–203.
  • Hensley, K., Williamson, K. S., & Floyd, R. A. (1998). Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation. Journal of Neuroscience, 18(20), 8126-8132.
  • Evans, R. W., Shatwell, K. P., & Smith, C. C. (1996). Do Human Atherosclerotic Lesions Contain Nitrotyrosine?.
  • Pennathur, S., Bergt, C., Shao, B., Byun, J., Kinter, M., & Heinecke, J. W. (2004). Increased Protein Nitration Burden in the Atherosclerotic Lesions and Plasma of Apolipoprotein A-I–Deficient Mice.
  • Pennathur, S., Bergt, C., Shao, B., Byun, J., Kinter, M., & Heinecke, J. W. (2004). Increased Protein Nitration Burden in the Atherosclerotic Lesions and Plasma of Apolipoprotein A-I–Deficient Mice.
  • Tavori, H., & Fogelman, A. M. (2014). 3-Nitrotyrosine Modified Proteins in Atherosclerosis.
  • Hui, Y., Wong, M., Zhao, S., Love, J. A., Ansley, D. M., & Chen, D. D. (2012). A simple and robust LC-MS/MS method for quantification of free 3-nitrotyrosine in human plasma from patients receiving on-pump CABG surgery. Electrophoresis, 33(4), 697–704.
  • Tohgi, H., Abe, T., Yamazaki, K., Murata, T., Ishizaki, E., & Isobe, C. (1999). Alterations of 3-nitrotyrosine concentration in the cerebrospinal fluid during aging and in patients with Alzheimer's disease. Neuroscience letters, 269(1), 52–54.
  • AFG Scientific. (n.d.). 3-NT(3-Nitrotyrosine) ELISA Kit. Retrieved from [Link]

  • Zhou, J., & Yang, Y. (2013). Factors influencing protein tyrosine nitration – structure-based predictive models. Journal of visualized experiments : JoVE, (78), e50625.
  • ResearchGate. (n.d.). Structural analysis of nitrated tyrosine residues based on PDB X-ray crystal structures. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Zhang, X. (2015). Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry.
  • Yakovlev, V. A., & Mikkelsen, R. B. (2010). Protein tyrosine nitration in cellular signal transduction pathways. Journal of receptor and signal transduction research, 30(5), 320–330.
  • ResearchGate. (2025). Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry. Retrieved from [Link]

  • Yakovlev, V. A., & Mikkelsen, R. B. (2010). Protein tyrosine nitration in cellular signal transduction pathways. Journal of receptor and signal transduction research, 30(5), 320–330.
  • Wang, P., & Yang, J. (2019). Site selectivity for protein tyrosine nitration: insights from features of structure and topological network. Molecular Omics, 15(4), 285-294.
  • Castrén, E., & Casarotto, P. C. (2022). Nitric oxide-induced tyrosine nitration of TrkB impairs BDNF signaling and restrains neuronal plasticity. bioRxiv.
  • Kobia, F. M., & El-Dwairi, A. (2014). Nitration of Tyrosine 247 Inhibits Protein Kinase G-1α Activity by Attenuating Cyclic Guanosine Monophosphate Binding. Journal of Biological Chemistry, 289(11), 7726-7737.
  • Kobia, F. M., & El-Dwairi, A. (2014). Nitration of tyrosine 247 inhibits protein kinase G-1α activity by attenuating cyclic guanosine monophosphate binding. The Journal of biological chemistry, 289(11), 7726–7737.
  • Immundiagnostik AG. (n.d.). Nitrotyrosine ELISA. Retrieved from [Link]

  • Wenzel, P., & Daiber, A. (2016). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants (Basel, Switzerland), 5(4), 40.
  • Tsikas, D. (2000). Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review. Journal of chromatography.
  • Radi, R. (2012). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 46(2), 550-559.
  • Tsikas, D., & Böger, R. H. (2000). Analysis of free and protein-bound nitrotyrosine in human plasma by a gas chromatography/mass spectrometry method that avoids nitration artifacts. The Biochemical journal, 345(3), 453–458.
  • ResearchGate. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Retrieved from [Link]

  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]

  • Skoczyński, M., & Tabola, R. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules (Basel, Switzerland), 25(21), 5158.
  • Sultana, R., & Butterfield, D. A. (2007). Elevated levels of 3-nitrotyrosine in brain from subjects with amnestic mild cognitive impairment: implications for the role of nitration in the progression of Alzheimer's disease. Brain research, 1148, 243–248.
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  • Sultana, R., & Butterfield, D. A. (2007). Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer's Disease. Brain research, 1148, 243–248.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Protein Nitration Research

Foreword: The Significance of the Nitro-Proteome

Protein nitration, the addition of a nitro (-NO₂) group to tyrosine residues, is a post-translational modification (PTM) that has transitioned from being considered a mere marker of cellular damage to a significant player in cellular signaling and pathophysiology.[1] This modification, leading to the formation of 3-nitrotyrosine, is a hallmark of "nitroxidative stress," a state where the balance between reactive nitrogen species (RNS) and antioxidant defenses is disrupted.[2][3] Understanding the mechanisms, consequences, and detection of protein nitration is paramount for researchers in fields ranging from neurobiology to cardiovascular medicine and oncology, as it offers insights into disease pathogenesis and potential therapeutic targets.[4][5] This guide provides a comprehensive overview of the core principles and methodologies in protein nitration research, designed for scientists and drug development professionals seeking to navigate this complex and dynamic field.

Part 1: The Biochemical Foundations of Protein Nitration

The formation of 3-nitrotyrosine in a biological system is not a random event but a consequence of specific chemical reactions and cellular environments.[6] The selectivity of which proteins and which tyrosine residues are nitrated is influenced by the local concentration of nitrating species, the protein's structure, and its subcellular location.[2]

The Central Role of Peroxynitrite

The primary nitrating agent in most biological contexts is peroxynitrite (ONOO⁻).[7][8] It is formed from the near-diffusion-controlled reaction between two other radical species: nitric oxide (•NO) and superoxide (•O₂⁻).[9]

  • Nitric Oxide (•NO): A key signaling molecule produced by nitric oxide synthases (NOS). Under normal physiological conditions, •NO regulates processes like vasodilation. However, overproduction, often by inducible NOS (iNOS) during inflammation, provides a substrate for peroxynitrite formation.[7]

  • Superoxide (•O₂⁻): A reactive oxygen species (ROS) generated from various sources, including mitochondrial respiration and NADPH oxidases.[9]

The rapid reaction between •NO and •O₂⁻ to form peroxynitrite is a critical juncture where the physiological signaling of •NO is diverted towards a pro-oxidant pathway.[2][9]

Mechanisms of Tyrosine Nitration

Once formed, peroxynitrite and its derivatives can nitrate tyrosine residues through several mechanisms, which are predominantly free-radical mediated.[10]

  • Peroxynitrite-Dependent Radical Pathway: Peroxynitrite itself does not directly react with tyrosine.[9] Instead, in the presence of carbon dioxide (CO₂), it forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which rapidly homolyzes to generate nitrogen dioxide radical (•NO₂) and carbonate radical anion (CO₃•⁻).[10][11] Both of these radicals are potent one-electron oxidants that can abstract a hydrogen atom from a tyrosine residue to form a tyrosyl radical (Tyr•).[10]

  • Heme Peroxidase-Catalyzed Pathway: Heme peroxidases, such as myeloperoxidase (MPO), can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to produce •NO₂.[12][13] This pathway is particularly relevant in inflammatory settings where MPO is released by neutrophils.[12]

The tyrosyl radical (Tyr•) is a key intermediate. It can then react with •NO₂ to form the stable 3-nitrotyrosine product.[10] The two-step nature of this process—oxidation to a tyrosyl radical followed by nitration—is a fundamental concept in understanding the selectivity of this modification.[13]

Protein Nitration Pathways Figure 1: Major Pathways of Protein Tyrosine Nitration NO Nitric Oxide (•NO) Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite + O2 Superoxide (•O₂⁻) O2->Peroxynitrite + Radicals Nitrogen Dioxide (•NO₂) Carbonate Radical (CO₃•⁻) Peroxynitrite->Radicals + CO₂ CO2 CO₂ Tyr_Radical Tyrosyl Radical (Tyr-O•) Radicals->Tyr_Radical Oxidizes MPO Myeloperoxidase (MPO) MPO_Radical Nitrogen Dioxide (•NO₂) MPO->MPO_Radical + H₂O₂ H2O2 H₂O₂ Nitrite Nitrite (NO₂⁻) Nitrite->MPO_Radical + MPO_Radical->Tyr_Radical Oxidizes Protein_Tyr Protein with Tyrosine (Tyr-OH) Protein_Tyr->Tyr_Radical Nitrated_Protein Nitrated Protein (3-Nitrotyrosine) Tyr_Radical->Nitrated_Protein + •NO₂

Figure 1: Major Pathways of Protein Tyrosine Nitration
Biological Consequences of Protein Nitration

The addition of a bulky, electron-withdrawing nitro group to the tyrosine ring alters its physicochemical properties, including its pKa, redox potential, and hydrophobicity.[2][14] These changes can have profound effects on protein structure and function:

  • Loss of Function: Nitration can directly inactivate enzymes. For example, nitration of manganese superoxide dismutase (MnSOD) impairs its antioxidant activity, creating a vicious cycle of further oxidative stress.[1][15]

  • Gain of Function: In some cases, nitration can lead to a gain of pathological function. Nitration of fibrinogen, for instance, can promote abnormal blood clotting.[3][15]

  • Disruption of Signaling: Tyrosine phosphorylation is a critical signaling mechanism. Nitration of a tyrosine residue can prevent its phosphorylation, thereby disrupting signaling cascades.[6]

  • Immunogenicity: Nitrated proteins can be recognized as foreign by the immune system, potentially triggering autoimmune responses.[8]

The accumulation of nitrated proteins is associated with a wide range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as cardiovascular diseases and atherosclerosis.[5][15][16]

Part 2: Methodologies for the Detection and Analysis of Protein Nitration

The detection of protein nitration presents a significant analytical challenge due to the low abundance of this modification in vivo.[17][18] Successful investigation requires sensitive and specific methodologies.

A Comparative Overview of Detection Techniques

The choice of method depends on the research question, sample type, and available instrumentation. Each technique has its own strengths and limitations.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Western Blotting Immunodetection using anti-3-nitrotyrosine antibodies after SDS-PAGE.Widely accessible, good for semi-quantitative analysis of specific proteins.Antibody specificity can be an issue; may not identify the specific site of nitration.Validating nitration of a target protein; assessing changes in overall nitration levels.
ELISA Competitive or sandwich immunoassay using anti-3-nitrotyrosine antibodies.High-throughput, quantitative.Measures total 3-nitrotyrosine, not protein-specific; subject to antibody cross-reactivity.Screening for changes in total nitration in biological fluids (e.g., plasma).
Immunohistochemistry (IHC) In situ detection of 3-nitrotyrosine in tissue sections using antibodies.Provides spatial information on the localization of nitrated proteins.Primarily qualitative; potential for artifacts.Identifying cell types and tissue regions with high levels of nitrative stress.
Mass Spectrometry (MS) Identification of the mass shift (+45 Da) caused by nitration on peptides.Highly specific; can pinpoint the exact site of nitration; enables proteome-wide discovery.Requires specialized equipment and expertise; challenging for low-abundance modifications.Unbiased discovery of nitrated proteins and mapping of nitration sites.
HPLC with ECD/UV Separation of hydrolyzed amino acids followed by electrochemical or UV detection of 3-nitrotyrosine.Highly quantitative for total 3-nitrotyrosine.[19]Destructive to the protein; does not identify the specific nitrated protein.Quantifying total 3-nitrotyrosine burden in a complex sample.
Experimental Protocols: A Practical Guide

The following protocols provide a framework for the most common techniques. It is crucial to include appropriate positive and negative controls in every experiment.

This protocol allows for the semi-quantitative detection of nitrated proteins in a complex mixture.

Self-Validating System: The protocol includes positive (in vitro nitrated protein) and negative (non-nitrated protein) controls to validate antibody specificity and the blotting procedure.

Materials:

  • Protein lysate

  • Positive Control: Peroxynitrite-treated Bovine Serum Albumin (BSA)

  • Negative Control: Untreated BSA

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Mouse or Rabbit anti-3-nitrotyrosine monoclonal antibody

  • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Quantify protein concentration of lysates. Prepare positive and negative controls. Mix samples with Laemmli sample buffer.[20]

  • SDS-PAGE: Load 20-50 µg of each sample and control onto an SDS-PAGE gel. Separate proteins by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[20]

  • Blocking: After transfer, block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the anti-3-nitrotyrosine antibody (typically at a 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the signal using a digital imager or X-ray film.[22]

This workflow outlines a general strategy for the discovery and site-mapping of protein nitration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind Choices:

  • Enrichment: Due to the substoichiometric nature of nitration, enrichment of nitrated proteins or peptides using anti-3-nitrotyrosine antibodies is often a critical step to increase the chances of detection by MS.[17][18]

  • Non-reducing Conditions: 3-nitrotyrosine can be chemically reduced to 3-aminotyrosine. Therefore, maintaining non-reducing conditions during sample preparation is sometimes necessary to detect the native modification.[23] However, controlled reduction to aminotyrosine can also be used as part of a specific derivatization strategy for detection.[24]

Procedure:

  • Protein Extraction: Extract proteins from cells or tissues under conditions that minimize artificial nitration (e.g., including free radical scavengers).

  • Enrichment (Optional but Recommended):

    • Perform immunoprecipitation using an anti-3-nitrotyrosine antibody conjugated to beads to enrich for nitrated proteins from the total lysate.

    • Thoroughly wash the beads to remove non-specifically bound proteins.

  • Protein Digestion: Elute the enriched proteins (or use the total lysate directly) and digest them into peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using reversed-phase liquid chromatography.

    • Elute the peptides directly into the mass spectrometer.

    • The MS acquires a full scan (MS1) to measure the mass-to-charge ratio of the intact peptides.

    • The instrument then selects precursor ions for fragmentation (MS2 or tandem MS), generating fragment ion spectra.[25]

  • Data Analysis:

    • Search the MS2 spectra against a protein database (e.g., Swiss-Prot).

    • Specify 3-nitrotyrosine as a variable modification (+45.99 Da on tyrosine).

    • The search engine will identify peptides and, by extension, proteins that are nitrated, and pinpoint the specific modified tyrosine residue.[26]

MS Workflow for Nitrated Protein ID Figure 2: General Workflow for Mass Spectrometry-Based Identification of Nitrated Proteins Lysate Cell/Tissue Lysate Enrich Enrichment via Immunoprecipitation (Anti-3-Nitrotyrosine Ab) Lysate->Enrich Digest Tryptic Digestion Enrich->Digest LC Liquid Chromatography (Peptide Separation) Digest->LC MS1 MS1 Scan (Intact Peptide Mass) LC->MS1 MS2 MS2 Scan (Peptide Fragmentation) MS1->MS2 Select Precursor DB Database Search (Identify Nitrated Peptide) MS2->DB Result Identified Nitrated Protein and Site DB->Result

Figure 2: General Workflow for Mass Spectrometry-Based Identification of Nitrated Proteins

Part 3: Future Directions and Therapeutic Implications

The study of protein nitration is a rapidly evolving field. While 3-nitrotyrosine has been established as a robust biomarker of nitroxidative stress, the focus is shifting towards understanding its role as a functional mediator of disease.[27]

  • Developing Specific Inhibitors: The identification of key nitrated proteins that drive disease pathology opens the door to developing therapeutics that can prevent specific nitration events.[15]

  • Exploring Denitration: Recent evidence suggests the existence of "denitrase" enzymes that can remove the nitro group from tyrosine, reversing the modification.[6] Understanding these repair mechanisms could provide novel therapeutic avenues.

  • Improving Proteomic Techniques: Continued advancements in mass spectrometry sensitivity and enrichment strategies will be crucial for detecting very low-level nitration events that may have significant signaling roles under normal physiological conditions.[25]

Conclusion

Protein nitration is a critical post-translational modification that lies at the crossroads of redox biology and cellular signaling. Its involvement in a plethora of diseases underscores the importance of continued research in this area. By employing a combination of robust immunochemical and mass spectrometric techniques, researchers can unravel the complexities of the nitro-proteome, identify novel biomarkers, and develop targeted therapies for diseases driven by nitroxidative stress.

References

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  • Ferrer-Sueta, G., & Radi, R. (2009). Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. AIMS Molecular Science, 4(1), 69-92. Retrieved from [Link]

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  • Al-Harbi, S. A. (2022). Nitration of Proteins/Lipids/DNA by Peroxynitrite Derivatives. Encyclopedia MDPI. Retrieved from [Link]

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  • Peluffo, G., & Radi, R. (2007). Biochemistry of protein tyrosine nitration in cardiovascular pathology. Cardiovascular Research, 75(2), 291-302. Retrieved from [Link]

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  • Ischiropoulos, H. (2009). Role of protein tyrosine nitration in neurodegenerative diseases and atherosclerosis. Current Medicinal Chemistry, 16(24), 3120-3129. Retrieved from [Link]

  • Abello, N., & Kerstjens, H. A., et al. (2009). Protein Tyrosine Nitration: Selectivity, Physicochemical and Biological Consequences, Denitration, and Proteomics Methods for the Identification of Tyrosine-Nitrated Proteins. Journal of Proteome Research, 8(7), 3222-3238. Retrieved from [Link]

  • Shon, D. H., & Kim, Y. S. (2013). Mass Spectrometry Analysis for Nitration of Proteins. Toxicological Research, 29(2), 81-86. Retrieved from [Link]

  • Bartesaghi, S., & Radi, R. (2018). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research, 51(3), 574-582. Retrieved from [Link]

  • Chaki, M., & Valderrama, R., et al. (2015). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers in Plant Science, 6, 981. Retrieved from [Link]

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  • Chaki, M., & Valderrama, R., et al. (2015). Protein Tyrosine Nitration during Development and Abiotic Stress Response in Plants. Journal of Experimental Botany, 66(16), 4843-4855. Retrieved from [Link]

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  • Daiber, A., & Oelze, M., et al. (2017). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants, 6(1), 11. Retrieved from [Link]

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  • Corpas, F. J., & Barroso, J. B., et al. (2007). Protein tyrosine nitration: a new challenge in plants. Plant Signaling & Behavior, 2(6), 457-459. Retrieved from [Link]

  • Giasson, B. I., & Duda, J. E., et al. (2000). Widespread Nitration of Pathological Inclusions in Neurodegenerative Synucleinopathies. The American Journal of Pathology, 156(3), 749-754. Retrieved from [Link]

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  • Daiber, A., & Oelze, M., et al. (2017). Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. Antioxidants, 6(1), 11. Retrieved from [Link]

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Physical and chemical properties of dinitrated tyrosine esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Dinitrated Tyrosine Esters

Introduction

Significance of Tyrosine Nitration in Biological Systems

The nitration of protein tyrosine residues to 3-nitrotyrosine is a significant post-translational modification that serves as a biomarker for "nitroxidative stress," a condition characterized by the overproduction of reactive nitrogen species (RNS) and reactive oxygen species (ROS).[1][2] This modification can disrupt nitric oxide (•NO) signaling and lead to pro-oxidant processes.[1][3] The formation of 3-nitrotyrosine is primarily mediated by free radical reactions involving species like peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂).[4] The presence of 3-nitrotyrosine is associated with a wide range of pathological conditions, including neurodegenerative diseases, and the aging process.[2][5][6] The introduction of a nitro group into the tyrosine ring alters its key properties, such as the pKa of the phenol group, redox potential, hydrophobicity, and volume, which can lead to profound changes in protein structure and function.[3][7]

Dinitrated Tyrosine Esters: An Overview of their Importance in Research

While 3-nitrotyrosine is a well-established marker of nitroxidative stress, the formation of 3,5-dinitrotyrosine represents a more severe degree of this oxidative damage. Dinitrated tyrosine and its ester derivatives are of significant interest to researchers for several reasons. They serve as valuable tools in the study of biochemical processes and the effects of extensive nitration on amino acids.[8] The esterification of dinitrated tyrosine enhances its utility in various applications by modifying its solubility and allowing for its use in different chemical environments. These esters are crucial as synthetic intermediates in peptide synthesis, enabling the site-specific incorporation of a dinitrated tyrosine residue into a peptide chain.[9] Furthermore, dinitrated tyrosine esters can act as haptens for the production of highly specific antibodies, which are essential for the development of sensitive immunoassays to detect and quantify severe nitroxidative stress in biological samples.[10][11] In the field of drug development, these compounds can be explored as components of prodrugs, where the nitro groups could be bioreduced to activate a therapeutic agent in specific tissues.[12]

Synthesis and Purification of Dinitrated Tyrosine Esters

General Synthetic Strategies

The synthesis of dinitrated tyrosine esters typically involves a two-step process: the nitration of tyrosine followed by esterification, or the esterification of tyrosine followed by nitration. A common method for nitration involves the use of a mixed acid solution (e.g., nitric acid and sulfuric acid).[13] Esterification can be achieved by reacting the dinitrated tyrosine with the corresponding alcohol in the presence of an acid catalyst, such as thionyl chloride.[14] The choice of strategy depends on the desired ester and the stability of the starting materials and products to the reaction conditions.

Experimental Protocol: Synthesis of 3,5-Dinitro-L-tyrosine Ethyl Ester

This protocol describes a general method for the synthesis of 3,5-dinitro-L-tyrosine ethyl ester.

Step 1: Nitration of L-Tyrosine

  • Carefully add L-tyrosine to a cooled solution of concentrated sulfuric acid.

  • Slowly add concentrated nitric acid to the mixture while maintaining a low temperature with an ice bath.

  • Allow the reaction to proceed with stirring until the nitration is complete (monitored by TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the 3,5-dinitro-L-tyrosine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Esterification of 3,5-Dinitro-L-tyrosine

  • Suspend the dried 3,5-dinitro-L-tyrosine in absolute ethanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Purification and Characterization

Purification of the dinitrated tyrosine ester is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography. Characterization of the final product should be performed using a combination of techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., nitro, ester, amine).

  • Melting Point Analysis: To assess the purity of the crystalline product.

Physicochemical Properties

Physical Properties

Dinitrated tyrosine esters are typically yellow crystalline solids.[8] The introduction of the two nitro groups and the ester functionality significantly alters the physical properties compared to the parent amino acid, L-tyrosine.

Property3,5-Dinitro-L-tyrosine3,5-Dinitro-L-tyrosine Ethyl Ester (Estimated)
Molecular Formula C₉H₉N₃O₇[15]C₁₁H₁₃N₃O₇
Molecular Weight 271.18 g/mol [15]299.24 g/mol
Appearance Yellow crystalline solid[8]Yellow solid/oil
Melting Point ~220 °C (decomposes)[16]Lower than the parent acid
Solubility Soluble in polar solvents[8]Soluble in organic solvents (e.g., Ethyl Acetate, DCM)
pKa (Phenolic OH) Lower than tyrosine (~10)Similar to the parent acid, but may be slightly altered
Spectroscopic Properties

The UV-Vis spectrum of dinitrated tyrosine esters is characterized by strong absorption bands due to the nitrated aromatic ring. Similar to 3-nitrotyrosine, the absorption is pH-dependent.[17]

CompoundpHλmax (nm)Molar Absorptivity (ε)
3-Nitrotyrosine Acidic~355[17]~2,800 M⁻¹cm⁻¹
Basic~422[17]~4,200 M⁻¹cm⁻¹
3,5-Dinitrotyrosine AcidicExpected ~360-380Higher than 3-nitrotyrosine
BasicExpected ~430-450Higher than 3-nitrotyrosine

The dinitrated compounds are expected to have red-shifted absorption maxima and higher molar absorptivities compared to the mononitrated species due to the extended conjugation and the presence of two chromophoric nitro groups.

In the ¹H NMR spectrum of a dinitrated tyrosine ester, the two aromatic protons would appear as a singlet at a downfield chemical shift due to the strong electron-withdrawing effect of the two nitro groups. The protons of the ethyl ester group would appear as a quartet and a triplet in their characteristic regions.

Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized dinitrated tyrosine esters. Electrospray ionization (ESI) is a suitable technique for these polar molecules.

Stability and Storage

Dinitrated tyrosine esters should be stored in a cool, dark, and dry place to prevent degradation. They are generally stable under these conditions. However, they may be susceptible to hydrolysis of the ester group under acidic or basic conditions, and the nitro groups can be reduced in the presence of reducing agents.

Chemical Reactivity and Mechanistic Insights

Reduction of Nitro Groups

The two nitro groups on the aromatic ring can be readily reduced to amino groups using various reducing agents, such as sodium dithionite, or through catalytic hydrogenation (e.g., H₂/Pd-C). This reaction is fundamental for applications where the dinitrated tyrosine ester is used as a precursor to a diamino-tyrosine derivative, which can be a useful building block in medicinal chemistry.

Ester Hydrolysis

The ester group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. This reaction is relevant when the ester is used as a protecting group for the carboxylic acid during a synthetic sequence.

Mechanistic Diagram of Key Reactions

G cluster_synthesis Synthesis cluster_reactions Key Reactions Tyrosine Tyrosine 3,5-Dinitrotyrosine 3,5-Dinitrotyrosine Tyrosine->3,5-Dinitrotyrosine HNO₃/H₂SO₄ Dinitrated Tyrosine Ester Dinitrated Tyrosine Ester 3,5-Dinitrotyrosine->Dinitrated Tyrosine Ester ROH, H⁺ Dinitrated Tyrosine Ester->3,5-Dinitrotyrosine Hydrolysis (H⁺ or OH⁻) Diamino Tyrosine Ester Diamino Tyrosine Ester Dinitrated Tyrosine Ester->Diamino Tyrosine Ester Reduction (e.g., Na₂S₂O₄)

Caption: Synthetic route and key reactions of dinitrated tyrosine esters.

Applications in Research and Drug Development

Probes for Oxidative Stress and Antibody Production

Dinitrated tyrosine esters can be conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to create immunogens.[18] These conjugates are then used to immunize animals to produce polyclonal or monoclonal antibodies that are highly specific for the 3,5-dinitrated tyrosine moiety.[10] These antibodies are invaluable tools for developing sensitive ELISAs and other immunoassays to detect and quantify severe nitroxidative stress in biological samples. The hapten-to-carrier ratio is a critical parameter for eliciting a robust and specific antibody response.[11][19]

Intermediates in Peptide Synthesis and Drug Discovery

The esterified form of dinitrated tyrosine is often preferred for its incorporation into peptides via solid-phase peptide synthesis (SPPS). The ester group can serve as a temporary protecting group for the C-terminus. The phenolic hydroxyl group may also require protection to prevent side reactions during peptide coupling.[9] In drug discovery, the dinitrated tyrosine scaffold can be used to synthesize novel compounds. The nitro groups can be reduced to amines, which can then be further functionalized to create a library of compounds for screening. The reduction of nitroaromatic compounds is a known activation mechanism for certain prodrugs, suggesting a potential therapeutic application for dinitrated tyrosine derivatives.[12]

Workflow for Application in Immunoassay Development

G A Synthesis of Dinitrated Tyrosine Ester B Conjugation to Carrier Protein (e.g., KLH) A->B C Immunization of Animal Model B->C D Antibody Purification and Characterization C->D E Development of Immunoassay (e.g., ELISA) D->E F Detection of Dinitrated Proteins in Samples E->F

Caption: Workflow for the development of an immunoassay using dinitrated tyrosine esters.

Conclusion

Dinitrated tyrosine esters are versatile chemical entities with significant applications in the fields of biochemistry, immunology, and drug development. Their synthesis, while requiring careful control of reaction conditions, provides access to valuable tools for studying nitroxidative stress, developing novel therapeutics, and creating sensitive diagnostic assays. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective utilization in research and development.

References

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Methodological & Application

Application Notes and Protocols for the In Vitro Use of N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tool for Investigating Nitroxidative Stress

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a specialized amino acid derivative designed for the study of protein tyrosine nitration, a critical post-translational modification implicated in a wide range of pathologies. The addition of two nitro groups to the tyrosine phenyl ring enhances the compound's reactivity, while the N-acetyl and ethyl ester moieties increase its hydrophobicity, theoretically improving membrane permeability for use in cellular models.[] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proposed in vitro application of this compound to induce and analyze protein nitration, a key biomarker of nitroxidative stress.

While this compound is established as a tool for studying nitrotyrosine's role in oxidative stress, detailed, peer-reviewed protocols for its specific application in cell-based assays are not widely documented.[][2] Therefore, this guide synthesizes established principles of in vitro protein nitration, protocols for analogous nitrating agents, and best practices in cell-based assays to provide a robust framework for its use.

Part 1: The Scientific Foundation - Mechanism and Rationale

The Landscape of Protein Tyrosine Nitration

Protein tyrosine nitration is the addition of a nitro group (-NO₂) to one of the ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine.[3] This modification is not a random event but a consequence of a shift in cellular redox balance, often termed "nitroxidative stress," where the production of reactive nitrogen species (RNS) outpaces the cell's antioxidant capacity.[4] The primary biological nitrating agent is peroxynitrite (ONOO⁻), formed from the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[4]

The formation of 3-nitrotyrosine can have profound effects on protein structure and function by:

  • Lowering the pKa of the tyrosine's hydroxyl group, introducing a negative charge at physiological pH.[5]

  • Increasing steric bulk , which can disrupt protein-protein interactions or alter active site conformations.

  • Inhibiting tyrosine phosphorylation , a critical signaling mechanism, thereby disrupting cellular communication pathways.

This modification is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammation, making it a crucial area of study.[5]

Putative Mechanism of this compound

The precise intracellular mechanism of this compound is not yet fully elucidated in the scientific literature. However, based on its chemical structure, a putative mechanism can be proposed. The ethyl ester group is likely cleaved by intracellular esterases, releasing N-Acetyl-3,5-dinitro-L-tyrosine. It is hypothesized that this molecule, or its subsequent metabolites, can act as a donor of reactive nitrogen species or otherwise participate in redox cycling that leads to the generation of peroxynitrite or other nitrating agents. This, in turn, results in the nitration of endogenous cellular proteins.

The dinitrated phenyl ring makes the compound an electron-withdrawing system, which may facilitate reactions that generate nitrating intermediates within the cell. This proposed mechanism provides the rationale for using this compound as an exogenous agent to mimic endogenous nitroxidative stress in a controlled in vitro setting.

Signaling Pathway: The Genesis of Protein Nitration

The following diagram illustrates the key biological pathway leading to the formation of 3-nitrotyrosine, the hallmark of nitroxidative stress that this compound is intended to induce.

G cluster_1 Generation of Reactive Species Inflammation Inflammation Ischemia-Reperfusion Ischemia-Reperfusion Exogenous Agents Exogenous Agents NADPH_Oxidase NADPH Oxidase Exogenous Agents->NADPH_Oxidase Mitochondria Mitochondria Exogenous Agents->Mitochondria NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (•NO) NOS->NO Superoxide Superoxide (O₂•⁻) NADPH_Oxidase->Superoxide Mitochondria->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Nitrated_Protein Nitrated Protein (3-Nitrotyrosine) Peroxynitrite->Nitrated_Protein Protein Protein (with Tyrosine) Protein->Nitrated_Protein

Caption: Pathway of nitroxidative stress leading to protein tyrosine nitration.

Part 2: Experimental Protocols and Methodologies

Reagent Properties and Storage

A summary of the key properties for this compound is provided below. Always refer to the manufacturer's specific product information sheet for the most accurate data.

PropertyValueSource(s)
CAS Number 29358-99-4[]
Molecular Formula C₁₃H₁₅N₃O₈[]
Molecular Weight 341.28 g/mol []
Appearance Typically a solid powder.N/A
Storage Store at 2-8 °C. Protect from light and moisture.[]
Solubility Soluble in DMSO. Solubility data for the related compound N-Acetyl-L-tyrosine ethyl ester in DMSO is 175 mg/mL.[6]
Preparation of Stock Solutions

Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to the hydrophobic nature of the compound and its miscibility with aqueous cell culture media.[7] A high-concentration stock solution allows for the addition of a minimal volume to the cell culture, thereby reducing the final concentration of the vehicle (DMSO), which can have its own biological effects.[8] It is critical to keep the final DMSO concentration in the culture medium below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced artifacts.[9]

Protocol for a 100 mM Stock Solution:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Weighing: Accurately weigh 34.13 mg of this compound powder.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be required to facilitate dissolution.[9] Ensure no particulates are visible.

  • Sterilization: While the DMSO itself is sterile, if there are concerns about the handling process, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

In Vitro Protocol: Induction of Protein Nitration in Cultured Cells

This protocol provides a framework for inducing protein nitration. The optimal concentration and incubation time are cell-type dependent and must be determined empirically. A preliminary dose-response and time-course experiment is strongly recommended.

Materials:

  • Cultured cells of interest (e.g., HeLa, A549, SH-SY5Y)

  • Complete cell culture medium

  • 100 mM stock solution of this compound in DMSO

  • Sterile, cell culture-grade DMSO (for vehicle control)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Experimental Workflow:

G start Start: Seed Cells adhere Allow Cells to Adhere (24h) start->adhere prep_treat Prepare Treatment Solutions (Compound & Vehicle Control) adhere->prep_treat treat Treat Cells (Time-Course: e.g., 6, 12, 24h) prep_treat->treat wash Wash Cells with PBS treat->wash lyse Lyse Cells & Collect Protein wash->lyse quantify Quantify Protein (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer (PVDF) sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (Anti-Nitrotyrosine) block->primary_ab secondary_ab Incubate with HRP-Secondary Antibody primary_ab->secondary_ab detect Detect with ECL & Image secondary_ab->detect end End: Analyze Data detect->end

Caption: Experimental workflow for inducing and detecting protein nitration.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and recover for 24 hours.

  • Preparation of Treatment Media:

    • Causality: Preparing fresh dilutions immediately before use ensures the stability and desired concentration of the compound.

    • Warm complete culture medium to 37°C.

    • For each desired final concentration of the compound (e.g., 10, 25, 50, 100 µM), dilute the 100 mM stock solution into the pre-warmed medium. For example, to make 1 mL of 100 µM treatment medium, add 1 µL of the 100 mM stock to 999 µL of medium.

    • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of the compound. For the example above, this would be 1 µL of DMSO per 1 mL of medium (0.1% DMSO).[10]

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared treatment media (including the vehicle control and an untreated control) to the respective wells.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis and Protein Extraction:

    • After incubation, place the plate on ice.

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay. This is crucial for equal loading in the subsequent Western blot analysis.

Western Blot Protocol for Nitrotyrosine Detection

Causality: Western blotting is a widely used and reliable technique for detecting specific proteins. The use of a highly specific primary antibody against 3-nitrotyrosine allows for the visualization of all nitrated proteins in the sample, providing a "fingerprint" of the nitroxidative stress response.[11]

Materials:

  • Protein lysates (from section 2.3)

  • Laemmli sample buffer (with β-mercaptoethanol or DTT)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibody: Anti-Nitrotyrosine antibody (rabbit or mouse monoclonal)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Nitrated BSA (Positive Control)[12]

  • Unmodified BSA (Negative Control)[12]

Step-by-Step Procedure:

  • Sample Preparation:

    • Based on the protein quantification, dilute each lysate to the same concentration (e.g., 1-2 µg/µL).

    • Mix a volume containing 20-40 µg of total protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load the prepared samples, a molecular weight marker, the nitrated BSA positive control (1-5 µg), and the unmodified BSA negative control into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13]

    • Verification of Transfer: After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm a successful and even transfer across all lanes.

  • Blocking:

    • Wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation:

    • Dilute the anti-nitrotyrosine primary antibody in fresh blocking buffer (typical dilutions range from 1:1000 to 1:5000; consult the antibody datasheet).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer (check datasheet for recommended dilution).

    • Incubate the membrane for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three to five times for 5-10 minutes each with TBS-T.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis:

    • Compare the pattern and intensity of bands in the lanes from treated cells to the vehicle control and untreated lanes. The positive control lane (nitrated BSA) should show a strong signal, while the negative control (unmodified BSA) should be clean. An increase in immunoreactive bands in the treated samples indicates successful induction of protein nitration. For normalization, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like GAPDH or β-actin.

Part 3: Data Interpretation and Self-Validation

A successful experiment will be validated by the following observations:

  • Positive Control: A clear, strong band at the expected molecular weight for the nitrated BSA control.[12]

  • Negative Control: No significant signal in the lane with unmodified BSA or in the vehicle-only treated cells (beyond any basal level of nitration present in the specific cell line).[12]

  • Dose-Dependence: An increasing intensity or number of nitrated protein bands with increasing concentrations of this compound.

  • Time-Dependence: Changes in the nitration pattern over the different incubation time points.

References

  • Protocol Online. (2008). DMSO Vehicle control. Retrieved from [Link]

  • Sun, L., et al. (2018). Western Blot Analysis. Bio-protocol, 8(12), e2888. Retrieved from [Link]

  • ResearchGate. (2025). Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. v1. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Gevaert, K., et al. (2009). In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. Molecular & Cellular Proteomics, 8(11), 2642-2652. Retrieved from [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Lallas, C. D., et al. (2000). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology, 78(2), 170-173. Retrieved from [Link]

  • Daiber, A., et al. (2013). Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. International Journal of Molecular Sciences, 14(4), 7542-7570. Retrieved from [Link]

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research, 46(2), 550-559. Retrieved from [Link]

  • Matsumura, T., et al. (2020). N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. EMBO reports, 21(5), e49211. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]

  • Gow, A. J., et al. (1998). The Determination of Nitrotyrosine Residues in Proteins. In: Nitric Oxide Protocols. Methods in Molecular Biology, vol 100. Humana Press. Retrieved from [Link]

  • Chung, H. S., et al. (2008). Nitrosative protein tyrosine modifications: biochemistry and functional significance. BMB reports, 41(3), 194-203. Retrieved from [Link]

  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Chemical Thermodynamics, 126, 1-10. Retrieved from [Link]

  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Chemical Thermodynamics, 126, 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). Unit cell of N-acetyl-L-3-nitrotyrosine ethyl ester. Retrieved from [Link]

  • Yuanlin, L., et al. (2021). N-Acetyl-L-tyrosine enhances the Inhibition Sensitivity of Procarbazine against Melanoma Targeted Tyrosinase without the Increase of Toxicity. Medical Chemistry, 11(8), 593. Retrieved from [Link]

  • Matsumura, T., et al. (2020). N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals. EMBO reports, 21(5), e49211. Retrieved from [Link]

  • Mutahi, M. W., et al. (2012). N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2810. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-3,5-dinitro-l-tyrosine. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Retrieved from [Link]

  • He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Journal of Chemical Thermodynamics, 126, 1-10. Retrieved from [Link]

Sources

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester for studying enzyme kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromogenic Substrate: N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester in Enzyme Kinetics

Abstract

This technical guide provides a comprehensive framework for the application of this compound as a chromogenic substrate for studying the kinetics of serine proteases, with a primary focus on α-chymotrypsin. We delve into the underlying chemical principles that make this substrate a powerful tool for continuous spectrophotometric assays. This document furnishes detailed, self-validating protocols for determining enzyme activity and key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). By explaining the causality behind experimental design and data interpretation, this guide is intended to empower researchers, scientists, and drug development professionals to generate robust and reproducible kinetic data.

Principle of the Method: A Chromogenic Transformation

The utility of this compound in enzyme kinetics hinges on a distinct, enzyme-catalyzed color change. The substrate itself is largely colorless. However, upon enzymatic hydrolysis of the ethyl ester bond by a protease like chymotrypsin, the product, N-Acetyl-3,5-dinitro-L-tyrosine, is released.

The key to the chromogenic nature of this assay lies in the chemical properties of the product. The two electron-withdrawing nitro groups on the tyrosine ring significantly increase the acidity of the phenolic hydroxyl group, lowering its pKₐ value.[1] For the related compound 3-nitrotyrosine, the pKₐ is approximately 7.3.[2] For 3,5-dinitro-tyrosine, this value is even lower. Consequently, at a typical enzymatic assay pH of 7.8 to 8.0, the phenolic proton readily dissociates, yielding a yellow-colored phenolate anion. This phenolate ion has a strong absorbance maximum in the visible light spectrum, typically between 400 nm and 430 nm, a region where the ester substrate does not significantly absorb.[2]

This enzyme-dependent generation of a chromophore allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance over time using a standard spectrophotometer. The rate of this absorbance change is directly proportional to the rate of the enzymatic reaction.

G cluster_reaction Enzymatic Hydrolysis cluster_detection Spectrophotometric Detection Substrate Substrate (this compound) Absorbance ~ 0 @ 420 nm Product_H Initial Product (N-Acetyl-3,5-dinitro-L-tyrosine) Substrate->Product_H α-Chymotrypsin + H₂O Product_Ion Phenolate Product (Yellow) Absorbance >> 0 @ 420 nm Product_H->Product_Ion Deprotonation (pH > pKa) Spectrophotometer Measure Absorbance Increase at ~420 nm Product_Ion->Spectrophotometer Directly Proportional to [Product] Kinetics Calculate Initial Velocity (v₀) Spectrophotometer->Kinetics

Caption: Principle of the chromogenic assay using this compound.

Materials and Reagents

  • This compound (Substrate)

  • α-Chymotrypsin from bovine pancreas (Enzyme)

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Hydrochloric Acid (HCl), 1 M solution

  • Calcium Chloride (CaCl₂)

  • Dimethyl Sulfoxide (DMSO), spectrophotometric grade

  • Ultrapure water

  • UV/Vis Spectrophotometer (thermostatted)

  • Quartz or high-quality plastic cuvettes (1 cm path length)

  • Calibrated pipettes

Detailed Protocols

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8):

    • Dissolve 6.057 g of Tris base in 900 mL of ultrapure water.

    • Add 1.47 g of CaCl₂ dihydrate and stir until dissolved.

    • Adjust the pH to 7.8 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with ultrapure water. Store at 4°C.

    • Causality Note: Tris is a common biological buffer effective in the pH 7-9 range. Calcium ions are known to stabilize chymotrypsin, enhancing its activity and stability during the assay.[3]

  • Substrate Stock Solution (e.g., 50 mM):

    • Dissolve an appropriate amount of this compound in 100% DMSO. For example, for a 50 mM stock, dissolve 17.06 mg in 1 mL of DMSO.

    • Store in small aliquots at -20°C, protected from light.

    • Causality Note: DMSO is used due to the limited aqueous solubility of the substrate. Using a high-concentration stock minimizes the final percentage of DMSO in the assay, which can inhibit enzyme activity at high concentrations (<5% is recommended).

  • Enzyme Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of α-chymotrypsin at 1 mg/mL in cold 1 mM HCl.

    • Immediately before use, prepare working dilutions (e.g., 10-50 µg/mL) in cold Assay Buffer.

    • Causality Note: Chymotrypsin is stored in dilute acid to prevent autolysis (self-digestion), which occurs readily at neutral or alkaline pH.[4] Working dilutions should be kept on ice and used promptly.

Protocol 1: Determination of the Molar Extinction Coefficient (ε)

To accurately convert the rate of change in absorbance (ΔA/min) to the rate of reaction (µmol/min), the molar extinction coefficient (ε) of the product at the assay wavelength and pH must be known.

  • Prepare a Standard: Accurately weigh a small amount of the reaction product, N-Acetyl-3,5-dinitro-L-tyrosine, to prepare a stock solution of known concentration in Assay Buffer (e.g., 1 mM).

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution in Assay Buffer (e.g., 0 µM, 20 µM, 40 µM, 60 µM, 80 µM, 100 µM).

  • Measure Absorbance: Measure the absorbance of each dilution at the chosen wavelength (start with 420 nm). Use the Assay Buffer as a blank.

  • Plot Data: Plot Absorbance vs. Concentration (M).

  • Calculate ε: The slope of the resulting line, determined by linear regression, is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl, where the path length 'l' is 1 cm).

Protocol 2: Standard Enzyme Activity Assay
  • Set Spectrophotometer: Set the spectrophotometer to the determined wavelength (e.g., 420 nm) and equilibrate the cuvette holder to 25°C.

  • Prepare Reaction Mixture: In a 1 cm cuvette, prepare the reaction mixture by adding the following:

    • Assay Buffer (e.g., 970 µL)

    • Substrate Stock Solution (e.g., 20 µL for a 1 mM final concentration from a 50 mM stock)

  • Equilibrate and Blank: Mix by inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium. Zero the instrument with this mixture.

  • Initiate Reaction: Add the enzyme working solution (e.g., 10 µL) to the cuvette to start the reaction.

  • Record Data: Immediately mix by inversion and start recording the absorbance at 420 nm every 10-15 seconds for 3-5 minutes.

    • Trustworthiness Note: A valid assay will show a linear increase in absorbance over time. A curve that flattens quickly indicates either substrate depletion or enzyme instability.

Protocol 3: Determination of Kₘ and Vₘₐₓ
  • Set Up Assays: Prepare a series of reactions as described in Protocol 2, but vary the final substrate concentration over a wide range (e.g., 0.1 × Kₘ to 10 × Kₘ). This may require preparing several substrate stock solutions.

  • Maintain Constant Conditions: Keep the enzyme concentration and all other conditions (pH, temperature, buffer) constant across all assays.

  • Measure Initial Velocities (v₀): For each substrate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

Data Analysis and Interpretation

Calculating Initial Velocity (v₀)

The initial velocity is calculated from the slope of the linear phase of the reaction using the Beer-Lambert law:

v₀ (M/min) = (ΔA / Δt) / (ε × l)

Where:

  • ΔA / Δt is the slope of the absorbance vs. time (min) plot.

  • ε is the molar extinction coefficient (M⁻¹cm⁻¹) determined in Protocol 1.

  • l is the path length of the cuvette (typically 1 cm).

To express activity in standard enzyme units (U), where 1 U = 1 µmol of product formed per minute:

Activity (U/mL of enzyme) = [v₀ (M/min) × Vᵣ (mL)] / Vₑ (mL) × 10⁶

Where:

  • Vᵣ is the total reaction volume in the cuvette.

  • Vₑ is the volume of enzyme solution added.

Determining Kₘ and Vₘₐₓ

Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to directly determine Kₘ and Vₘₐₓ.

v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])

Alternatively, a linear transformation like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used, though it is less accurate due to uneven weighting of data points.

G cluster_workflow Experimental & Data Analysis Workflow P1 Protocol 1: Determine ε of Product Calc_v0 Calculate Initial Velocities (v₀) P1->Calc_v0 Provides ε P2 Protocol 2: Measure Activity at Saturating [S] P2->Calc_v0 P3 Protocol 3: Vary [S] and Measure v₀ P3->Calc_v0 MM_Plot Plot v₀ vs. [S] Calc_v0->MM_Plot Fit Non-linear Regression (Michaelis-Menten) MM_Plot->Fit Results Determine Kₘ & Vₘₐₓ Fit->Results

Caption: Workflow for determining enzyme kinetic parameters.

Expected Results and Comparative Data

While specific kinetic constants for this compound are not widely published, data for the parent compound, N-Acetyl-L-tyrosine ethyl ester (ATEE), can serve as a useful benchmark. The introduction of the dinitro groups is expected to alter the electronic character of the substrate, which may influence both binding (Kₘ) and catalysis (k꜀ₐₜ).

SubstrateEnzymeKₘ (mM)k꜀ₐₜ (s⁻¹)Conditions
N-Acetyl-L-tyrosine ethyl ester (ATEE)α-Chymotrypsin0.7193pH 7.8, 25°C
This compoundα-ChymotrypsinTo be determinedTo be determinedpH 7.8, 25°C
Table based on literature values for ATEE. Kinetic constants for the dinitro-derivative must be determined experimentally.[5][6]

References

  • Borin, G., et al. (1973). Synthesis and Characterization of 3,5-Dinitrotyrosine Derivatives. International Journal of Peptide and Protein Research, 5(5), 337-343.
  • Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(12), 1393-1399. [Link]

  • Martin, C. J., et al. (1963). The alpha-chymotrypsin-catalyzed hydrolysis and hydroxylaminolysis of N-acetyl-L-tyrosine ethyl ester. Journal of Biological Chemistry, 238(9), 3141-3143. [Link]

  • De Filippis, V., et al. (2007). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Protein Science, 16(10), 2241-2251. [Link]

  • PubChem. (n.d.). N-Acetyl-3,5-dinitro-l-tyrosine. National Center for Biotechnology Information. [Link]

  • Erlanger, B. F., et al. (1961). A Rapid and Sensitive Spectrophotometric Method for the Assay of Chymotrypsin. Journal of Biological Chemistry, 236(5), 1488-1491. [Link]

  • ResearchGate. (2007). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Request PDF. [Link]

  • Kezdy, F. J., Clement, G. E., & Bender, M. L. (1963). The alpha-chymotrypsin-catalyzed hydrolysis and hydroxylaminolysis of n-acetyl-l-tyrosine ethyl ester. Journal of Biological Chemistry, 238(9), 3141-3143. [Link]

  • Hogness, D. S., & Niemann, C. (1952). The Kinetics of the a-Chymotrypsin Catalyzed Hydrolysis of Acetyl-L-tyrosinhydroxamide in Aqueous Solutions at 25' and pH 7.6. Journal of the American Chemical Society, 75(4), 884-889. [Link]

  • ResearchGate. (n.d.). Kinetic constante for chymotrypsin-catalyzed hydrolysis of N-etyl. ResearchGate. [Link]

  • Bender, M. L., Kezdy, F. J., & Gunter, C. R. (1964). The Anatomy of an Enzymatic Catalysis. α-Chymotrypsin. Journal of the American Chemical Society, 86(18), 3714-3721.

Sources

Application of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester in proteomics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

Initial inquiries regarding the application of this compound in proteomics reveal it is not a standard reagent in this field. Its primary utility lies in chemical synthesis, for example, as a precursor in the synthesis of thyroxine and related substances.[1] However, the core chemical moiety, 3,5-dinitro-L-tyrosine, is structurally analogous to 3-nitrotyrosine, a critical post-translational modification (PTM) that serves as a biomarker for oxidative and nitrative stress.[2][] Therefore, this guide is dedicated to the broader, more established, and highly relevant field of nitroproteomics : the proteome-wide study of protein tyrosine nitration. We will explore the principles, methodologies, and applications of identifying and quantifying this crucial modification, providing the in-depth technical guidance relevant to professionals interested in the chemistry of dinitro-tyrosine analogs.

Part 1: The Significance of Protein Tyrosine Nitration (PTN)

Protein tyrosine nitration is a non-enzymatic, free radical-driven post-translational modification where a nitro group (-NO₂) is added to one of the ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine (3-NT).[2] This modification is a stable footprint of reactions involving reactive nitrogen species (RNS), such as peroxynitrite, which is formed from the rapid reaction of nitric oxide (•NO) with superoxide (O₂•⁻).[2][4]

Biological Implications:

  • Biomarker of Disease: Elevated levels of 3-NT are associated with a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disease, cancer, and inflammatory disorders.[4][5]

  • Functional Switch: Nitration can alter a protein's structure and function.[2][4] It can lead to enzyme inhibition, disrupt protein-protein interactions, and affect signaling pathways, acting as a molecular switch in cellular processes.[6]

  • Selectivity: Despite being a non-enzymatic process, tyrosine nitration is highly selective.[2] Under biological conditions, only a limited subset of tyrosine residues on specific proteins are targeted, suggesting that local environment, protein structure, and proximity to RNS sources dictate modification sites.[2]

The Analytical Challenge: The primary challenge in nitroproteomics is the extremely low abundance of nitrated proteins in biological samples, even under conditions of significant oxidative stress.[4][5] This substoichiometric nature requires highly sensitive and specific enrichment strategies to detect nitrated peptides against a vast background of their unmodified counterparts.[5][7]

Part 2: A Strategic Workflow for Nitroproteomic Analysis

A successful nitroproteomics experiment follows a multi-stage workflow designed to overcome the challenges of low abundance and complex sample matrices. The overall strategy involves protein extraction, digestion, enrichment of nitrated peptides, and finally, analysis by mass spectrometry.

Nitroproteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis BiologicalSample Biological Sample (Tissue, Cells, Plasma) ProteinExtract Protein Extraction & Lysis BiologicalSample->ProteinExtract Digestion Proteolytic Digestion (e.g., Trypsin) ProteinExtract->Digestion Enrichment Enrichment of Nitro-peptides Digestion->Enrichment Complex Peptide Mixture LCMS LC-MS/MS Analysis Enrichment->LCMS Enriched Nitro-peptides DataAnalysis Data Analysis & Site Identification LCMS->DataAnalysis

Caption: General workflow for the identification of nitrated proteins.

Part 3: Core Methodologies and Protocols

The critical step in any nitroproteomics workflow is enrichment. Two primary strategies have proven effective: immunoaffinity-based enrichment and chemical derivatization methods.

Methodology 1: Immunoaffinity Enrichment of Nitro-peptides

This is the most common and powerful approach, utilizing highly specific monoclonal antibodies that recognize the 3-nitrotyrosine moiety.[6][7] Enrichment can be performed at the protein level or, more effectively, at the peptide level after proteolytic digestion.[8]

Protocol: Immunoaffinity Purification of Nitro-peptides

This protocol is adapted from established methods for enriching nitro-peptides from complex biological samples.[9]

1. Protein Extraction and Digestion: a. Lyse cells or homogenize tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a standard method (e.g., BCA assay). c. Perform in-solution or on-bead protein reduction (e.g., with 10 mM DTT) and alkylation (e.g., with 20 mM iodoacetamide) to denature proteins and cap cysteine residues.[9] d. Digest the protein extract with mass spectrometry-grade trypsin (typically at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.[9] e. Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.[9] f. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column and lyophilize to dryness.

2. Immunoaffinity Enrichment: a. Couple a high-affinity anti-nitrotyrosine monoclonal antibody to Protein A/G agarose or magnetic beads according to the manufacturer's protocol. Typically, 5 µg of antibody is used per 1-3 mg of peptide digest.[9] b. Resuspend the lyophilized peptides in an immunoprecipitation (IAP) buffer (e.g., PBS or similar neutral pH buffer). c. Add the peptide solution to the antibody-coupled beads and incubate for 4-5 hours or overnight at 4°C with gentle rotation.[9] d. Pellet the beads by centrifugation (e.g., 1,000 x g for 2 min) and discard the supernatant containing unbound, non-nitrated peptides.[9] e. Wash the beads extensively to remove non-specific binders. Perform two washes with IAP buffer followed by three washes with MS-grade water.[9]

3. Elution: a. To elute the bound nitro-peptides, add 50 µL of 0.15% TFA to the beads.[9] b. Incubate at room temperature for 10 minutes with gentle mixing.[9] c. Centrifuge to pellet the beads and carefully collect the supernatant containing the enriched peptides. d. Repeat the elution step once more and combine the supernatants. e. Desalt the eluted peptides using a C18 ZipTip or similar micro-SPE method prior to LC-MS/MS analysis.

Methodology 2: Chemical Labeling and Enrichment

An alternative to antibody-based methods involves chemical derivatization of the nitrotyrosine residue, which can then be used for affinity purification. This approach can overcome potential antibody biases related to the peptide sequence context.[10]

Principle of Chemical Enrichment: A common strategy involves a three-step, one-pot reaction:[11]

  • Blocking: All primary amines (N-termini and lysine side chains) in the peptide mixture are blocked by acetylation.

  • Reduction: The nitro group on 3-nitrotyrosine is selectively reduced to an amino group (forming 3-aminotyrosine).

  • Biotinylation/Capture: The newly formed aromatic amine on the aminotyrosine is then specifically labeled with a biotin tag or captured by an affinity resin.[10][11]

Chemical_Enrichment Start Peptide Mixture N-Terminus Lysine Nitro-Tyr Step1 Step 1: Acetylation Block N-Term & Lys Ac-NH- Ac-Lys Nitro-Tyr Start->Step1 Step2 Step 2: Reduction Convert Nitro to Amino Ac-NH- Ac-Lys Amino-Tyr Step1->Step2 Step3 Step 3: Biotinylation Label Amino-Tyr Ac-NH- Ac-Lys Biotin-Amino-Tyr Step2->Step3 Enrich Avidin Enrichment Step3->Enrich

Caption: Workflow for chemical labeling and enrichment of nitro-peptides.

Part 4: Mass Spectrometry and Data Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the core technology for identifying and sequencing the enriched peptides.[5]

Key Mass Spectrometry Parameters:

  • Ionization: Electrospray ionization (ESI) is the standard method for peptide analysis, as it efficiently generates multiply charged ions, bringing large peptides into the detectable mass range of the instrument.[12][13]

  • Mass Shift: The nitration of a tyrosine residue results in a specific mass increase. This mass shift is a key signature used in database searching.

  • Fragmentation: In the mass spectrometer, selected peptide ions (precursor ions) are fragmented to produce a series of product ions.[14] This fragmentation pattern (MS/MS spectrum) reveals the amino acid sequence. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used. The fragmentation of nitro-peptides can sometimes be challenging, but predictable b- and y-type ions are typically observed.[13]

Data Presentation: Mass Shifts

ModificationMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
Nitration (NO₂) on Tyrosine +44.98508+45.0045
Reduction (NO₂ → NH₂) ** +14.99002+15.0199
Acetylation (on NH₂) **+42.01057+42.0367

Note: These values are crucial for setting up the search parameters in proteomics software.

Data Analysis Workflow:

  • Database Search: The acquired MS/MS spectra are searched against a protein sequence database (e.g., Swiss-Prot).

  • Variable Modification: The search parameters must include 3-nitrotyrosine as a variable modification on tyrosine residues.

  • Validation: Identified nitro-peptide spectra must be manually inspected to ensure high-quality matches and correct assignment of the modification site. The presence of key fragment ions confirming the sequence and the location of the nitrated tyrosine is essential.

  • Quantification: Relative or absolute quantification of nitrated peptides can be performed using label-free methods (e.g., peak area intensity) or labeled methods (e.g., SILAC, TMT) to compare nitration levels across different biological conditions.

Part 5: Concluding Remarks and Future Directions

The study of protein tyrosine nitration is a dynamic and challenging field. While immunoaffinity enrichment remains the gold standard, advancements in mass spectrometry sensitivity and novel chemical enrichment strategies are continuously improving our ability to explore the "nitroproteome".[4][5] These methods are critical for identifying novel biomarkers, understanding disease mechanisms driven by oxidative stress, and developing targeted therapeutic interventions. The continued development of quantitative methods will be crucial for moving beyond simple identification to understanding the dynamic biological impact of this significant post-translational modification.[15]

References
  • Radi, R. (2013). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Antioxidants & Redox Signaling, 19(11), 1233-1246. [Link]

  • Aulak, K. S., et al. (2001). Proteomic method identifies proteins nitrated in vivo during inflammatory challenge. Proceedings of the National Academy of Sciences, 98(21), 12020-12025. [Link]

  • Tieu, V. N., & Stobaugh, J. F. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247-1256. [Link]

  • Meng, J., & Wang, Y. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(2), 89-103. [Link]

  • Lin, Y. H., et al. (2013). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. Journal of Proteome Research, 12(6), 2919-2928. [Link]

  • Morin, D., et al. (2010). Chemical labeling and enrichment of nitrotyrosine-containing peptides. Journal of Chromatography B, 878(5-6), 525-532. [Link]

  • Krapfenbauer, K., et al. (2003). Proteomic analysis of protein nitration in aging skeletal muscle and identification of nitrotyrosine-containing sequences in vivo by nanoelectrospray ionization tandem mass spectrometry. Electrophoresis, 24(1-2), 147-155. [Link]

  • Tieu, V. N., & Stobaugh, J. F. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247–1256. [Link]

  • Yang, Y. (2017). Specific enrichment of a targeted nitrotyrosine-containing peptide from complex matrices and relative quantification for liquid chromatography-mass spectrometry analysis. Journal of Chromatography A, 1485, 90-100. [Link]

  • Nair, A. R., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 23(4), 100733. [Link]

  • Chalmers, J. R., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 715. [Link]

  • Nair, A. R., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 23(4), 100733. [Link]

  • Biotage. (2023). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Biotage Website. [Link]

  • Al-Masri, M. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. International Journal of Molecular Sciences, 24(13), 11035. [Link]

  • Dunning, C. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. [Link]

Sources

Application Note & Protocols: A Guide to the Detection and Validation of Protein Tyrosine Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein tyrosine nitration, the addition of a nitro group (-NO₂) to the ortho position of the phenolic ring of tyrosine, is a critical post-translational modification (PTM) indicative of nitroxidative stress.[1] This modification, forming 3-nitrotyrosine (3-NT), is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer, making its detection and quantification paramount for both basic research and drug development.[2][3] This guide provides a comprehensive overview of the biochemical basis of protein nitration and presents detailed, field-proven protocols for its reliable detection using immunochemical and mass spectrometry-based methods. Furthermore, we clarify the crucial role of synthetic nitrated tyrosine derivatives, such as N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester, as indispensable standards and controls for ensuring the accuracy and specificity of these assays.

The Biochemical Landscape of Protein Nitration

Under physiological conditions, nitric oxide (•NO) is a vital signaling molecule. However, in environments of oxidative stress, •NO can react with superoxide radicals (O₂•⁻) at a diffusion-controlled rate to form peroxynitrite (ONOO⁻), a potent and highly reactive nitrogen species (RNS).[4] Peroxynitrite and its derived radicals, such as nitrogen dioxide (•NO₂), are the primary agents responsible for nitrating protein tyrosine residues in vivo.[4][5]

The addition of a bulky, electron-withdrawing nitro group to a tyrosine residue can have profound consequences for protein structure and function.[6] It can disrupt protein conformation, inhibit or alter enzymatic activity, and interfere with critical signal transduction pathways, particularly those regulated by tyrosine phosphorylation.[6][7] The detection of 3-NT in biological samples therefore serves as a stable biomarker for RNS-mediated damage.[1]

G cluster_0 cluster_1 cluster_2 cluster_3 NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (•NO) NOS->NO Mito Mitochondrial Respiration & NADPH Oxidases (NOX) Superoxide Superoxide (O₂•⁻) Mito->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Diffusion- controlled reaction Superoxide->Peroxynitrite Diffusion- controlled reaction Radicals Secondary Radicals (•NO₂, CO₃•⁻) Peroxynitrite->Radicals CO2 CO₂ CO2->Radicals Tyr_Radical Tyrosyl Radical (Tyr•) Radicals->Tyr_Radical 1e⁻ Oxidation Nitrotyrosine 3-Nitrotyrosine Radicals->Nitrotyrosine Nitration Tyrosine Protein-Bound Tyrosine Tyr_Radical->Nitrotyrosine Nitration Function Altered Protein Structure & Function Nitrotyrosine->Function

Fig 1. Major pathway of protein tyrosine nitration via peroxynitrite.

The Role of Synthetic Nitrated Tyrosine Derivatives as Standards

While the goal is to detect endogenously nitrated proteins, the reliability of any detection method hinges on the use of appropriate standards and controls. This compound is a stable, synthetic derivative of L-tyrosine.[] Due to the presence of two nitro groups, it is not a direct analogue of the biologically relevant 3-nitrotyrosine. However, this and other nitrated amino acid derivatives serve critical roles in research:

  • Reference Standards: In developing chromatographic methods (e.g., HPLC), known standards like N-acetyl-3-nitro-L-tyrosine are essential for calibration and determining retention times.[9]

  • Assay Controls: In immunoassays, free 3-nitrotyrosine or nitrated peptides are used in competition assays to validate the specificity of the anti-nitrotyrosine antibody, ensuring it binds specifically to the nitrated epitope and not to unmodified tyrosine.[10][11]

  • Synthetic Precursors: Stable, protected derivatives are used as building blocks for the chemical synthesis of specific tyrosine-nitrated peptides.[12] These peptides are invaluable for standardizing mass spectrometry experiments and for studying the functional effects of nitration at a specific protein site.

Therefore, while this compound is not used as a probe to detect nitrated proteins, it represents a class of chemical tools that are fundamental to validating the methods described below.

Protocol I: Immunodetection of Nitrated Proteins by Western Blot

This protocol provides a robust method for the semi-quantitative detection of the total pool of 3-nitrotyrosine-containing proteins in a complex biological sample.

Principle

Proteins from a cell or tissue lysate are separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody that specifically recognizes the 3-nitrotyrosine modification.[11] A secondary antibody conjugated to an enzyme (e.g., HRP) allows for chemiluminescent detection.

G A Sample Preparation (Lysate & Controls) B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Size Separation) B->C D Electrophoretic Transfer (to PVDF Membrane) C->D E Blocking (e.g., 5% BSA) D->E F Primary Antibody Incubation (Anti-3-Nitrotyrosine) E->F G Washing Steps F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Washing Steps H->I J Chemiluminescent Detection (ECL Substrate) I->J K Imaging & Analysis J->K

Fig 2. General workflow for Western blot detection of nitrated proteins.
Materials
  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Protein Assay Reagent (e.g., BCA kit)

  • Laemmli Sample Buffer (4X)

  • PVDF Membrane (0.45 µm)

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibody: Anti-Nitrotyrosine antibody (polyclonal or monoclonal)

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Peroxynitrite (for positive control generation)

  • Free 3-Nitrotyrosine or nitrated control peptide (for antibody validation)

Step-by-Step Protocol
  • Sample Preparation & Controls:

    • Test Samples: Lyse cells or tissues in ice-cold Lysis Buffer. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

    • Positive Control: Take an aliquot of a control lysate (e.g., from untreated cells) and treat it with a final concentration of 1 mM peroxynitrite on ice for 10 minutes. Immediately add Laemmli buffer to quench the reaction. Causality: This creates a sample rich in nitrated proteins to confirm the detection reagents are working.

    • Negative Control: Use lysate from untreated cells or cells treated with an inhibitor of nitric oxide synthase.

    • Quantify the protein concentration of all lysates using a BCA assay.

  • SDS-PAGE:

    • Load 20-50 µg of protein per lane into a polyacrylamide gel. Include a molecular weight marker.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane. To obtain optimal results, PVDF membranes are often recommended over nitrocellulose for nitrotyrosine detection.[10]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. Causality: This step prevents non-specific binding of the antibodies to the membrane.

    • Incubate the membrane with the anti-nitrotyrosine primary antibody diluted in Blocking Buffer overnight at 4°C. Optimal antibody concentration must be determined empirically (typically 1:1000).

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Essential Validation: Antibody Specificity Check

To ensure the signal is specific to 3-nitrotyrosine, a competition assay must be performed.

  • Dilute the primary antibody to its working concentration in two separate tubes.

  • In one tube ("Blocked"), add free 3-nitrotyrosine to a final concentration of 10-20 mM.

  • In the other tube ("Unblocked"), add only the buffer.

  • Incubate both tubes for 1 hour at room temperature with gentle rotation.

  • Proceed with the primary antibody incubation step using the "Blocked" and "Unblocked" antibody solutions on parallel blots.

  • Expected Result: A specific antibody will show a strong signal with the "Unblocked" solution and a significantly diminished or absent signal with the "Blocked" solution.

Control Purpose Expected Outcome
Positive Control Validate that the antibodies and detection reagents are functional.Strong banding pattern in the lane with peroxynitrite-treated lysate.
Negative Control Establish the baseline level of protein nitration in the untreated state.Weak or no signal compared to the stimulated/diseased sample.
Loading Control Ensure equal protein loading across lanes.Consistent band intensity for a housekeeping protein (e.g., GAPDH, β-actin).
Competition Assay Confirm the primary antibody binds specifically to 3-nitrotyrosine.Signal is abolished or greatly reduced when the antibody is pre-incubated with free 3-NT.

Protocol II: Identification of Nitration Sites by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for unambiguously identifying which specific proteins are nitrated and for mapping the exact tyrosine residue(s) modified.[13]

Principle

Proteins are enzymatically digested into peptides. The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The addition of a nitro group (NO₂) results in a mass increase of 45.00 Da (+HNO₂ - H) compared to the unmodified peptide. This mass shift is detected in the MS1 scan, and the peptide is then fragmented to generate an MS/MS spectrum that confirms the peptide sequence and localizes the modification to a specific tyrosine residue.

Challenges

A major challenge in nitroproteomics is the low abundance of nitrated proteins in vivo.[2] Therefore, an enrichment step is often required to selectively isolate nitrated peptides from the vast excess of unmodified peptides before MS analysis.[13]

G A Protein Extraction & Quantification B Reduction & Alkylation A->B C Proteolytic Digestion (e.g., Trypsin) B->C D Enrichment (Optional) (e.g., Immunoaffinity) C->D E LC-MS/MS Analysis C->E Total Peptides (No Enrichment) D->E Enriched Peptides F Database Searching (with PTM specified) E->F G Data Validation & Site Localization F->G

Fig 3. General proteomic workflow for identifying nitrated proteins.
General Workflow
  • Protein Extraction and Digestion:

    • Extract proteins from the sample using a denaturing buffer (e.g., 8 M urea).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA). Causality: This ensures proteins are fully denatured and prevents disulfide bond reformation, improving digestion efficiency.

    • Digest proteins into peptides overnight using a protease such as trypsin.

  • Enrichment of Nitrated Peptides (Recommended):

    • This step is crucial for complex samples with low levels of nitration.

    • Immunoaffinity Enrichment: Use an anti-nitrotyrosine antibody conjugated to beads to capture nitrated peptides from the digest.[14] After washing away non-specific binders, the enriched peptides are eluted for MS analysis.

    • Chemical Derivatization: An alternative method involves chemically reducing the nitro group (NO₂) to an amine (NH₂), which can then be tagged with a biotin-containing reagent for affinity capture on streptavidin beads.[15][16]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture (either total digest or enriched fraction) on a high-resolution mass spectrometer.

    • The instrument is typically operated in a data-dependent acquisition (DDA) mode, where it cycles between full MS1 scans and MS/MS fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search algorithm (e.g., Sequest, MaxQuant, Mascot) to match the experimental MS/MS spectra against a protein sequence database.

    • Crucially, specify the nitration of tyrosine (+45.00 Da) as a variable modification in the search parameters.

    • The output will be a list of identified nitrated peptides and the corresponding proteins. The software will provide a confidence score for each identification and localize the modification site. Manual validation of high-quality spectra is recommended.

References

  • Koeck, T., et al. (2014). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling. [Link]

  • Navarrete, V., et al. (2021). The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. Stresses. [Link]

  • Meng, J., et al. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews. [Link]

  • Li, H., et al. (2008). A Strategy for Direct Identification of Protein S-Nitrosylation Sites by Quadrupole Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Calamita, P., et al. (2005). Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes. Biochemical Journal. [Link]

  • Ferrer-Sueta, G., et al. (2018). Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. Free Radical Biology and Medicine. [Link]

  • Beckman, J. S., & Koppenol, W. H. (1996). Oxidative Damage and Tyrosine Nitration from Peroxynitrite. Chemical Research in Toxicology. [Link]

  • Uppu, R. M., et al. (2009). Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. Current Bioactive Compounds. [Link]

  • Semantic Scholar. (n.d.). Analysis of nitrated proteins by nitrotyrosine-specific affinity probes and mass spectrometry. [Link]

  • Souza, J. M., & Radi, R. (2017). Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. Antioxidants & Redox Signaling. [Link]

  • Ghesquière, B., et al. (2006). In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. Molecular & Cellular Proteomics. [Link]

  • BMG LABTECH. (2024). What is Protein Nitration? [Link]

  • Creative Biolabs. (n.d.). Tyrosine Nitration Specific Antibody Introduction. [Link]

  • Szabo, C., et al. (2010). Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. Current Protocols in Toxicology. [Link]

  • Wynne, K., & Tipton, K. F. (2011). Proteomics in investigation of protein nitration in kidney disease: technical challenges and perspectives from the spontaneously hypertensive rat. Mass Spectrometry Reviews. [Link]

  • Begara-Morales, J. C., et al. (2022). Protein Tyrosine Nitration in Plant Nitric Oxide Signaling. Frontiers in Plant Science. [Link]

  • Salvi, M., et al. (2021). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of Proteome Research. [Link]

  • Ghesquière, B., et al. (2006). In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography. ResearchGate. [Link]

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Accounts of Chemical Research. [Link]

  • Aulak, K. S., et al. (2001). Proteomic method identifies proteins nitrated in vivo during inflammatory challenge. Proceedings of the National Academy of Sciences. [Link]

  • Drăgușanu, M., et al. (2007). Epitope motif of an anti-nitrotyrosine antibody specific for tyrosine-nitrated peptides revealed by a combination of affinity approaches and mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Ye, Y. Z., et al. (1999). Immunohistochemical methods to detect nitrotyrosine. Methods in Enzymology. [Link]

  • Radi, R. (2013). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of Functional Effects. Accounts of Chemical Research. [Link]

  • Radi, R. (2004). Nitric oxide, oxidants, and protein tyrosine nitration. Proceedings of the National Academy of Sciences. [Link]

  • Mutahi, M. W., et al. (2012). N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. Acta Crystallographica Section E. [Link]

  • Ohshima, H., et al. (1996). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Nitric Oxide. [Link]

  • Chalmers, J. R., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society. [Link]

  • PubChem. (n.d.). N-Acetyl-3,5-dinitro-l-tyrosine. [Link]

  • Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects. Accounts of Chemical Research. [Link]

  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

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Spectrophotometric assay using dinitro-tyrosine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Spectrophotometric Assay for the Quantification of 3-Nitrotyrosine: A Key Biomarker of Nitrosative Stress

Abstract

This document provides a comprehensive guide to a robust and accessible spectrophotometric method for the quantification of 3-nitrotyrosine (3-NT), a stable biomarker for nitrosative stress. Protein tyrosine nitration is a post-translational modification implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2][3] While methods like HPLC and mass spectrometry offer high sensitivity, a spectrophotometric approach provides a cost-effective, reliable, and readily implementable alternative for many research laboratories.[4][5][6] The described protocol is based on the chemical reduction of 3-nitrotyrosine to 3-aminotyrosine, followed by a classic diazotization and azo-coupling reaction to yield a intensely colored product, allowing for accurate colorimetric quantification.

Introduction: The Significance of 3-Nitrotyrosine

Nitrosative stress occurs when there is an imbalance between the production of reactive nitrogen species (RNS) and the ability of a biological system to detoxify these reactive intermediates.[7][8] RNS, such as peroxynitrite (ONOO⁻), are formed from the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) and can react with a variety of biological molecules.[3][9][10] A key and irreversible outcome of this process is the nitration of tyrosine residues on proteins, forming 3-nitrotyrosine (3-NT).[7][9]

Because 3-NT is a stable end-product, its accumulation in tissues and biological fluids serves as an integrated footprint of RNS production and nitrosative stress.[4][6][7] Measuring 3-NT levels provides critical insights into disease mechanisms, helps identify potential biomarkers for diagnosis, and aids in the evaluation of therapeutic strategies aimed at mitigating oxidative and nitrosative damage.[8][9]

Principle of the Spectrophotometric Assay

Direct spectrophotometric measurement of 3-NT is challenging due to its relatively low molar absorptivity and potential interference from other biomolecules in the UV range. This protocol overcomes these limitations by converting 3-NT into a stable derivative with strong absorbance in the visible spectrum, where biological interference is minimal. The assay is a two-stage chemical derivatization process.

Stage 1: Reduction of the Nitro Group The nitro group (-NO₂) on the tyrosine ring is chemically reduced to a primary amino group (-NH₂), converting 3-nitrotyrosine into 3-aminotyrosine. This reaction is efficiently catalyzed by a mild reducing agent, sodium dithionite (Na₂S₂O₄).[11][12][13] This step is critical as the resulting primary aromatic amine is the reactive species required for the subsequent color-forming reaction.

Stage 2: Diazotization and Azo Coupling The newly formed 3-aminotyrosine is subjected to a classic diazotization reaction. In an acidic environment, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂), which reacts with the primary amine to form a diazonium salt. This highly reactive intermediate is immediately coupled to a chromogenic agent, N-(1-Naphthyl)ethylenediamine (NED), to form a stable and intensely colored magenta azo dye.

The absorbance of this final azo product, measured at its absorption maximum (λmax ≈ 550 nm), is directly proportional to the concentration of 3-NT originally present in the sample.[14]

Assay_Workflow cluster_sample Sample/Standard cluster_reduction Step 1: Reduction cluster_coupling Step 2: Azo Coupling cluster_readout Measurement Sample Sample or Standard (containing 3-Nitrotyrosine) Reduction Add Sodium Dithionite (Na₂S₂O₄) Sample->Reduction Reacts with Aminotyrosine Forms 3-Aminotyrosine Reduction->Aminotyrosine Yields Diazotization Add NaNO₂ / Acid (Forms Diazonium Salt) Aminotyrosine->Diazotization Reacts with Coupling Add NED (Coupling Reagent) Diazotization->Coupling Reacts with AzoDye Forms Colored Azo Dye Coupling->AzoDye Yields Spectrophotometer Measure Absorbance at ~550 nm AzoDye->Spectrophotometer Quantified by

Sources

Application Notes and Protocols: Cell-Based Assays with N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Nitrative Stress with a Novel Cell-Permeable Probe

Nitrative stress, a form of cellular oxidative stress, arises from an imbalance in the production of reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻) and nitric oxide (NO).[1][2] This phenomenon has been implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] A key molecular hallmark of nitrative stress is the nitration of tyrosine residues in proteins, forming 3-nitrotyrosine.[3] The detection and quantification of nitrative stress in living cells is therefore of paramount importance for both basic research and drug discovery.

This document introduces N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester, a novel cell-permeable probe designed for the intracellular assessment of nitrative stress and the activity of nitroreductase enzymes. The ethyl ester and N-acetyl modifications enhance the hydrophobicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, this non-fluorescent compound can be enzymatically reduced, primarily by nitroreductases, to generate a fluorescent signal, providing a dynamic readout of cellular redox activity.

Principle of the Assay: Enzymatic Activation of a Fluorogenic Probe

The core of this cell-based assay lies in the enzymatic reduction of the nitro groups on the tyrosine ring of this compound.[5][6] Many cell types, particularly under hypoxic conditions or expressing specific enzymes, possess nitroreductase activity.[7] These enzymes catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives.[8] In the case of this compound, this reduction converts the dinitro-tyrosine moiety into a di-amino-tyrosine derivative, which is fluorescent. The intensity of the fluorescence signal is directly proportional to the nitroreductase activity within the cell, which in turn can be an indicator of the cellular response to nitrative stress.

Assay Principle Probe N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester (Cell-Permeable, Non-Fluorescent) Cell Live Cell Probe->Cell Passive Diffusion Enzyme Nitroreductases (and other reducing enzymes) Cell->Enzyme Product Reduced Amino-Tyrosine Derivative (Fluorescent) Enzyme->Product Enzymatic Reduction Signal Fluorescence Detection (Microplate Reader or Microscope) Product->Signal

Caption: Workflow of the cell-based assay using this compound.

PART 1: High-Throughput Screening for Modulators of Nitrative Stress

This protocol is designed for a 96-well or 384-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries to identify potential inhibitors or inducers of nitroreductase activity and nitrative stress.[9][10]

Materials and Reagents
ReagentSupplierCatalog No.Storage
This compoundSigma-AldrichCustom4°C
Cell Culture Medium (e.g., DMEM, RPMI-1640)Thermo FisherVaries4°C
Fetal Bovine Serum (FBS)Thermo FisherVaries-20°C
Penicillin-StreptomycinThermo FisherVaries-20°C
Trypsin-EDTAThermo FisherVaries4°C
Phosphate-Buffered Saline (PBS), pH 7.4Thermo FisherVariesRT
Black, clear-bottom 96-well or 384-well platesCorningVariesRT
Doxorubicin (Positive Control)Sigma-AldrichD1515-20°C
Dicoumarol (Nitroreductase Inhibitor)Sigma-AldrichM1390RT
Dimethyl Sulfoxide (DMSO), sterile-filteredSigma-AldrichD2650RT
Protocol
  • Cell Seeding:

    • Culture cells of interest (e.g., A549, HeLa, or a cell line known to express nitroreductases) in appropriate complete medium.

    • Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate (10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended.

    • Prepare serial dilutions of your test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Prepare control wells:

      • Vehicle Control: Medium with the same final concentration of DMSO as the test compounds.

      • Positive Control: Medium with a known inducer of nitrative stress or nitroreductase activity (e.g., 1 µM Doxorubicin).

      • Inhibitor Control: Medium with a nitroreductase inhibitor (e.g., 100 µM Dicoumarol) pre-incubated for 1 hour before adding the probe.

    • Remove the medium from the cell plate and add 90 µL of the medium containing the test compounds or controls.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Probe Loading and Signal Detection:

    • Dilute the this compound stock solution in pre-warmed, serum-free medium to a final working concentration of 10 µM.

    • Add 10 µL of the probe working solution to each well (final volume 100 µL).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 380 nm and emission at approximately 560 nm. The optimal wavelengths may need to be determined empirically.

Data Analysis
  • Subtract the average fluorescence of the no-cell control wells from all other wells.

  • Normalize the fluorescence signal of the test compound-treated wells to the vehicle control.

  • Calculate the percentage of inhibition or induction of the fluorescence signal for each test compound.

PART 2: Live-Cell Imaging of Nitroreductase Activity

This protocol is designed for visualizing nitroreductase activity in real-time within living cells using fluorescence microscopy.

Materials and Reagents
  • All materials from the HTS protocol.

  • Glass-bottom dishes or chamber slides suitable for microscopy.

  • Hoechst 33342 or other suitable nuclear stain.

  • A fluorescence microscope equipped with appropriate filters for DAPI (for Hoechst) and the reduced probe (e.g., a filter set for green fluorescence).

Protocol
  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.

  • Cell Treatment and Staining:

    • Treat the cells with your compounds of interest or controls as described in the HTS protocol.

    • After the treatment period, wash the cells twice with pre-warmed PBS.

    • Add pre-warmed, serum-free medium containing 10 µM this compound and a nuclear stain (e.g., 1 µg/mL Hoechst 33342).

    • Incubate for 1-2 hours at 37°C, protected from light.

  • Imaging:

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope. Capture images in the appropriate channels for the reduced probe (green fluorescence) and the nuclear stain (blue fluorescence).

Image Analysis
  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.

  • Compare the fluorescence intensity between different treatment groups.

Live-Cell Imaging Workflow cluster_0 Cell Preparation cluster_1 Treatment & Staining cluster_2 Imaging & Analysis Seed_Cells Seed cells on glass-bottom dish Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with compounds/controls Incubate_24h->Treat_Compounds Add_Probe Add N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester & nuclear stain Treat_Compounds->Add_Probe Incubate_1h Incubate 1-2h Add_Probe->Incubate_1h Wash_Cells Wash cells with PBS Incubate_1h->Wash_Cells Image_Microscope Image with fluorescence microscope Wash_Cells->Image_Microscope Analyze_Data Quantify fluorescence intensity Image_Microscope->Analyze_Data

Caption: Step-by-step workflow for live-cell imaging of nitroreductase activity.

PART 3: Cytotoxicity Assessment

It is crucial to ensure that the observed changes in fluorescence are not due to compound-induced cytotoxicity.[11][12][13] A standard cytotoxicity assay, such as the LDH release assay or a resazurin-based assay, should be performed in parallel.

Protocol: LDH Cytotoxicity Assay
  • Seed and treat cells with your test compounds as described in the HTS protocol in a separate 96-well plate.

  • After the treatment period, collect the cell culture supernatant.

  • Perform the LDH release assay according to the manufacturer's instructions.

  • Measure the absorbance and calculate the percentage of cytotoxicity.

Self-Validation and Controls

  • Positive and Negative Controls: Always include positive (e.g., a known nitroreductase inducer) and negative (vehicle) controls to validate the assay performance.

  • Enzyme Inhibition: Use a known nitroreductase inhibitor (e.g., dicoumarol) to confirm that the observed signal is dependent on nitroreductase activity.

  • Cell-Free Control: Perform the assay in the absence of cells to ensure that the probe is not spontaneously converting to its fluorescent form.

  • Cytotoxicity Parallel Assay: Run a cytotoxicity assay in parallel to exclude the possibility that the observed effects are due to cell death.[11]

Conclusion and Future Directions

The cell-based assays described here, utilizing this compound, offer a novel and powerful tool for the investigation of nitrative stress and nitroreductase activity in living cells. The HTS protocol is well-suited for drug discovery campaigns, while the live-cell imaging protocol allows for a more detailed mechanistic understanding of cellular responses. Future applications could include the development of more specific probes for different nitroreductase isoforms and the adaptation of this assay for in vivo imaging.

References

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  • Grzelakowska, A., Kalyanaraman, B., & Zielonka, J. (2024). Small molecule probes for peroxynitrite detection. Redox Biology, 100034.
  • Molecules. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Molecules, 26(15), 4569.
  • James, A. L., Perry, J. D., & Gould, F. K. (2001). Fluorogenic substrates for the detection of microbial nitroreductases. Letters in Applied Microbiology, 32(1), 36-40.
  • Chyan, W., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(7), 1810–1823.
  • Zielonka, J., Grzelakowska, A., & Kalyanaraman, B. (2020). Small molecule probes for peroxynitrite detection. Redox Biology, 34, 101539.
  • Hardy, C. D., & Tmk, A. (2016). Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity. Methods in molecular biology (Clifton, N.J.), 1407, 245–259.
  • James, A. L., Perry, J. D., & Gould, F. K. (2001). Fluorogenic substrates for the detection of microbial nitroreductases. Letters in Applied Microbiology, 32(1), 36-40.
  • Hardy, C. D., & Tmk, A. (2016). Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity. Methods in molecular biology (Clifton, N.J.), 1407, 245–259.
  • Li, H., et al. (2020). Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications.
  • Abcam. (n.d.). Peroxynitrite Assay Kit (Cell-based) (ab233468).
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  • Li, D., et al. (2023). A Small-Molecule Fluorescent Probe for the Detection of Mitochondrial Peroxynitrite. Molecules, 28(24), 7991.
  • Feng, W., et al. (2018). Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. ACS Central Science, 4(8), 1032–1041.
  • Chyan, W., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(7), 1810–1823.
  • Copp, J. N., et al. (2014). A cell-based assay for nitroreductase activity. Journal of microbiological methods, 97, 24–30.
  • Chyan, W., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. ACS Chemical Biology, 13(7), 1810–1823.
  • Krainev, A. G., Williams, T. D., & Bigelow, D. J. (1998). Enzymatic Reduction of 3-nitrotyrosine Generates Superoxide. Chemical Research in Toxicology, 11(5), 495–502.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
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Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 3,5-Dinitrotyrosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of 3,5-dinitrotyrosine (Tyr(3,5-NO₂)) into peptide sequences offers a unique tool for researchers in chemical biology and drug development. The strong electron-withdrawing properties of the two nitro groups significantly lower the pKa of the phenolic hydroxyl group, making it a useful probe for studying protein-protein interactions, enzyme mechanisms, and redox signaling. This document provides a comprehensive guide for the successful solid-phase peptide synthesis (SPPS) of peptides containing this modified amino acid. We present a detailed protocol centered on the use of commercially available N-α-Fmoc-3,5-dinitro-L-tyrosine, including a critical in situ protection step for the phenolic hydroxyl group to prevent side reactions and improve synthesis yield. Furthermore, we address common challenges and provide robust protocols for the purification and characterization of the final peptide product.

Introduction: The Significance of 3,5-Dinitrotyrosine in Peptide Research

Tyrosine nitration is a post-translational modification associated with oxidative and nitrative stress, implicated in a range of pathological conditions including neurodegenerative and cardiovascular diseases. While 3-nitrotyrosine is the most commonly studied modification, the presence of 3,5-dinitrotyrosine introduces a more profound alteration of the amino acid's chemical properties.

The key feature of 3,5-dinitrotyrosine is the dramatically reduced pKa of its phenolic hydroxyl group (from ~10 for tyrosine to below 7), due to the potent electron-withdrawing nature of the two nitro groups. This means that at physiological pH, the side chain exists predominantly in its phenolate form. This alteration can be exploited for several applications:

  • Enzyme Probes: As a mimic of phosphotyrosine in certain contexts, it can be used to probe the active sites of phosphatases and kinases.

  • Structural Studies: The altered electrostatic potential can be used to study the effects of localized charge on peptide and protein conformation and stability.

  • Redox Sensing: The nitro groups can be chemically or electrochemically reduced, offering a handle for developing redox-sensitive peptides or drug release systems.

Synthesizing peptides containing this residue, however, presents unique challenges that necessitate a carefully optimized protocol.

Strategic Approach: Pre-incorporation vs. Post-synthetic Nitration

There are two primary strategies for generating a Tyr(3,5-NO₂) containing peptide:

  • Post-synthetic Nitration: Modifying a tyrosine residue after the full peptide has been synthesized. This approach often involves harsh nitrating agents that can lead to non-specific modifications at other susceptible residues (e.g., Tryptophan, Methionine) and incomplete dinitration, resulting in a heterogeneous product mixture that is difficult to purify.

  • Building Block Incorporation: Using a pre-synthesized and protected 3,5-dinitrotyrosine derivative during standard Solid-Phase Peptide Synthesis (SPPS). This method offers complete control over the modification site and leads to a much cleaner crude product.

This guide will focus exclusively on the superior Building Block Incorporation strategy, which ensures homogeneity and simplifies downstream processing.

Core Synthesis Workflow

The recommended workflow involves standard Fmoc/tBu solid-phase peptide synthesis methodology. The key deviation from a standard protocol is the handling of the 3,5-dinitrotyrosine residue itself. The commercially available Fmoc-3,5-dinitro-L-tyrosine is the starting point for this protocol.

A critical consideration is the acidic nature of the dinitrated phenol. During the Fmoc-deprotection step, which uses a basic solution (typically piperidine in DMF), the unprotected hydroxyl group will be deprotonated to form a phenolate. This charged species can lead to several complications:

  • Formation of piperidine salts, affecting solubility.

  • Potential side reactions, such as O-acylation, during the subsequent coupling step.

  • Reduced coupling efficiency of the following amino acid.

To circumvent these issues, we strongly recommend an in situ protection of the phenolic hydroxyl group immediately after the coupling of Fmoc-3,5-dinitro-L-tyrosine.

Peptide_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_DinitroTyr Incorporation of Tyr(3,5-NO₂) cluster_FinalSteps Final Cleavage and Purification Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA/Activator/Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA DinitroTyr_Coupling Couple Fmoc-3,5-dinitrotyrosine Wash2->DinitroTyr_Coupling InSitu_Protection In Situ Silyl Protection (TBSCl/Base) DinitroTyr_Coupling->InSitu_Protection Wash3 DMF Wash InSitu_Protection->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Analysis Purification->Characterization End Pure Peptide Characterization->End

Figure 1: Workflow for SPPS of peptides with 3,5-dinitrotyrosine.

Detailed Protocols

Materials and Reagents
ReagentRecommended SupplierPurpose
Fmoc-Rink Amide MBHA ResinStandard SPPS VendorSolid support for peptide amide synthesis
Fmoc-protected Amino AcidsStandard SPPS VendorStandard amino acid building blocks
Fmoc-3,5-dinitro-L-tyrosine Chem-Impex, BachemKey modified amino acid building block
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMain solvent for washing and reactions
PiperidineReagent GradeFor Fmoc deprotection solution
HBTU / HATU / HCTUStandard SPPS VendorCoupling activator
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeBase for coupling reaction
tert-Butyldimethylsilyl chloride (TBSCl)Reagent GradeIn situ protecting group for Tyr(3,5-NO₂) hydroxyl
Trifluoroacetic acid (TFA)Reagent GradeFor cleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage cocktail
Dichloromethane (DCM)Reagent GradeSolvent for washing
Diethyl Ether (cold)Reagent GradeFor precipitation of crude peptide
Acetonitrile (ACN)HPLC GradeMobile phase for HPLC purification
WaterHPLC GradeMobile phase for HPLC purification
Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol is for the addition of standard amino acids.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HBTU (0.95 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the test is positive (free amines present), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) and then again with DMF (3-5 times).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Incorporation and In Situ Protection of 3,5-Dinitrotyrosine

This protocol replaces the standard coupling step (Protocol 1, Step 4) when incorporating Tyr(3,5-NO₂).

  • Coupling of Fmoc-3,5-dinitro-L-tyrosine:

    • Follow the standard coupling procedure (Protocol 1, Step 4) using Fmoc-3,5-dinitro-L-tyrosine. Due to the electron-withdrawing nature of the nitro groups, coupling may be slightly slower. Allow for a longer reaction time (2-4 hours) and confirm completion with a Kaiser test.

  • Washing: After successful coupling, wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents.

  • In Situ Silyl Protection:

    • Prepare a solution of TBSCl (5-10 equivalents) and DIPEA (5-10 equivalents) in DMF.

    • Add this solution to the resin.

    • Agitate for 30-60 minutes at room temperature. This step converts the acidic phenolic hydroxyl into a silyl ether, protecting it from the basic conditions of subsequent Fmoc deprotection steps.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Continue Synthesis: Proceed with the standard Fmoc deprotection (Protocol 1, Step 2) to remove the Fmoc group from the newly added dinitrotyrosine and continue with the peptide chain elongation. The silyl protecting group is stable to piperidine but will be cleaved during the final TFA cleavage step.

Figure 2: In situ silylation of the dinitrotyrosine side chain.

Protocol 3: Cleavage and Deprotection
  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step (Protocol 1, Step 2) and wash thoroughly.

  • Resin Drying: Wash the peptidyl-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and robust choice is Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). The scavengers (Phenol, Water, Thioanisole, EDT) are crucial to trap reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

    • Add the concentrated solution dropwise into a large volume of ice-cold diethyl ether.

    • A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Purification and Characterization

Protocol 4: RP-HPLC Purification

The crude peptide must be purified to remove deletion sequences, incompletely deprotected species, and scavenger adducts.

  • Solvent Preparation:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of A and B. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Column: A C18 stationary phase column is standard for peptide purification.

    • Detection: Monitor the elution at two wavelengths: 220 nm (for the peptide backbone) and 360 nm. The dinitrotyrosine residue has a characteristic absorbance around 360 nm, which can help in identifying the correct peak.

    • Gradient: A typical gradient for a moderately hydrophobic peptide would be a linear gradient from 5% to 65% Solvent B over 30-40 minutes. This should be optimized for each specific peptide.

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis and Lyophilization: Analyze the purity of each fraction using analytical HPLC. Pool the fractions containing the pure peptide and lyophilize to obtain a dry, fluffy powder.

Characterization by Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is the primary method for confirming the identity of the synthesized peptide.

  • Intact Mass Confirmation: Analyze the purified peptide to confirm that the observed molecular weight matches the theoretical mass. The incorporation of two nitro groups in place of two hydrogens on a tyrosine residue results in a mass increase of +90.00 Da (2 x NO₂ - 2 x H).

  • Tandem MS (MS/MS) for Sequencing and Site Confirmation:

    • Challenge: Peptides containing nitrotyrosine (and its reduced form, aminotyrosine) are known to fragment poorly under standard collision-induced dissociation (CID), which can make sequence confirmation challenging.

    • Expert Protocol - Derivatization for Improved Fragmentation: For unambiguous sequence confirmation, a derivatization strategy is highly recommended.

      • Reduction: Reduce the dinitrotyrosine peptide to diaminotyrosine using a mild reducing agent such as sodium dithionite. This converts the -NO₂ groups to -NH₂ groups.

      • Acetylation: Acetylate the resulting peptide (e.g., with acetic anhydride). This will cap the N-terminus and any lysine side chains, as well as the newly formed amino groups on the diaminotyrosine residue.

      • MS/MS Analysis: The resulting acetylated, diaminotyrosine-containing peptide will exhibit much cleaner and more extensive backbone fragmentation (b- and y-ions) upon CID, allowing for straightforward sequence verification.

Troubleshooting and Key Considerations

ProblemProbable CauseSuggested Solution
Low Coupling Efficiency Steric hindrance or poor solubility of the growing peptide chain.Use a more potent activator (e.g., HATU). Increase coupling time. Perform the reaction at a slightly elevated temperature (e.g., 30-40 °C).
Yellow/Orange Resin Formation of the dinitro-phenolate anion.This is expected, especially after piperidine treatment if the in situ protection is not performed. Ensure the silyl protection step is included to mitigate side reactions.
Multiple Peaks in HPLC Incomplete coupling; side reactions at the unprotected phenol.Optimize coupling times using a monitoring test. Implement the in situ silyl protection protocol (Protocol 2).
Poor MS/MS Fragmentation Inherent stability of the nitro-aromatic ring under CID conditions.Employ the reduction and acetylation derivatization protocol (Section 5.2) prior to MS/MS analysis for confident sequencing.
Peptide Aggregation Hydrophobic sequences or secondary structure formation on-resin.Use specialized resins (e.g., PEG-based). Incorporate pseudoproline dipeptides in the sequence where appropriate. Use microwave-assisted synthesis.

Conclusion

The successful synthesis of peptides containing 3,5-dinitrotyrosine is readily achievable through a well-planned Fmoc-SPPS strategy. The key to success lies in acknowledging the unique chemical properties of this modified amino acid, specifically the acidity of its phenolic hydroxyl group. By incorporating a pre-synthesized Fmoc-3,5-dinitro-L-tyrosine building block and performing a crucial in situ silyl protection of the side chain, researchers can minimize side reactions and significantly improve the yield and purity of the crude product. Coupled with standard purification techniques and advanced mass spectrometry characterization methods, this protocol provides a reliable pathway for accessing these valuable chemical biology tools.

References

  • Fmoc-3,5-dinitro-L-tyrosine. Chem-Impex. [URL: https://www.chemimpex.com/products/07198]
  • Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004245/]
  • Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16941724/]
  • Fmoc-3,5-dinitro-Tyr-OH. Bachem Products. [URL: https://www.bachem.com/shop/product/faa7025]
  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38340798/]
  • Methods and protocols of modern solid phase peptide synthesis. Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-0542-8_1]
  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10858921/]
  • When is Mass Spectrometry Combined with Affinity Approaches Essential? A Case Study of Tyrosine Nitration in Proteins. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/When-is-Mass-Spectrometry-Combined-with-Affinity-A-Hellman-Andersson/05307a51804d0932822a76f236067975d9e504c5]
  • Mass spectrometry analysis of nitrotyrosine-containing proteins. PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4069399/]
  • Design and synthesis of enantiomers of 3,5-dinitro-o-tyrosine: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8896229/]
  • HPLC Purification of Peptides. Protocols.io. [URL: https://dx.doi.org/10.17504/protocols.io.gvsbw6e]
  • HPLC purification of peptides and miniature proteins. ResearchGate. [URL: https://www.researchgate.
  • Peptide Purification Process & Methods: An Overview. Bachem. [URL: https://www.bachem.
  • Peptide Purification. AAPPTec. [URL: https://www.aapptec.
  • Side reactions in peptide synthesis: An overview. Bibliomed. [URL: https://www.bibliomed.org/?p=23032]
  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9342738/]
  • Tyrosine nitration in peptides by peroxynitrite generated in situ in a light-controlled platform: effects of pH and thiols. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24857804/]
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptides.co.il. [URL: https://www.peptides.co.il/5-common-challenges-in-custom-peptide-synthesis-how-to-overcome-them]

Application Notes & Protocols: Utilizing N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester for Modeling Nitrative Stress in Cellular Systems

Author: BenchChem Technical Support Team. Date: January 2026

I. Foundational Principles: Understanding Nitrative Stress and the Role of a Novel Inducer

Nitrative stress, a subset of oxidative stress, arises from an imbalance between the production of reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates. A key player in this process is peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent formed from the rapid reaction of nitric oxide (•NO) with superoxide (O₂•⁻)[1]. Peroxynitrite readily reacts with various biomolecules, but its most characteristic reaction is the nitration of tyrosine residues in proteins, forming 3-nitrotyrosine (3-NT)[2]. This post-translational modification is not just a marker of damage; it can alter protein structure, function, and signaling, and is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and chronic inflammation[3].

Modeling nitrative stress in vitro has traditionally relied on peroxynitrite donors (e.g., SIN-1) or compounds that generate nitric oxide[4][5]. However, these methods can be confounded by the high reactivity and short half-life of the generated species, leading to challenges in controlling the dose and duration of exposure[6][7].

This guide introduces a novel approach using N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester to model the consequences of protein nitration. This compound is a stable, cell-permeable derivative of dinitro-tyrosine. The ethyl ester and N-acetyl groups enhance its hydrophobicity, facilitating its transport across the cell membrane[]. We hypothesize that once inside the cell, esterases can cleave the ethyl ester, and the modified amino acid can be incorporated into newly synthesized proteins or otherwise interact with cellular pathways, thus mimicking the downstream effects of tyrosine nitration that occur under true nitrative stress. This allows for a more controlled and sustained model to study the cellular response to this specific protein modification.

II. The Agent: this compound

This L-tyrosine derivative is structurally modified with two nitro groups on the phenyl ring, an N-terminal acetyl group, and a C-terminal ethyl ester[][9]. These modifications confer specific properties that make it suitable for cellular studies.

Property Value / Description Reference
IUPAC Name ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoate[]
Molecular Formula C₁₃H₁₅N₃O₈[]
Molecular Weight 341.28 g/mol []
Key Structural Features Two nitro groups at positions 3 and 5 of the phenyl ring. Acetylated alpha-amino group. Carboxyl group protected as an ethyl ester.[9]
Storage Store at 2-8 °C, protected from light and moisture.[]

The presence of the nitro groups is central to its function in this model, directly mimicking the nitrated state of a tyrosine residue. The ester form improves membrane permeability, a common strategy for enhancing cellular uptake of amino acid derivatives[].

III. Mechanism of Action: A Proposed Model

The use of this compound is predicated on its ability to serve as a stable surrogate for nitrated tyrosine, allowing for the study of its impact on cellular function in a controlled manner.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space A N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester B Cell Membrane (Passive Diffusion) A->B Enhanced uptake due to hydrophobicity C Intracellular Esterases B->C Cleavage of ethyl ester D N-Acetyl-3,5-dinitro-L-tyrosine C->D E Incorporation into newly synthesized proteins D->E tRNA Synthetase (potential mechanism) H Direct interaction with signaling pathways D->H F Alteration of Protein Function & Signaling E->F Mimics post-translational modification G Cellular Stress Response (e.g., Apoptosis, UPR) F->G H->G G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (70-80% Confluency) C Remove Medium, Wash with PBS A->C B Prepare Working Solutions & Vehicle D Add Compound or Vehicle Control B->D C->D E Incubate (Time-Course) D->E F Cell Viability (MTT/LDH) E->F G Protein Analysis (Western Blot) E->G H Imaging (Immunofluorescence) E->H

Caption: General experimental workflow for cell treatment and analysis.

V. Validation and Measurement of Nitrative Stress Markers

To confirm that the cellular response is relevant to nitrative stress, it is essential to measure established biomarkers.

Marker Methodology Rationale & Interpretation
3-Nitrotyrosine (3-NT) Western Blot, ELISA, HPLC, Mass SpectrometryThe hallmark of nitrative stress. An increase in 3-NT in total protein lysates validates the model by showing an accumulation of this modification. [10][11][12][13]
Total Nitrite/Nitrate Griess AssayMeasures the stable end products of nitric oxide metabolism. Can indicate an upstream cellular response involving NO production. [1]
Apoptosis Markers Western Blot (Cleaved Caspase-3, PARP cleavage), Flow Cytometry (Annexin V/PI staining)Excessive nitrative stress is known to induce apoptosis. [4][14]Assessing these markers helps quantify the cytotoxic effects.
DNA Damage Markers Immunofluorescence (γH2AX), ELISA (8-OHdG)RNS can cause DNA damage. [2]Measuring these markers provides insight into genotoxicity.
Lipid Peroxidation TBARS Assay (for MDA), ELISA (for 4-HNE)Measures damage to lipids, a common consequence of oxidative and nitrative stress.
Protocol 3: Western Blot for 3-Nitrotyrosine
  • Sample Preparation :

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody against 3-Nitrotyrosine (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST for 10 minutes each.

  • Detection :

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

VI. Data Interpretation and Troubleshooting

  • Expected Outcomes : Treatment with this compound is expected to induce a dose- and time-dependent increase in markers of cellular stress and apoptosis. A key validation is the detection of an increased signal for 3-nitrotyrosine in total cell lysates, suggesting the compound or its metabolites are being recognized by 3-NT antibodies.

  • High Cytotoxicity : If significant cell death is observed at low concentrations or short time points, reduce the concentration range and incubation time.

  • No Observable Effect : If no effect is seen, consider increasing the concentration and/or incubation time. Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • Inconsistent 3-NT Signal : The 3-nitrotyrosine signal may appear as a smear or multiple bands on a Western blot, as many different proteins can be nitrated. This is a typical result. Compare the overall signal intensity in each lane relative to the loading control.

VII. Conclusion and Future Directions

This compound offers a promising and controllable tool to investigate the cellular consequences of protein nitration, a key event in nitrative stress. By providing a stable, cell-permeable source of dinitro-tyrosine, this compound allows researchers to bypass the complexities of working with reactive nitrogen species donors. This enables a focused study on the downstream signaling events and cellular fates triggered by the accumulation of nitrated proteins. Future studies should aim to identify specific proteins that incorporate this analog using mass spectrometry and to elucidate the precise signaling pathways that are activated in response to this targeted modification.

References

  • Current time inform
  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges . ReCIPP. [Link]

  • Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review . PubMed. [Link]

  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges . ResearchGate. [Link]

  • Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry . National Genomics Data Center. [Link]

  • Do Nitrosative Stress Molecules Hold Promise as Biomarkers for Multiple Sclerosis? . MDPI. [Link]

  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges . PubMed. [Link]

  • Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches . PubMed Central. [Link]

  • Analysis of 19 urinary biomarkers of oxidative stress, nitrative stress, metabolic disorders, and inflammation using liquid chromatography–tandem mass spectrometry . PubMed Central. [Link]

  • The formation of nitric oxide donors from peroxynitrite . PubMed. [Link]

  • Peroxynitrite and nitric oxide donors induce neuronal apoptosis by eliciting autocrine excitotoxicity . PubMed. [Link]

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  • The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors . Semantic Scholar. [Link]

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  • Protocol for detecting nitrative stress in biological lipid membranes in murine cells and tissues . STAR Protocols. [Link]

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  • Nitric oxide induces oxidative stress and mediates cytotoxicity to human cavernosal cells in culture . PubMed. [Link]

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  • Nitric oxide delivery system for cell culture studies . PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, that may be encountered during experimental work with this compound.

Introduction

This compound is a tyrosine derivative utilized in studies of peptide modification and as a tool in investigations of nitrotyrosine's role as a post-translational modification in the context of oxidative stress.[1] Its chemical structure, featuring an ethyl ester and two nitro groups, contributes to its increased hydrophobicity, which can present challenges in achieving desired solution concentrations for various experimental assays.[1] This guide provides practical troubleshooting advice and answers to frequently asked questions to ensure the successful use of this compound in your research.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Q1: My this compound is not dissolving. What should I do?

A1: Difficulty in dissolving this compound is a common issue due to its hydrophobic nature.[1] Below is a systematic approach to troubleshoot and achieve dissolution.

Step-by-Step Dissolution Protocol:
  • Solvent Selection: Start with small-molecule organic solvents. Based on the chemical properties of this and similar nitroaromatic compounds, the recommended order of solvents to try is:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetone

    • Methanol

    • Ethanol

    Rationale: Aromatic and nitroaromatic compounds often exhibit good solubility in polar aprotic solvents like DMSO and DMF.[2] Reports on related compounds indicate solubility in methanol and acetone, particularly with heating.[3][4]

  • Initial Dissolution Attempt:

    • Begin by attempting to dissolve the compound in your chosen solvent at room temperature.

    • Use a vortex mixer to provide mechanical agitation.

    • If the compound does not dissolve, proceed to the next steps.

  • Assisted Dissolution Techniques:

    • Sonication: Place your sample in a sonicator water bath for short intervals (e.g., 5-10 minutes). Monitor the sample to avoid excessive heating.[5][6]

    • Gentle Warming: If sonication is not sufficient, gently warm the solution in a water bath to a temperature not exceeding 40-50°C.[5][6]

      • Caution: Elevated temperatures can potentially accelerate the hydrolysis of the ethyl ester, especially in the presence of any residual water or in protic solvents.[7] Always use the lowest effective temperature for the shortest duration necessary.

  • Preparing Aqueous Working Solutions from an Organic Stock:

    • It is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this into your aqueous buffer or media for your experiment.[5][8]

    • When diluting, add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This rapid mixing can help to prevent the compound from precipitating out of solution.[5]

    • Be mindful of the final concentration of the organic solvent in your aqueous solution, as high concentrations can be toxic to cells or interfere with your assay.

Troubleshooting Flowchart

G start Start: Undissolved Compound solvent Select Solvent: 1. DMSO 2. DMF 3. Acetone 4. Methanol 5. Ethanol start->solvent vortex Attempt to dissolve at RT with vortexing solvent->vortex dissolved1 Compound Dissolved vortex->dissolved1 Success sonicate Apply sonication in short bursts vortex->sonicate Failure dissolved2 Compound Dissolved sonicate->dissolved2 Success warm Gently warm solution (max 40-50°C) sonicate->warm Failure dissolved3 Compound Dissolved warm->dissolved3 Success reassess Re-evaluate solvent choice or required concentration. Is a lower concentration feasible? warm->reassess Failure reassess->solvent Try new solvent end Consult further technical support reassess->end No

Caption: Troubleshooting workflow for dissolving the compound.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This is a common occurrence when a compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. Here are some strategies to mitigate this:

  • Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize the Dilution Method: As mentioned, add the stock solution to the buffer while the buffer is being vigorously mixed. This avoids localized high concentrations that can trigger precipitation.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in your aqueous solution may help to keep the compound dissolved. Be sure to have an appropriate vehicle control in your experiment.

  • pH Adjustment of the Buffer: While dinitrophenol derivatives are generally stable in acidic solutions, the ester linkage is prone to hydrolysis at higher pH.[7][9] If your experimental buffer is alkaline, consider if a lower pH buffer could be used without compromising your assay, as this may also influence solubility.

Frequently Asked Questions (FAQs)

What are the recommended solvents for preparing a stock solution of this compound?

Based on the hydrophobic nature of the compound and solubility data for structurally related molecules, the following solvents are recommended for preparing stock solutions:

SolventSolubility (Qualitative)Rationale/Comments
DMSO Highly Recommended Generally excellent solvent for hydrophobic, nitroaromatic compounds.[2]
DMF Recommended Similar to DMSO, a good polar aprotic solvent for such compounds.
Acetone Good A synthesis procedure involves boiling in acetone, indicating good solubility at higher temperatures.[3]
Methanol Moderate A related compound was successfully dissolved in deuterated methanol for NMR analysis.[4]
Ethanol Moderate Often a suitable solvent for many organic compounds.
Water Very Poor The ethyl ester group significantly increases hydrophobicity, making it poorly soluble in water.[1]
How should I store solutions of this compound?
  • Stock Solutions (in Organic Solvents): For long-term storage, it is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. These should be stored at -20°C or -80°C.

  • Aqueous Working Solutions: Due to the potential for ester hydrolysis, it is strongly advised to prepare aqueous working solutions fresh on the day of use and not to store them.[7]

  • Protection from Light: Dinitrophenol derivatives can be susceptible to decomposition by UV radiation in alkaline solutions.[9] As a general good laboratory practice, protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]

What are the potential stability issues I should be aware of?

There are two primary stability concerns with this molecule:

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed back to a carboxylic acid. This reaction is significantly accelerated by basic conditions (high pH).[7] It is slow in neutral or acidic aqueous solutions but can still occur over time. This is why fresh preparation of aqueous solutions is critical.

  • Nitro Group Reduction: The nitro groups are susceptible to chemical reduction. While this is often carried out intentionally with specific reducing agents (e.g., Pd/C, Fe/HCl), you should be aware of any reducing agents present in your experimental system that could unintentionally modify the compound.

What are the recommended storage conditions for the solid compound?

The solid, powdered form of this compound should be stored at 2-8°C.[]

References

  • Chalmers, J. R., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 3424. Available at: [Link]

  • Khan, T. (2024). Answer to "What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?". ResearchGate. Available at: [Link]

  • Unadkat, J. D., et al. (2009). An improved process for the preparation of levothyroxine sodium with reduced levels of impurities. WIPO Patent Application WO/2009/136249.
  • PubChem. 2,5-Dinitrophenol. National Center for Biotechnology Information. Available at: [Link]

  • He, Q., et al. (2017). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Journal of Molecular Liquids. Available at: [Link]

  • Google Patents. (2022). Process for preparing N-acetyl-L-tyrosine. CN114716335A.
  • da Silva, J. P., et al. (2016). An Undergraduate Project "For all Seasons": The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl) Carbonate in Aqueous Solvents. ResearchGate. Available at: [Link]

  • World Journal of Education. (2016). An Undergraduate Project “For all Seasons”: The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl) Carbonate in Aqueous Solvents. Scientific & Academic Publishing. Available at: [Link]

  • University of Toronto. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available at: [Link]

  • Aulisa, L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • Zhang, C., et al. (2018). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties. ResearchGate. Available at: [Link]

  • PubChem. 2,4-Dinitrophenol. National Center for Biotechnology Information. Available at: [Link]

  • Gallo, R. D. C., et al. (2011). Studies toward the synthesis of the L-thyroxine hormone. Blucher Proceedings. Available at: [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology. Available at: [Link]

  • Janik, K., et al. (2012). N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. Acta Crystallographica Section E. Available at: [Link]

  • Van Etten, R. L., & McTigue, J. J. (1977). pH dependence and solvent isotope effects in the hydrolysis of phosphomonoesters by human prostatic acid phosphatase. Biochimica et Biophysica Acta. Available at: [Link]

  • Organic Syntheses. (1971). Peptide Synthesis Using N-Ethyl-5-phenylisoxazolium-3'-sulfonate. Organic Syntheses, 51, 110. Available at: [Link]

  • University of Nebraska Medical Center. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Available at: [Link]

  • USP-NF. N-Acetyl-l-tyrosine Ethyl Ester. Available at: [Link]

  • PubChem. N-Acetyl-3,5-dinitro-l-tyrosine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Tyrosine, n-acetyl-l-, ethyl ester hydrate. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. N-Acetyl-L-tyrosine ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • NIOSH. (1998). NITROAROMATIC COMPOUNDS: METHOD 2005. NIOSH Manual of Analytical Methods. Available at: [Link]

  • Shviadas, V. I., et al. (1980). [pH Dependence of Tryptophan Ethyl Ester Hydrolysis]. Biokhimiia. Available at: [Link]

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Technical Support Center: Improving Signal-to-Noise in Nitration Detection Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitration detection assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting protein nitration, a critical post-translational modification implicated in a range of physiological and pathological processes.[1][2] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance your signal-to-noise ratio and obtain reliable, reproducible data.

Protein tyrosine nitration is a stable marker of oxidative and nitrosative stress, often mediated by peroxynitrite (ONOO⁻).[3][4] Detecting this modification can be challenging due to its low stoichiometric levels in biological samples.[5][6] This guide will equip you with the expertise to overcome these challenges.

Understanding the Core Challenge: The Signal vs. Noise Dilemma

The central issue in nitration detection is achieving a high signal-to-noise ratio (SNR).[7][8] The "signal" is the specific detection of 3-nitrotyrosine on your protein of interest, while "noise" encompasses non-specific antibody binding, high background, and other artifacts that can obscure or mimic a true positive result. Optimizing your SNR is paramount for accurate data interpretation.[9]

The Chemistry of Nitration: A Double-Edged Sword

Peroxynitrite, formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), is a potent nitrating agent.[4][10] While this reaction allows for the formation of the 3-nitrotyrosine marker, the high reactivity of peroxynitrite can also lead to other modifications and cellular damage, complicating analysis.[10][11]

Part 1: Troubleshooting Western Blotting for Nitrotyrosine

Western blotting is a widely used technique for identifying nitrated proteins.[1] However, achieving a clean and specific signal requires careful optimization at every step.

FAQ: Western Blotting

Q1: Why am I seeing high background on my nitrotyrosine Western blot?

A1: High background can stem from several factors:

  • Inadequate Blocking: Insufficient blocking allows for non-specific binding of primary or secondary antibodies to the membrane.[12]

  • Antibody Concentration: An overly concentrated primary or secondary antibody can lead to non-specific binding.

  • Insufficient Washing: Inadequate washing fails to remove unbound antibodies.

  • Contaminated Buffers: Microbial growth or other contaminants in your buffers can interfere with the assay.

  • Membrane Choice: While both nitrocellulose and PVDF membranes are used, PVDF is often recommended for its lower background signal with chemiluminescent detection.[13]

Q2: My signal is very weak or absent. What could be the cause?

A2: A weak or absent signal can be due to:

  • Low Abundance of Nitrated Protein: The target protein may not be significantly nitrated in your sample.

  • Poor Antibody Affinity: The anti-nitrotyrosine antibody may have low affinity for the nitrated epitope on your specific protein.

  • Inefficient Protein Transfer: Suboptimal transfer conditions can result in poor transfer of the protein from the gel to the membrane.[12]

  • Presence of SDS: Sodium dodecyl sulfate (SDS) in the transfer buffer can inhibit the binding of proteins to nitrocellulose membranes.[12]

Q3: How can I be sure my anti-nitrotyrosine antibody is specific?

A3: Antibody validation is critical for reliable results.[1] Here are some key validation steps:

  • Positive Control: Use a protein known to be nitrated or a commercially available nitrated protein standard (e.g., nitrated BSA) as a positive control.[13][14]

  • Negative Control: Run a lane with the non-nitrated version of your protein or cell lysate from an unstimulated/untreated condition.

  • Peptide Competition Assay: Pre-incubate the antibody with free 3-nitrotyrosine to block the binding site. A significant reduction in signal in the presence of the free nitrotyrosine indicates specificity.

Troubleshooting Guide: Nitrotyrosine Western Blot
Problem Potential Cause Recommended Solution
High Background Inadequate blockingIncrease blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[12]
Antibody concentration too highTitrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.
Insufficient washingIncrease the number and duration of washes between antibody incubations (e.g., 3-5 washes of 5-10 minutes each with TBST).
Weak or No Signal Low abundance of targetConsider enriching your sample for the protein of interest via immunoprecipitation (IP) prior to Western blotting.[5]
Inefficient transferOptimize transfer time and voltage. Ensure good contact between the gel and membrane. For large proteins, consider a wet transfer system.[12]
Antibody not recognizing the epitopeTry a different anti-nitrotyrosine antibody from a different vendor or with a different clonality (monoclonal vs. polyclonal).[1][15]
Non-Specific Bands Secondary antibody cross-reactivityUse a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample.
Protein degradationAdd protease inhibitors to your lysis buffer.
Experimental Protocol: Generating a Peroxynitrite-Treated Positive Control

To validate your assay, creating a positive control by treating a protein or cell lysate with peroxynitrite is highly recommended.

Materials:

  • Protein solution (e.g., BSA at 1 mg/mL in PBS) or cell lysate.

  • Peroxynitrite (handle with extreme caution in a chemical fume hood).

  • Sodium hydroxide (NaOH).

Procedure:

  • Thaw the peroxynitrite on ice. The concentration of commercial peroxynitrite can degrade over time, so it's advisable to determine its concentration spectrophotometrically before use.

  • In a microfuge tube, add your protein solution or cell lysate.

  • Add a final concentration of 1 mM peroxynitrite to the protein solution. The peroxynitrite stock is typically in a high concentration of NaOH, so ensure the final pH of your reaction mixture is not significantly altered.

  • Incubate for 15-30 minutes at room temperature.

  • The sample is now ready for SDS-PAGE and Western blot analysis.

Part 2: Enhancing Signal-to-Noise in Nitrotyrosine ELISA

ELISA (Enzyme-Linked Immunosorbent Assay) is a quantitative method to measure the overall level of protein nitration in a sample.[16] Similar to Western blotting, minimizing background is crucial for accurate quantification.

FAQ: ELISA

Q1: What are the common causes of high background in a nitrotyrosine ELISA?

A1: High background in an ELISA can be caused by several factors:

  • Insufficient Washing: This is a primary cause, as residual unbound antibodies or detection reagents will lead to a false positive signal.[17][18]

  • Cross-Contamination: Pipetting errors or splashing between wells can lead to inaccurate results.[17]

  • Substrate Deterioration: The substrate solution should be colorless before addition to the plate.[17]

  • Inadequate Blocking: Similar to Western blotting, insufficient blocking can lead to non-specific binding.

Q2: My standard curve has a poor dynamic range. How can I improve it?

A2: A poor standard curve can be due to:

  • Improper Standard Preparation: Ensure accurate serial dilutions of your nitrated protein standard.

  • Incorrect Incubation Times or Temperatures: Adhere to the recommended incubation parameters in your protocol.

  • Sub-optimal Antibody Concentrations: The concentrations of your capture and/or detection antibodies may need to be optimized.

Troubleshooting Guide: Nitrotyrosine ELISA
Problem Potential Cause Recommended Solution
High Background Insufficient washingIncrease the number of washes and ensure complete aspiration of wash buffer from the wells after each wash.[17][18]
Contaminated reagentsUse fresh, high-quality reagents and sterile technique when preparing solutions.[17]
Non-specific antibody bindingOptimize the concentration of your primary and secondary antibodies. Increase the concentration of the blocking agent or the blocking incubation time.
Poor Standard Curve Inaccurate standard dilutionsCarefully prepare fresh serial dilutions of your standard for each assay.
Substrate incubation timeOptimize the substrate incubation time to ensure the reaction does not proceed to saturation.
High Variability Between Duplicates Pipetting inconsistencyUse calibrated pipettes and ensure consistent pipetting technique.[18]
Uneven temperature across the plateEnsure the plate is incubated in a stable temperature environment. Avoid "edge effects" by not using the outermost wells or by filling them with buffer.[19]

Part 3: Advanced Detection by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying specific sites of tyrosine nitration on a protein.[20] However, the low abundance of nitrated peptides presents a significant challenge.[21][22]

Key Considerations for MS-based Nitration Analysis:
  • Enrichment is Often Necessary: Due to the low stoichiometry of nitration, enrichment of nitrated proteins or peptides is typically required before MS analysis.[20] Immunoaffinity-based approaches using anti-nitrotyrosine antibodies are common.[5]

  • Sample Preparation is Critical: Proper sample preparation, including protein digestion and peptide cleanup, is essential for successful MS analysis.[23][24]

  • Manual Validation of Spectra: Database search algorithms can sometimes misidentify modifications. Manual validation of MS/MS spectra is crucial to confirm the presence and location of the nitro-group.[21]

Workflow for MS-based Nitration Site Identification

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein_Extraction Protein Extraction from Cells/Tissues Enrichment Enrichment of Nitrated Proteins (e.g., IP) Protein_Extraction->Enrichment Digestion In-solution or In-gel Tryptic Digestion Enrichment->Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 desalting) Digestion->Peptide_Cleanup LC_MSMS LC-MS/MS Analysis Peptide_Cleanup->LC_MSMS Database_Search Database Search for Nitrated Peptides LC_MSMS->Database_Search Manual_Validation Manual Validation of MS/MS Spectra Database_Search->Manual_Validation

Caption: Workflow for identifying protein nitration sites using mass spectrometry.

Visualizing the Nitration Pathway

Understanding the biochemical context of protein nitration is essential for designing and interpreting your experiments.

cluster_0 Cellular Stress & RNS Production cluster_1 Post-Translational Modification cluster_2 Downstream Consequences NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO Protein_NitroTyr Protein-Nitrotyrosine ONOO->Protein_NitroTyr Protein_Tyr Protein-Tyrosine Protein_Tyr->Protein_NitroTyr Nitration Altered_Function Altered Protein Function Protein_NitroTyr->Altered_Function Signaling_Dysregulation Signaling Pathway Dysregulation Altered_Function->Signaling_Dysregulation Disease Disease Progression Signaling_Dysregulation->Disease

Caption: The cellular pathway of protein tyrosine nitration and its consequences.

References

  • Factors That Contribute to the Misidentification of Tyrosine Nitration by Shotgun Proteomics. PMC - PubMed Central. Available at: [Link]

  • Quantification of nitrotyrosine in nitrated proteins. ResearchGate. Available at: [Link]

  • Site-Specific Quantitation of Protein Nitration Using Liquid Chromatography/Tandem Mass Spectrometry. American Chemical Society. Available at: [Link]

  • Site-Specific Quantitation of Protein Nitration Using Liquid Chromatography/Tandem Mass Spectrometry | Analytical Chemistry. ACS Publications. Available at: [Link]

  • Quantification of nitrotyrosine in nitrated proteins. PMC - NIH. Available at: [Link]

  • Molecular Recognition Specificity of anti-3-nitrotyrosine Antibodies Revealed by Affinity-Mass Spectrometry and Immunoanalytical. University of Konstanz. Available at: [Link]

  • Proteomics quantification of protein nitration | Request PDF. ResearchGate. Available at: [Link]

  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. PMC - NIH. Available at: [Link]

  • Proteomic method identifies proteins nitrated in vivo during inflammatory challenge. PMC. Available at: [Link]

  • ELISA Troubleshooting: High Background | Sino Biological. Sino Biological. Available at: [Link]

  • Immunohistochemical methods to detect nitrotyrosine. PubMed. Available at: [Link]

  • Mass spectrometry analysis of nitrotyrosine-containing proteins. PubMed - NIH. Available at: [Link]

  • Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. MDPI. Available at: [Link]

  • Comparison of nitrotyrosine antibodies and development of immunoassays for the detection of nitrated proteins. Analyst (RSC Publishing). Available at: [Link]

  • NITRATION OF METHYL BENZOATE. Available at: [Link]

  • Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes. NIH. Available at: [Link]

  • Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. PMC - PubMed Central. Available at: [Link]

  • Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. PMC. Available at: [Link]

  • ELISA Troubleshooting Guide. Bio-Techne. Available at: [Link]

  • Troubleshooting Guide for ELISA High Background Poor Standard Curve. Novateinbio. Available at: [Link]

  • Western Blot Analysis for Nitrotyrosine Protein Adducts in Livers of Saline-Treated and Acetaminophen-Treated Mice. PubMed. Available at: [Link]

  • Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

  • Oxidative Damage and Tyrosine Nitration from Peroxynitrite. ACS Publications. Available at: [Link]

  • Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine. PMC - NIH. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

  • Optimization of signal-to-noise ratio (SNR). SNR (triangles,... ResearchGate. Available at: [Link]

  • Western Blotting Guidebook. Available at: [Link]

  • Nitro-Tyrosine 2D Western Blot. Applied Biomics. Available at: [Link]

  • selectivity, physicochemical and biological consequences, denitration, and proteomics methods for the identification of tyrosine-nitrated proteins. PubMed. Available at: [Link]

  • Proteomic Approaches to Analyze Protein Tyrosine Nitration. PMC - NIH. Available at: [Link]

  • 3-Nitrotyrosine quantification methods: Current concepts and future challenges. ScienceDirect. Available at: [Link]

  • Sample Preparation in Mass Spectrometry. Wiley Analytical Science. Available at: [Link]

  • Optimizing Signal to Noise Ratio. YouTube. Available at: [Link]

  • Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. PubMed. Available at: [Link]

  • Signal-to-Noise Ratio Enhancement Method for Weak Signals: A Joint Optimization Strategy Based on Intelligent Optimization Iterative Algorithm. MDPI. Available at: [Link]

  • Optimizing Signal-to-Noise Ratio (SNR) in Raman Spectroscopy Systems. AZoM. Available at: [Link]

  • How Can You Improve The Signal-to-noise Ratio In EDS?. Chemistry For Everyone. Available at: [Link]

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Technical Support Center: Optimizing N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester Concentration for Cellular Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the effective use of this compound in experimental settings. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring the scientific integrity and reproducibility of your results.

Introduction to this compound

This compound is a derivative of the amino acid L-tyrosine, specifically designed for research into protein nitration, a critical post-translational modification implicated in a variety of physiological and pathological processes.[1][2] The addition of two nitro groups to the tyrosine ring and the ethyl ester modification enhance its utility in cellular and biochemical assays.[1] The increased hydrophobicity due to the ethyl ester group may improve membrane permeability, facilitating its entry into cells for the study of intracellular protein nitration.[1] This compound serves as a valuable tool for investigating the role of nitrotyrosine in contexts such as oxidative stress and cellular signaling.[1]

Protein tyrosine nitration can alter protein structure and function, and to understand its biological impact, it is crucial to identify the protein targets of this modification.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a research setting?

A1: Its primary application is to serve as an exogenous source of reactive nitrogen species (RNS) within a cellular environment to induce and study protein tyrosine nitration.[1] Researchers use it to investigate the downstream functional consequences of this post-translational modification on specific proteins and cellular pathways.

Q2: How does this compound induce protein nitration?

A2: While the precise intracellular mechanism is an area of ongoing investigation, it is hypothesized that once inside the cell, the compound can be metabolized, leading to the release of nitrating agents. These agents can then react with tyrosine residues on cellular proteins to form 3-nitrotyrosine.

Q3: What are the key differences between this compound and other tyrosine derivatives like L-Tyrosine and N-Acetyl-L-tyrosine (NALT)?

A3: The key differences lie in their chemical modifications and intended applications. L-Tyrosine is a standard amino acid with low solubility in neutral pH solutions.[3] NALT is a more soluble precursor to L-tyrosine, often used in cell culture to overcome the solubility issues of L-Tyrosine.[4][5] this compound, with its dinitro and ethyl ester modifications, is specifically designed for studying protein nitration and is not a direct precursor for protein synthesis in the same way as L-tyrosine or NALT.

Experimental Protocols and Troubleshooting Guides

Preparation of Stock Solutions

A consistently prepared and stable stock solution is the foundation of reproducible experiments.

Protocol 1: Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 3.41 mg of this compound (Molecular Weight: 341.28 g/mol ).

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C, protected from light. Properly stored stock solutions in DMSO are generally stable for several months.

Troubleshooting Stock Solution Preparation

IssuePossible CauseSolution
Precipitate forms upon storage The compound may have limited long-term stability in DMSO at -20°C.Prepare fresh stock solutions more frequently. Ensure the DMSO is anhydrous, as moisture can affect solubility and stability.
Inconsistent experimental results Inaccurate weighing or incomplete dissolution of the compound.Use a calibrated analytical balance for weighing. Visually confirm complete dissolution before use.
Determining the Optimal Working Concentration in Cell Culture

The optimal concentration of this compound will vary depending on the cell type, cell density, and the desired level of protein nitration. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental system.

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for optimizing this compound concentration.

Protocol 2: Dose-Response and Time-Course Experiment

  • Cell Seeding: Seed your cells of interest in a 24-well or 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Working Solutions: Prepare a serial dilution of the this compound stock solution in your complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the cells for various time points (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: After incubation, proceed with a cytotoxicity assay and western blot analysis as described below.

Assessing Cytotoxicity with an MTT Assay

It is essential to determine the cytotoxic potential of this compound to ensure that the observed effects are due to protein nitration and not a general stress response from cell death.

Principle of the MTT Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity.[1][6] Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[4][6][7] The amount of formazan produced is proportional to the number of viable cells.[1]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Treatment: Following the dose-response treatment protocol (Protocol 2), proceed with the MTT assay.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Troubleshooting the MTT Assay

IssuePossible CauseSolution
High background absorbance Phenol red in the culture medium can interfere with the assay.Use phenol red-free medium for the assay. Include a "medium only" background control.[4]
Inconsistent readings between replicate wells Uneven cell seeding or formazan crystal clumps.Ensure a single-cell suspension before seeding. Mix the solubilized formazan thoroughly before reading the absorbance.
Low signal in all wells Insufficient incubation time with MTT or low cell number.Optimize the MTT incubation time for your cell line. Ensure an adequate number of viable cells are seeded.
Detection of Protein Nitration by Western Blot

Western blotting is a standard technique to detect the presence of nitrotyrosine-modified proteins in your cell lysates.

Protocol 4: Western Blot for Nitrotyrosine

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for nitrotyrosine overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Nitrotyrosine Western Blots

IssuePossible CauseSolution
No or weak signal Insufficient protein nitration.Increase the concentration of this compound or the incubation time. Ensure your cell type is responsive.
Low abundance of nitrated proteins.Increase the amount of protein loaded onto the gel.
Poor antibody quality.Use a well-validated anti-nitrotyrosine antibody. Include a positive control (e.g., nitrated BSA).
High background Insufficient blocking or washing.Increase the blocking time and the number of washes. Optimize the concentration of the primary and secondary antibodies.
Non-specific antibody binding.Use a different blocking agent (e.g., switch from milk to BSA or vice versa).
Multiple non-specific bands Antibody cross-reactivity.Titrate the primary antibody to find the optimal concentration.
Protein degradation.Ensure protease inhibitors are included in the lysis buffer and that samples are kept on ice.

Visualization of the Protein Nitration Induction and Detection Workflow

G cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Optimization A Prepare Stock Solution (10 mM in DMSO) B Treat Cells with Working Concentrations A->B Dilute in media C Assess Cytotoxicity (MTT Assay) B->C Parallel Plate D Detect Protein Nitration (Western Blot) B->D Lyse Cells E Determine Optimal Concentration & Time C->E D->E

Caption: A streamlined workflow for optimizing and analyzing protein nitration induced by this compound.

Concluding Remarks

The successful use of this compound in your research hinges on a systematic approach to optimizing its concentration and carefully validating its effects. By following the detailed protocols and troubleshooting guides provided, you can ensure the generation of reliable and reproducible data. Remember that each cell line and experimental setup may require specific optimization, and the information presented here should serve as a comprehensive starting point for your investigations into the fascinating world of protein nitration.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • BMG LABTECH. (2025). What is Protein Nitration?. [Link]

  • ResearchGate. (2018). How to prevent de-nitration and de-nitrosylation of proteins in live cells?. [Link]

  • Physiology.org. (n.d.). Dynamics of protein nitration in cells and mitochondria. Retrieved from [Link]

  • ResearchGate. (n.d.). Unit cell of N-acetyl-L-3-nitrotyrosine ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of concentrated feed medium with various tyrosine additions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. Retrieved from [Link]

  • PubMed. (2023). Photochemically-induced protein tyrosine nitration in vitro and in cellula by 5-methyl-1,4-dinitro-1H-imidazole (DNI): synthesis and biochemical characterization. [Link]

  • PubMed. (2007). Tyrosine nitration is a novel post-translational modification occurring on the neural intermediate filament protein peripherin. [Link]

  • National Institutes of Health. (2009). Protein tyrosine nitration--an update. [Link]

Sources

Technical Support Center: N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-α-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a specialized derivative of L-tyrosine, distinguished by the presence of two electron-withdrawing nitro groups on the phenol ring and protection of the amine and carboxyl groups.[] These modifications enhance its reactivity and hydrophobicity, making it a valuable tool in biochemical research, particularly in peptide synthesis and as a model compound for studying nitrotyrosine's role in oxidative stress.[] However, the very features that make this compound useful—the nitro groups and the ester linkage—also render it susceptible to degradation under various experimental conditions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating the degradation of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester. Our approach is grounded in established principles of chemical stability and forced degradation analysis to ensure the integrity of your experimental outcomes.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

Proper storage is critical to maintain the compound's integrity. It should be stored at 2-8 °C in a tightly sealed container to protect it from moisture.[] For long-term storage, placement in a desiccator within the cold environment is recommended. The compound should also be protected from light, as nitroaromatic compounds can be susceptible to photodegradation.[3][4]

Q2: What are the primary chemical liabilities of this molecule?

The molecule has three primary points of susceptibility:

  • Ester Hydrolysis: The ethyl ester is prone to hydrolysis under both acidic and, more rapidly, basic conditions, yielding N-Acetyl-3,5-dinitro-L-tyrosine.

  • Nitro Group Reduction: The two nitro groups can be reduced to amino groups under reducing conditions (e.g., in the presence of certain metals or reducing agents).

  • Photochemical Instability: Aromatic nitro compounds are known to be sensitive to UV and visible light, which can trigger complex degradation pathways.[3]

  • Thermal Stress: Like many nitroaromatic compounds, it can undergo thermal decomposition at elevated temperatures, which can initiate complex chemical reactions.[5][6]

Q3: I notice a slight yellowing of my solid reagent over time. Is it still usable?

A change in color from off-white/pale yellow to a more intense yellow or brown is a visual indicator of potential degradation. While this does not definitively render the material unusable for all applications, it strongly suggests that purity should be verified analytically (e.g., via HPLC, LC-MS, or melting point) before use in sensitive quantitative experiments. The color change may be due to the formation of nitrophenolate salts or other chromophoric degradation products.

Q4: Which analytical technique is best suited for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most effective and common method. The aromatic nature of the compound makes it strongly UV-active, allowing for sensitive detection. An RP-HPLC method can readily separate the relatively nonpolar parent ester from its more polar degradation products, such as the hydrolyzed carboxylic acid.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Observed Problem Potential Root Cause Recommended Action & Scientific Rationale
Unexpected peaks in HPLC/LC-MS analysis of a reaction mixture. Formation of degradation products from the starting material.1. Characterize the Impurity: The most common degradation product is the hydrolyzed carboxylic acid, N-Acetyl-3,5-dinitro-L-tyrosine. This product is more polar and will have a significantly shorter retention time on a standard C18 RP-HPLC column. 2. Perform a Forced Degradation Study: Intentionally degrade a small sample of your starting material under hydrolytic (acid/base), oxidative, and photolytic conditions (see Protocol 1). This will help you generate and identify the likely degradation products, confirming if the unexpected peak matches a known degradant.[2][7] 3. Confirm Purity Pre-Reaction: Always run an HPLC of your starting material before beginning a reaction to ensure its purity and confirm it is the source of the impurity.
Low yield or incomplete reaction despite proven methodology. The active concentration of the reagent is lower than assumed due to degradation.1. Quantify Starting Material Purity: Use a validated HPLC method with a reference standard to determine the exact purity of your this compound. Adjust the molar equivalents used in your reaction accordingly. 2. Assess Solvent Stability: The reagent may be degrading in your reaction solvent. Dissolve the compound in the solvent and monitor its purity by HPLC over the course of the reaction time at the reaction temperature. If degradation is observed, consider a less protic or more stringently dried solvent.
Solution color changes from colorless/pale yellow to dark yellow or red upon addition of a basic reagent. Formation of a nitrophenolate ion.The phenolic proton on the tyrosine ring is acidic (pKa ~7) and will be deprotonated by bases, forming a phenolate. This phenolate is highly conjugated with the nitro groups, resulting in a strong chromophore that absorbs in the visible spectrum (yellow/red). This is an expected chemical behavior and not necessarily degradation, but prolonged exposure to basic conditions will accelerate the hydrolysis of the ethyl ester.
Inconsistent results between experimental batches. Degradation due to light exposure during the experiment.1. Protect from Light: Conduct experiments in amber glass vials or wrap clear glassware in aluminum foil. Minimize exposure to ambient laboratory light, especially if the reaction is run over an extended period.[3] 2. Rationale: Nitroaromatic compounds can be excited by UV-visible light, leading to the formation of reactive species that initiate degradation pathways distinct from simple hydrolysis.[3] This can lead to a complex mixture of byproducts and poor reproducibility.

Key Degradation Pathways

The primary degradation pathways for this compound involve hydrolysis of the ester and reduction of the nitro groups.

Parent N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester Hydrolysis N-Acetyl-3,5-dinitro-L-tyrosine Parent->Hydrolysis H+ or OH- (Ester Hydrolysis) Reduction N-Acetyl-3-amino-5-nitro- L-tyrosine ethyl ester Parent->Reduction [H] (Nitro Reduction)

Caption: Primary degradation pathways of the title compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for Identification of Potential Degradants

This protocol is essential for developing a stability-indicating analytical method and for proactively identifying byproducts in your experiments.[2]

Objective: To generate likely degradation products of this compound under controlled stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or a 50:50 acetonitrile:water mixture.

2. Application of Stress Conditions:

  • For each condition, use a separate aliquot of the stock solution. A control sample (stock solution stored at 2-8 °C, protected from light) should be run with every analysis.

    • Acid Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

      • Incubate at 60 °C for 4 hours.

      • Cool to room temperature and neutralize with 1 M NaOH.

      • Analyze by HPLC. Expected Product: N-Acetyl-3,5-dinitro-L-tyrosine.

    • Base Hydrolysis:

      • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

      • Incubate at room temperature for 1 hour.

      • Neutralize with 0.1 M HCl.

      • Analyze by HPLC. Expected Product: N-Acetyl-3,5-dinitro-L-tyrosine (rapid formation).

    • Oxidative Degradation:

      • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).

      • Incubate at room temperature for 24 hours, protected from light.

      • Analyze by HPLC. Expected Outcome: May result in complex oxidation of the ring or side chain.

    • Photolytic Degradation:

      • Place 2 mL of the stock solution in a clear quartz or borosilicate glass vial.

      • Expose to a calibrated light source in a photostability chamber (e.g., Option 1 or 2 from ICH Q1B guidelines).

      • Simultaneously, place a control sample wrapped in aluminum foil in the same chamber.

      • Analyze both samples by HPLC after the exposure period.

    • Thermal Degradation (in Solution):

      • Place a sealed vial of the stock solution in an oven at 80 °C for 24 hours.

      • Cool to room temperature and analyze by HPLC.

3. HPLC Analysis:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Experimental Workflow Diagram

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (6% H₂O₂, RT) Stock->Oxidation Photo Photolysis (ICH Q1B) Stock->Photo Thermal Thermal (80°C, Solution) Stock->Thermal Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC Analyze by RP-HPLC-UV Oxidation->HPLC Photo->HPLC Thermal->HPLC Neutralize->HPLC Data Compare Chromatograms to Control HPLC->Data

Caption: Workflow for the forced degradation study.

References

  • Title: Thermal Stability Characteristics of Nitroaromatic Compounds. Source: DTIC URL: [Link]

  • Title: WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives Source: DTIC URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL: [Link]

  • Title: Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution Source: PMC - NIH URL: [Link]

  • Title: Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization Source: MDPI URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH URL: [Link]

  • Title: Light‐induced nitration of phenol derivatives and tyrosine residues in... Source: ResearchGate URL: [Link]

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Technical Support Center: Troubleshooting Dinitro-tyrosine (DNT) Assay Calibration Curves

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dinitro-tyrosine (DNT) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the critical step of generating a reliable calibration curve. As a self-validating system is crucial for trustworthy results, this document provides in-depth, experience-driven insights to ensure the accuracy and reproducibility of your DNT quantification.

Introduction to 3-Nitrotyrosine (3-NT) as a Biomarker

3-Nitrotyrosine (3-NT) is a stable product of tyrosine nitration mediated by reactive nitrogen species (RNS) like peroxynitrite.[1] It has become a key biomarker for assessing nitrative stress, which is implicated in a wide range of pathologies.[1][2] Accurate quantification of 3-NT is paramount in both biomedical research and drug development. While various methods exist, enzyme-linked immunosorbent assays (ELISAs) are frequently employed due to their high-throughput and cost-effective nature.[1][3] However, generating a robust and reproducible calibration curve is a common hurdle.

Core Principles of a DNT ELISA Calibration Curve

Most commercially available DNT ELISA kits operate on a competitive immunoassay principle.[4][5][6] In this setup, 3-NT in the sample or standard competes with a fixed amount of labeled 3-NT for binding to a limited number of anti-3-NT antibody sites. The resulting signal is inversely proportional to the concentration of 3-NT in the sample. A standard curve is generated by plotting the signal response of known concentrations of 3-NT standards, which is then used to determine the concentration of 3-NT in unknown samples.

Frequently Asked Questions (FAQs)

Q1: My standard curve has a poor R-squared (R²) value. What does this mean and what are the common causes?

An R-squared value is a statistical measure of how close the data are to the fitted regression line. For ELISA standard curves, a value of >0.99 is generally considered acceptable. A low R² value indicates poor linearity and suggests that the assay is not performing optimally.

Common Causes and Solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of standards, antibodies, or substrates is a primary source of variability.[7]

    • Solution: Ensure your pipettes are calibrated. Use fresh, sterile tips for each standard and reagent. When preparing serial dilutions, mix each standard thoroughly before transferring to the next tube.[4][8][9]

  • Improper Reagent Preparation: Incorrect dilution of concentrated reagents (e.g., wash buffer, antibodies) can significantly impact results.[5][9]

    • Solution: Carefully follow the kit protocol for diluting all reagents. Ensure that any crystals in concentrated buffers are fully dissolved by warming and mixing gently.[5][9]

  • Inadequate Washing: Insufficient washing can lead to high background noise and poor signal discrimination.[10]

    • Solution: Ensure all wells are completely filled and aspirated during each wash step. After the final wash, tap the plate on absorbent paper to remove any residual buffer.[11][12]

  • Incorrect Incubation Times or Temperatures: Deviation from the recommended incubation parameters can affect the kinetics of antibody-antigen binding.[13]

    • Solution: Use a calibrated incubator and timer. Avoid stacking plates, as this can lead to uneven temperature distribution.[14]

Q2: I'm observing high background in my zero standard (blank) wells. What could be the issue?

High background in the blank wells can mask the signal from the standards and samples, leading to reduced assay sensitivity.

Common Causes and Solutions:

  • Contaminated Reagents: Contamination of buffers, substrates, or water with endogenous 3-NT or other interfering substances can produce a false-positive signal.[10][13]

    • Solution: Use high-purity water (e.g., deionized or distilled) for all reagent preparations.[5] Prepare fresh buffers for each assay.[13]

  • Non-specific Binding: Antibodies may bind non-specifically to the well surface, leading to a high background signal.[10]

    • Solution: Ensure that the blocking buffer is prepared correctly and that the blocking step is performed for the recommended duration. Inadequate washing can also contribute to this issue.[10]

  • Substrate Issues: The TMB substrate can degrade over time, especially if exposed to light, leading to a high background.[15]

    • Solution: Store the TMB substrate protected from light.[5] Do not return unused substrate to the stock bottle. Read the plate immediately after adding the stop solution, as the color can fade or change over time.[6]

Q3: My standard curve has a sigmoidal shape instead of being linear. Is this normal?

For competitive ELISAs, a sigmoidal (S-shaped) curve is expected when plotting the raw optical density (OD) against the logarithm of the concentration. This is because the signal change is not linear across the entire concentration range. Most plate reader software can perform a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit, which is appropriate for this type of data. Attempting to fit a linear regression to a sigmoidal curve will result in a poor R² value.

Q4: The OD values for my standards are very low, even at the highest concentration. What should I do?

Low OD values across the entire standard curve can indicate a problem with one of the key assay components or steps.

Common Causes and Solutions:

  • Inactive Reagents: The enzyme conjugate (e.g., HRP) or the substrate may have lost activity due to improper storage or expiration.

    • Solution: Check the expiration dates of all kit components. Ensure reagents are stored at the recommended temperatures.[5][6] Avoid repeated freeze-thaw cycles of standards and antibodies.[4][11]

  • Incorrect Reagent Addition: Forgetting to add a critical reagent (e.g., detection antibody, HRP conjugate, or substrate) will result in no signal.

    • Solution: Use a checklist or the plate layout template provided with the kit to ensure all reagents are added to the appropriate wells in the correct order.[15]

  • Stop Solution Not Added: The stop solution is necessary to halt the enzymatic reaction and stabilize the color for reading.[11]

    • Solution: Ensure the stop solution is added to all wells before reading the plate.

Q5: The OD values for my standards are too high and saturate the plate reader. How can I fix this?

Saturated OD values, often indicated by the plate reader as "over" or the maximum readable value, prevent accurate quantification.

Common Causes and Solutions:

  • Over-incubation with Substrate: Allowing the TMB substrate to develop for too long will result in an overly strong signal.[6]

    • Solution: Carefully monitor the color development and add the stop solution when the highest standard is a deep blue, but before the blank wells start to show significant color. The incubation time may need to be optimized within the range suggested by the kit protocol.[4][11]

  • Incorrect Dilution of Detection Reagents: Using a concentration of the detection antibody or HRP conjugate that is too high can lead to a very strong signal.

    • Solution: Double-check the dilution calculations and procedures for all detection reagents as specified in the kit manual.[9][15]

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve calibration curve issues.

troubleshooting_workflow DNT Assay Calibration Curve Troubleshooting start Start: Poor Calibration Curve check_r2 Is R² value < 0.99? start->check_r2 check_background Is background (zero standard) OD high? check_r2->check_background No pipetting Verify Pipetting Technique & Calibration check_r2->pipetting Yes check_signal_low Are all standard ODs too low? check_background->check_signal_low No contamination Check for Reagent/Water Contamination check_background->contamination Yes check_signal_high Are all standard ODs saturated? check_signal_low->check_signal_high No reagent_activity Check Reagent Activity & Expiration Dates check_signal_low->reagent_activity Yes substrate_dev_time Optimize Substrate Development Time check_signal_high->substrate_dev_time Yes end_good Curve Acceptable check_signal_high->end_good No reagents Check Reagent Preparation & Dilutions pipetting->reagents washing Review Washing Protocol reagents->washing end_rerun Rerun Assay After Correction reagents->end_rerun incubation Confirm Incubation Times & Temperatures washing->incubation substrate_handling Verify Substrate Handling & Storage washing->substrate_handling incubation->end_rerun blocking Ensure Proper Blocking contamination->blocking blocking->washing substrate_handling->end_rerun reagent_addition Confirm All Reagents Were Added reagent_activity->reagent_addition reagent_addition->end_rerun substrate_dev_time->reagents competitive_elisa cluster_low_3nt Low [3-NT] in Sample cluster_high_3nt High [3-NT] in Sample Well_A Microplate Well (Coated with Capture Ab) Signal_A High Signal Well_A->Signal_A More Labeled 3-NT Binds Sample_A Sample 3-NT (Low) Sample_A->Well_A Labeled_A Labeled 3-NT (High) Labeled_A->Well_A Well_B Microplate Well (Coated with Capture Ab) Signal_B Low Signal Well_B->Signal_B Less Labeled 3-NT Binds Sample_B Sample 3-NT (High) Sample_B->Well_B Labeled_B Labeled 3-NT (Low) Labeled_B->Well_B

Caption: The principle of competitive ELISA for 3-NT detection.

References

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Nitrotyrosine (NT) Instruction Manual. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual 3-NT/3-Nitrotyrosine ELISA Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Nitrotyrosine ELISA Kit Product Manual. Retrieved from [Link]

  • Gopi, A., Anushree, & Devaraju, K.S. (2016). Spectrophotometric estimation of nitro tyrosine by azo-coupling reaction. International Journal of Pharma and Bio Sciences, 7(2), B329-B335.
  • AFG Scientific. (n.d.). 3-NT(3-Nitrotyrosine) ELISA Kit Manual. Retrieved from [Link]

  • Khan, J., et al. (2008). The Influence of Free 3-Nitrotyrosine and Saliva on the Quantitative Analysis of Protein-Bound 3-Nitrotyrosine in Sputum. ResearchGate. Retrieved from [Link]

  • De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. Protein Science, 15(5), 1154-1165.
  • Ferreira, R., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Biochimie, 124, 98-111.
  • Immundiagnostik AG. (n.d.). Nitrotyrosine ELISA Manual. Retrieved from [Link]

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein-protein interactions. PubMed. Retrieved from [Link]

  • American Research Products. (n.d.). ELISA troubleshooting tips – Poor standard curve. Retrieved from [Link]

  • GenFollower. (2025). ELISA Plate FAQs: 12 Common Problems That Affect ELISA Results. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry of Nitrated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mass spectrometry of nitrated proteins. This guide is designed to help you identify, troubleshoot, and prevent common artifacts that can arise during analysis, ensuring the scientific integrity of your results. As Senior Application Scientists, we have compiled this information based on field-proven insights and authoritative literature to help you navigate the complexities of nitroproteomics.

Protein tyrosine nitration, the addition of a nitro group (-NO₂) to a tyrosine residue, is a critical post-translational modification (PTM) implicated in oxidative stress, signaling pathways, and various disease states.[1][2][3] However, its detection by mass spectrometry is notoriously challenging due to the substoichiometric nature of the modification and its susceptibility to artificial formation.[2][4] This guide provides in-depth troubleshooting advice in a direct question-and-answer format.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, categorized by the workflow stage.

Section 1.1: Sample Preparation Artifacts

Artifacts introduced during sample handling and preparation are a primary source of false-positive nitration identifications. Vigilance during these initial steps is critical for reliable data.

Question 1: My control samples, which should be negative, are showing signs of protein nitration. What could be causing this artificial nitration?

Answer: This is a common and significant problem often referred to as "ex vivo" or "in vitro" nitration. The primary cause is the presence of nitrating agents in your buffers and reagents reacting with proteins under conditions that promote nitration.

  • Causality & Mechanism: Artificial nitration can occur when tyrosine residues are exposed to nitrite (NO₂⁻) under acidic or oxidative conditions.[5][6] During cell lysis, homogenization, or protein extraction, compartmentalization is lost, bringing endogenous nitrite into contact with proteins in an environment that may facilitate spurious nitration. The use of acidic conditions for protein precipitation (e.g., with trichloroacetic acid) can create a favorable environment for the formation of nitrating species like nitrous acid (HNO₂).[5][6]

  • Troubleshooting & Prevention:

    • Work at Neutral or Alkaline pH: Whenever possible, maintain a neutral or slightly alkaline pH (7.4-8.0) during homogenization and extraction to prevent the formation of acidic nitrating species.[5]

    • Include Nitrite Scavengers: Consider adding scavengers to your lysis buffer. For example, sulfanilamide under acidic conditions or compounds like ascorbate and Trolox can help remove residual reactive nitrogen species.

    • Avoid Nitrite/Nitrate Contamination: Ensure your water and reagents are free from nitrite/nitrate contamination. Use high-purity water (e.g., 18.2 MΩ·cm) and analytical grade reagents.

    • Inhibit Peroxidase Activity: If your sample has high peroxidase activity (e.g., from neutrophils), these enzymes can catalyze nitration.[7] Including peroxidase inhibitors in your lysis buffer can mitigate this.

    • Use Alkaline Hydrolysis: When performing acid hydrolysis to quantify total 3-nitrotyrosine, be aware that this can be a major source of artifacts. An alternative is to use an alkaline hydrolysis method, which has been shown to avoid these issues.[5]

Question 2: I'm seeing a +45 Da modification on tyrosine, but I'm also seeing a high degree of methionine oxidation (+16 Da). Are these related?

Answer: Yes, these modifications can be related, and observing them together should prompt a careful review of your sample handling. The conditions that promote tyrosine nitration often cause the oxidation of other susceptible residues, particularly methionine.[8]

  • Causality & Mechanism: Peroxynitrite (ONOO⁻) and other reactive nitrogen species are strong oxidants.[8][9] They will not only nitrate tyrosine but also readily oxidize the sulfur-containing side chains of methionine (to methionine sulfoxide, +16 Da) and cysteine.[8][10][11] High levels of methionine oxidation can be an indicator of excessive oxidative stress during sample preparation, which may also lead to artificial nitration.

  • Troubleshooting & Prevention:

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can generate reactive oxygen species. Aliquot samples after initial collection to avoid this.

    • Work Quickly and on Ice: Keep samples cold throughout the preparation process to reduce the rate of chemical reactions, including oxidation and nitration.

    • Consider Methionine as an Internal Control: The presence of methionine sulfoxide on abundant proteins can serve as an informal indicator of sample-wide oxidative stress during preparation.[12] If you see unexpectedly high levels, your nitration results should be interpreted with extreme caution.

    • Degas Buffers: To reduce dissolved oxygen, consider degassing your buffers, which can limit the formation of certain reactive oxygen and nitrogen species.

Section 1.2: Mass Spectrometry & Data Analysis Artifacts

Artifacts can also be generated during the mass spectrometric analysis itself or introduced through misinterpretation of the data.

Question 3: My MS/MS spectra for a nitrated peptide are of poor quality or show unexpected fragmentation. Why does this happen?

Answer: Nitrated peptides can exhibit different behavior in the mass spectrometer compared to their unmodified counterparts, which can complicate identification.

  • Causality & Mechanism:

    • MALDI In-Source Decay: In MALDI-TOF MS, nitrotyrosine-containing peptides are known to be unstable and can undergo prompt fragmentation in the source, often involving the loss of the nitro group.[13] This can lead to a weaker parent ion signal and make identification difficult. Electrospray ionization (ESI) is generally gentler and less prone to this specific artifact.[13]

    • Collision-Induced Dissociation (CID) Behavior: While nitrotyrosine itself is stable during CID, the presence of the bulky, electron-withdrawing nitro group can alter the peptide's fragmentation pattern. It can influence charge distribution and the relative stability of b- and y-ions, sometimes leading to spectra that are less straightforward to interpret compared to the unmodified peptide.

    • Specific Neutral Losses: While not as common for nitration as for other PTMs like phosphorylation, be aware of potential neutral losses (e.g., loss of NO or NO₂) from the precursor ion, which can complicate spectral matching.

  • Troubleshooting & Prevention:

    • Optimize Collision Energy: If using CID/HCD, perform a collision energy optimization for your putative nitrated peptides to ensure you are generating a rich series of fragment ions.

    • Use Alternative Fragmentation Methods: If available, methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can provide complementary fragmentation data (c- and z-ions) that may be easier to interpret, especially for larger peptides.

    • Prioritize ESI: For nitroproteomics, ESI is generally preferred over MALDI for the analysis of intact nitrated peptides due to its softer ionization process.[13]

    • Look for the Immonium Ion: A key diagnostic tool is the presence of the specific immonium ion for nitrotyrosine at m/z 181.06.[13] You can even perform precursor ion scanning to selectively detect peptides containing this modification.[13][14]

Question 4: My database search is identifying many nitrated peptides, but manual inspection reveals problems. What are common false positives?

Answer: This is a critical issue. Automated database search algorithms can easily misassign spectra, and manual validation is essential for nitroproteomics.[4]

  • Causality & Mechanism: The mass shift for nitration is +44.98508 Da (¹⁴N¹⁶O₂ - H). Several other modifications or combinations of modifications can result in a similar mass, leading to false positives, especially with low-resolution instruments.[4]

    • Isobaric Interferences: The most common interference is the deamidation of asparagine (N) to aspartic acid (D), which has a mass shift of +0.98402 Da.[4] A peptide containing both a deamidation and a tri-methylation (+42.04695 Da) could be mistaken for a nitrated peptide by a low-resolution instrument.

    • Low Mass Accuracy: Using a wide precursor mass tolerance (e.g., >20 ppm) dramatically increases the chance of coincidental matches.[4] A peptide with a completely different sequence might happen to fall within the mass window.

    • Poor Spectral Quality: Low-intensity spectra with few fragment ions are highly susceptible to misinterpretation. The search algorithm may find a "best match" that is statistically plausible but chemically incorrect.

  • Troubleshooting & Data Validation Workflow:

    • Use High-Resolution MS: Employing a mass spectrometer with high mass accuracy (<5-10 ppm) for both MS1 and MS2 scans is the single most effective way to reduce false positives.[4] This allows you to distinguish nitration from isobaric modifications.

    • Strict Manual Validation: Do not trust a database score alone. Manually inspect every putative nitrated peptide MS/MS spectrum.[4] Key validation criteria are summarized in the table below.

    • Identify the Unmodified Peptide: A key piece of evidence is identifying the corresponding unmodified peptide in the same or a parallel sample.[4] Given the low stoichiometry of nitration, the unmodified form should be present.

    • Synthesize a Standard: The gold standard for validation is to synthesize the putative nitrated peptide and acquire a reference MS/MS spectrum on the same instrument.[15] A high spectral similarity score provides definitive confirmation.

Table 1: Manual Validation Checklist for Nitrated Peptides
CriterionRequirement & Rationale
Mass Accuracy Precursor and major fragment ions should be within 10 ppm of theoretical mass. This minimizes random matches.[4]
Fragment Ion Coverage A rich series of b- and y-ions should be present, defining the peptide sequence unambiguously.
Site-Localizing Ions Key b- or y-ions that "bracket" the modified tyrosine must be present to confirm the location of the +45 Da shift.
Nitrotyrosine Immonium Ion Look for a peak at m/z 181.06. Its presence is strong supporting evidence.[13]
Spectral Complexity The spectrum should be clean and not dominated by unassigned peaks or chemical noise.
Unmodified Counterpart The unmodified version of the peptide should be identifiable, confirming the base sequence exists.[4]
Section 1.3: Chemical Validation Strategies

Chemical derivatization can be a powerful tool to confirm nitration and distinguish it from artifacts.

Question 5: How can I chemically confirm that the modification I'm observing is truly nitrotyrosine?

Answer: A highly effective method is to chemically reduce the nitro group (-NO₂) to an amino group (-NH₂). This results in a predictable mass shift that can be confirmed by MS.

  • Causality & Mechanism: The reduction of 3-nitrotyrosine to 3-aminotyrosine changes the mass of the residue. The nitro group (-NO₂) has a mass of 46.0055 Da, while the amino group (-NH₂) has a mass of 16.0187 Da. The net result is a mass decrease of 29.9868 Da . This reaction is typically performed using sodium dithionite (Na₂S₂O₄).[16][17][18]

  • Validation Workflow:

    • Analyze your sample under normal conditions to identify putative nitrated peptides (+44.985 Da shift).

    • Treat an aliquot of the same peptide digest with sodium dithionite.

    • Re-analyze the treated sample by LC-MS/MS.

    • Search the data for peptides showing the expected mass shift: the original nitrated peptide should disappear, and a new peptide corresponding to the aminotyrosine version (-29.9868 Da relative to the nitrated form, or +15.010 Da relative to the unmodified form) should appear.

This "shift and verify" strategy provides strong chemical evidence that the initial modification was indeed a nitro group.

Part 2: Key Experimental Protocols

Protocol 1: Dithionite Reduction of Nitrated Peptides for MS Validation

This protocol describes the chemical reduction of nitrotyrosine to aminotyrosine in a peptide digest for validation purposes.

Materials:

  • Peptide digest solution (e.g., in 50 mM ammonium bicarbonate)

  • Sodium Dithionite (Na₂S₂O₄)

  • Borate buffer (50 mM, pH 9.0)

  • Formic acid (for quenching and sample acidification)

  • C18 desalting tip

Procedure:

  • Sample Preparation: Take a known amount of your peptide digest (e.g., 10 µg). If lyophilized, reconstitute in 20 µL of 50 mM borate buffer, pH 9.0.

  • Reagent Preparation: Prepare a fresh solution of 100 mM sodium dithionite in water immediately before use. Dithionite is unstable in solution.[17]

  • Reduction Reaction: Add 5 µL of the 100 mM sodium dithionite solution to your 20 µL peptide sample. Vortex gently.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Quenching & Acidification: Stop the reaction by adding formic acid to a final concentration of 1-2%. This will bring the pH to ~2-3.

  • Desalting: Desalt the sample using a C18 tip according to the manufacturer's instructions to remove salts and excess reagent.

  • LC-MS/MS Analysis: Analyze the desalted, reduced sample by LC-MS/MS.

  • Data Analysis: Search the MS/MS data for the expected mass of the aminotyrosine-containing peptide (+15.010 Da relative to the unmodified peptide). Compare the retention time and fragmentation pattern with the original putative nitrated peptide.

Part 3: Visual Workflows and Diagrams

Diagrams can clarify complex processes. Below are Graphviz representations of key workflows and concepts in nitroproteomics.

Diagram 1: Workflow for Identifying and Validating Protein Nitration

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Rigorous Validation cluster_result Final Output p1 Protein Extraction (Neutral pH, Scavengers) p2 Reduction & Alkylation p1->p2 p3 Trypsin Digestion p2->p3 a1 High-Resolution LC-MS/MS (e.g., Orbitrap, TOF) p3->a1 Peptide Mixture a2 Database Search (Variable Mod: +44.985 Da on Y) a1->a2 a3 Generate Candidate List a2->a3 v1 Manual MS/MS Inspection (See Table 1) a3->v1 Putative Hits v2 Chemical Derivatization (Dithionite Reduction) v1->v2 High-Confidence Candidates v3 Synthetic Peptide Standard (Spectral Matching) v2->v3 Chemically Verified Hits r1 Confirmed Nitrated Proteins & Sites v3->r1 Gold-Standard Confirmation

Caption: Workflow for robust identification of nitrated proteins.

Diagram 2: Chemical Logic of Artifacts vs. Validation

G unmodified Unmodified Tyrosine (Y) nitrated 3-Nitrotyrosine (Y-NO2) Mass Shift: +44.985 Da unmodified->nitrated True Biological Nitration amino 3-Aminotyrosine (Y-NH2) Mass Shift: +15.010 Da nitrated->amino Validation Reaction (Mass Shift: -29.987 Da) artifact Artificial Nitrating Agents (e.g., HNO2 from acidic nitrite) artifact->nitrated Artifact Formation (False Positive) reagent Sodium Dithionite (Na2S2O4)

Caption: Distinguishing artifactual nitration from chemical validation.

References

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Validation & Comparative

A Researcher's Guide to Tyrosine Nitration: Comparing 3-Nitrotyrosine and N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the landscape of oxidative stress, the precise detection and understanding of protein nitration is paramount. This post-translational modification, marked by the addition of a nitro group to tyrosine residues, serves as a critical indicator of cellular damage and is implicated in a host of pathological conditions. This guide provides an in-depth technical comparison of two key molecules in this field of study: the endogenous biomarker 3-nitrotyrosine (3-NT) and the synthetic derivative N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester . We will explore their distinct roles, analytical applications, and the experimental rationale for choosing one over the other.

The Landscape of Protein Nitration: A Tale of Two Molecules

Protein tyrosine nitration is a covalent modification that can significantly alter protein structure and function.[1][2] This process is a hallmark of "nitroxidative stress," a condition where the production of reactive nitrogen species (RNS) overwhelms the cell's antioxidant defenses. The most prominent of these RNS is peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[3]

Within this context, 3-nitrotyrosine emerges as a stable and reliable biomarker of RNS-induced damage.[4][5] Its presence in tissues and biological fluids is correlated with a range of inflammatory and neurodegenerative diseases.[4] In contrast, this compound is a synthetic derivative designed for research applications. Its utility lies in its potential as a stable internal standard for analytical assays and as a tool to probe the mechanisms of nitration.[]

Head-to-Head Comparison: Physicochemical and Functional Properties

To effectively utilize these molecules in a research setting, a clear understanding of their individual characteristics is essential.

Property3-Nitrotyrosine This compound
Origin Endogenous, formed in vivoSynthetic
Structure L-tyrosine with a single nitro group at the 3-positionL-tyrosine with nitro groups at the 3 and 5 positions, an acetylated amine, and an ethylated carboxyl group
Molecular Weight 226.19 g/mol 341.28 g/mol []
Primary Role Biomarker of nitrosative stressResearch tool, potential internal standard
Solubility Moderately soluble in waterIncreased hydrophobicity due to ethyl ester group, enhancing membrane permeability[]
Reactivity Stable end-product of nitrationEnhanced reactivity due to two nitro groups[]

The Endogenous Biomarker: 3-Nitrotyrosine

3-Nitrotyrosine is the gold standard for assessing nitrosative stress in biological systems. Its detection and quantification provide a window into the cellular damage caused by RNS.

Biological Significance

The formation of 3-NT in vivo is a consequence of oxidative and nitrative stress and has been linked to a variety of diseases, including:

  • Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)[4]

  • Cardiovascular Diseases: Atherosclerosis and hypertension

  • Inflammatory Conditions: Rheumatoid arthritis and inflammatory bowel disease

The presence of 3-NT can lead to conformational changes in proteins, altering their function and contributing to disease pathology.

Detection and Quantification of 3-Nitrotyrosine

Several well-established methods are used to measure 3-NT levels in biological samples:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or electrochemical detection is a common method for quantifying 3-NT in protein hydrolysates.[7]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for 3-NT detection.[3][5][8][9] The use of stable isotope-labeled internal standards is crucial for accurate quantification.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a high-throughput method for the detection of 3-NT in various biological samples, including serum, plasma, and cell lysates.[4][10][11]

The Synthetic Tool: this compound

This compound is a valuable tool for researchers studying protein nitration. Its unique chemical structure offers several advantages in experimental settings.

Rationale for Use in Research

The modifications to the tyrosine backbone in this synthetic derivative are deliberate and serve specific purposes:

  • N-Acetylation and Ethyl Esterification: These modifications increase the molecule's hydrophobicity, which can improve its permeability across cell membranes in in vitro experiments.[][12] Acetylation also protects the amino group from unwanted side reactions.[13]

  • Dinitration: The presence of two nitro groups enhances the molecule's reactivity and provides a distinct mass signature compared to the endogenous mononitrated form.[]

Potential Applications in Experimental Workflows

While direct comparative studies are limited, the properties of this compound suggest its utility in several applications:

  • Internal Standard for Mass Spectrometry: The significant mass difference between the dinitro derivative and the endogenous 3-NT makes it an ideal candidate for use as an internal standard in LC-MS/MS quantification.[14] This allows for correction of variability during sample preparation and analysis, leading to more accurate and reliable results.

  • Spike-in Control for Recovery Experiments: This compound can be "spiked" into biological samples to assess the efficiency of extraction and analytical methods for nitrotyrosine.

  • Positive Control in Immunoassays: Although antibodies are specific to 3-nitrotyrosine, the dinitro derivative could potentially be used to test the general reactivity of detection systems, though validation would be required.

Experimental Protocols

Synthesis of N-Acetyl-3,5-dinitro-L-tyrosine

A reliable method for the synthesis of the precursor, N-Acetyl-3,5-dinitro-L-tyrosine, is crucial for its use in research. The following protocol is adapted from established methods.[15]

Materials:

  • 3,5-Dinitro-L-tyrosine

  • 2N Sodium Hydroxide

  • Acetic Anhydride

  • 5N Hydrochloric Acid

  • Ethanol or Ethyl Acetate for crystallization

Procedure:

  • Dissolve 3,5-Dinitro-L-tyrosine in 2N sodium hydroxide.

  • Slowly add acetic anhydride while stirring and maintaining a temperature below 20°C.

  • Continue stirring at room temperature for 1 hour, then heat to 40°C for 30 minutes to decompose excess acetic anhydride.

  • Acidify the solution with 5N hydrochloric acid until a precipitate forms.

  • Filter the N-Acetyl-3,5-dinitro-L-tyrosine precipitate.

  • Recrystallize the product from ethanol or ethyl acetate to obtain the purified compound.

Esterification to the ethyl ester can be subsequently achieved through standard methods, such as reaction with ethanol in the presence of an acid catalyst.

Quantification of 3-Nitrotyrosine using an Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the accurate quantification of 3-NT in a biological sample using a stable isotope-labeled or a chemically distinct internal standard like this compound.

Workflow for 3-NT Quantification by LC-MS/MS

Detailed Steps:

  • Sample Preparation: Homogenize tissue samples or use plasma/serum directly.

  • Protein Precipitation: Precipitate proteins using a solvent like acetonitrile to separate them from smaller molecules.

  • Internal Standard Spiking: Add a known amount of this compound to the sample.

  • Protein Hydrolysis: Hydrolyze the protein pellet to release individual amino acids, including 3-NT.

  • Solid-Phase Extraction: Use an appropriate SPE cartridge to clean up the sample and enrich for amino acids.

  • LC-MS/MS Analysis: Separate the amino acids by liquid chromatography and detect and quantify 3-NT and the internal standard by tandem mass spectrometry.

  • Data Analysis: Calculate the concentration of 3-NT in the original sample based on the ratio of the signal from 3-NT to the signal from the known concentration of the internal standard.

Western Blot for Detection of Nitrated Proteins

This protocol provides a general procedure for the detection of nitrated proteins in cell lysates or tissue homogenates.[1][16][17][18]

G A Protein Extraction & Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-3-nitrotyrosine) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G

Western Blot Workflow for Nitrated Proteins

Key Considerations:

  • Positive Control: A nitrated protein standard, such as nitrated BSA, should be included as a positive control.[4]

  • Antibody Specificity: Use a well-characterized primary antibody specific for 3-nitrotyrosine.

  • Loading Control: Always probe for a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes.

Conclusion: A Symbiotic Relationship in Research

3-Nitrotyrosine and this compound represent two sides of the same research coin. 3-Nitrotyrosine is the biologically relevant endpoint, the biomarker that signals a state of nitrosative stress. Its accurate measurement is critical for understanding disease pathogenesis and for the development of therapeutic interventions.

This compound, on the other hand, is a purpose-built tool that enhances the precision and reliability of these measurements. By serving as a stable, chemically distinct internal standard, it allows researchers to navigate the complexities of biological matrices and obtain quantitative data with a higher degree of confidence. The informed use of both of these molecules is essential for advancing our understanding of the role of protein nitration in health and disease.

References

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Nitrotyrosine ELISA Kit. Retrieved from [Link]

  • Immundiagnostik AG. (n.d.). Nitrotyrosine ELISA. Retrieved from [Link]

  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-3,5-dinitro-l-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine ethyl ester. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PEPTIDE SYNTHESES USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Retrieved from [Link]

  • Radi, R. (2013). Protein tyrosine nitration: biochemical mechanisms and structural basis of its functional effects. Accounts of chemical research, 46(2), 550–559. [Link]

  • ResearchGate. (n.d.). Fig. 2. (A) Western blot detection of nitrated proteins. Lanes 1,.... Retrieved from [Link]

  • Royal Society of Chemistry. (1949). 715. The Synthesis of Thyroxine and Related Substances. Part V. Retrieved from [Link]

  • Sobolevsky, T. G., Revelsky, A. I., Miller, B., O'Rangers, J., Borgia, J. F., & Revelsky, I. A. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Analytical and bioanalytical chemistry, 375(5), 664–670. [Link]

  • Wang, L., Takimoto, J. K., & Xiang, Z. (2014). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. Chembiochem : a European journal of chemical biology, 15(14), 2174–2178. [Link]

  • Yeo, D., & Ting, S. R. S. (2016). Amino acids in the cultivation of mammalian cells. AMB Express, 6(1), 8. [Link]

  • Zhang, H., Wang, Y., & Stevens, S. M., Jr. (2013). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass spectrometry reviews, 32(3), 221–244. [Link]

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A Researcher's Guide to Dinitrated vs. Mononitrated Tyrosine: A Comparative Analysis of Assay Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of nitroxidative stress, the accurate detection and quantification of nitrated tyrosine residues are paramount. While 3-nitrotyrosine (mononitrated tyrosine) is a well-established biomarker, the presence and significance of 3,5-dinitrotyrosine (dinitrated tyrosine) present additional analytical challenges and biological questions. This guide provides an in-depth comparison of these two important post-translational modifications, focusing on the assays used for their detection and the critical considerations for data interpretation.

The Biochemical Landscape: From Mono- to Dinitration

Protein tyrosine nitration is a covalent modification where a nitro group (-NO2) is added to one or both ortho positions of the phenolic ring of a tyrosine residue. This process is a hallmark of nitroxidative stress, a condition characterized by an imbalance between reactive nitrogen species (RNS) and the cell's ability to detoxify them.

The primary nitrating agent in biological systems is peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂⁻•)[1]. The formation of 3-nitrotyrosine is a multi-step process often involving a tyrosyl radical intermediate[2].

cluster_0 Formation of Mononitrated Tyrosine Tyrosine Tyrosine Tyrosyl_Radical Tyrosyl Radical (Tyr•) Tyrosine->Tyrosyl_Radical Oxidation Mononitrated_Tyrosine 3-Nitrotyrosine Tyrosyl_Radical->Mononitrated_Tyrosine Peroxynitrite Peroxynitrite (ONOO⁻) Nitrogen_Dioxide Nitrogen Dioxide (•NO₂) Peroxynitrite->Nitrogen_Dioxide Nitrogen_Dioxide->Mononitrated_Tyrosine

Caption: Pathway to 3-Nitrotyrosine Formation.

While the formation of 3-nitrotyrosine is well-characterized, the conditions leading to the addition of a second nitro group to form 3,5-dinitrotyrosine are less defined in a biological context. In vitro, potent nitrating agents like tetranitromethane (TNM) can induce dinitration. It is hypothesized that intense or prolonged exposure to nitrating species in vivo could lead to dinitration, potentially signifying a higher threshold of nitroxidative stress.

The functional consequences of mononitration are significant, impacting protein structure, enzymatic activity, and signaling pathways. The addition of the bulky, electron-withdrawing nitro group can disrupt phosphorylation-dependent signaling and alter protein-protein interactions. The functional impact of dinitration is less studied but is presumed to be even more pronounced due to increased steric hindrance and altered electronics of the tyrosine residue.

Comparative Analysis of Detection Methodologies

The choice of assay for detecting and quantifying nitrated tyrosine is critical and depends on the specific research question, required sensitivity, and the available instrumentation. Here, we compare the two primary methodologies: Immunoassays and Mass Spectrometry.

Immunoassays: A Powerful Screening Tool with Caveats

Immunoassays, such as ELISA and Western blotting, are widely used for the detection of nitrated proteins due to their accessibility and high-throughput capabilities. These assays rely on antibodies that specifically recognize the 3-nitrotyrosine modification.

Strengths of Immunoassays:

  • High Sensitivity: Commercially available ELISA kits can detect 3-nitrotyrosine in the low nanomolar range.

  • High Throughput: ELISA allows for the rapid screening of a large number of samples.

  • Qualitative and Semi-Quantitative Data: Western blotting provides information on the molecular weight of nitrated proteins, while ELISA offers semi-quantitative data on the overall level of nitration.

Critical Limitations and Considerations:

A significant and often overlooked limitation of commercially available anti-nitrotyrosine antibodies is the general lack of data on their cross-reactivity with 3,5-dinitrotyrosine . Most manufacturers validate their antibodies against 3-nitrotyrosine but do not provide information on their ability to recognize the dinitrated form. This ambiguity poses a critical challenge to data interpretation:

  • Underestimation of Total Nitration: If the antibody does not recognize dinitrated tyrosine, the total level of protein nitration may be significantly underestimated in samples with high nitroxidative stress.

  • Inability to Differentiate: Standard immunoassays cannot distinguish between mono- and dinitrated forms, preventing a nuanced understanding of the severity of the nitrative insult.

Researchers should exercise caution when interpreting immunoassay data and consider it a measure of "total immunoreactive nitrated tyrosine" rather than a specific measure of the mononitrated form, unless the antibody has been explicitly characterized for its cross-reactivity with dinitrated tyrosine.

Table 1: Comparison of Immunoassay Performance for Nitrated Tyrosine Detection

FeatureELISAWestern Blotting
Principle Competitive or sandwich immunoassayImmunodetection of proteins on a membrane
Data Output Quantitative (relative)Qualitative/Semi-quantitative
Sensitivity High (low nM range)Moderate
Throughput HighLow to moderate
Specificity Dependent on antibody; cross-reactivity with dinitrated tyrosine is often unknownDependent on antibody; cross-reactivity with dinitrated tyrosine is often unknown
Advantages High throughput, quantitativeProvides molecular weight information
Limitations Potential for underestimation if dinitrated form is not detectedLess quantitative, lower throughput
Mass Spectrometry: The Gold Standard for Specificity and Differentiation

Mass spectrometry (MS) offers unparalleled specificity for the identification and quantification of post-translational modifications, including tyrosine nitration. Unlike immunoassays, MS can definitively distinguish between mononitrated and dinitrated tyrosine based on their distinct mass-to-charge ratios.

cluster_1 Mass Spectrometry Workflow for Nitrated Tyrosine Analysis Sample Biological Sample Proteolysis Proteolysis (e.g., Trypsin) Sample->Proteolysis LC_Separation LC Separation Proteolysis->LC_Separation MS_Analysis MS Analysis (m/z) LC_Separation->MS_Analysis MSMS_Fragmentation MS/MS Fragmentation MS_Analysis->MSMS_Fragmentation Data_Analysis Data Analysis & Quantification MSMS_Fragmentation->Data_Analysis

Caption: Generalized workflow for MS-based analysis of nitrated peptides.

Strengths of Mass Spectrometry:

  • Unambiguous Differentiation: MS can precisely measure the mass difference between mononitrated (+45 Da) and dinitrated (+90 Da) tyrosine residues.

  • Site-Specific Identification: Tandem mass spectrometry (MS/MS) can pinpoint the exact location of the nitrated tyrosine residue within the protein sequence.

  • Absolute Quantification: With the use of stable isotope-labeled internal standards, MS can provide absolute quantification of both mono- and dinitrated peptides.

Challenges and Methodological Considerations:

  • Low Abundance: Nitrated proteins are often present in very low abundance in biological samples, requiring enrichment strategies prior to MS analysis.

  • Complex Fragmentation: The presence of the nitro group can influence peptide fragmentation in MS/MS, sometimes leading to neutral losses that can complicate spectral interpretation.

  • Method Development: Developing robust liquid chromatography (LC) methods for the baseline separation of mononitrated and dinitrated isomers can be challenging.

Table 2: Mass Spectrometry Parameters for Differentiating Mononitrated and Dinitrated Tyrosine

ParameterMononitrated TyrosineDinitrated Tyrosine
Mass Shift +45.004 Da+90.008 Da
Precursor Ion (m/z) [M+nH]ⁿ⁺ + 45.004/n[M+nH]ⁿ⁺ + 90.008/n
Characteristic Neutral Loss Loss of NO (30 Da), NO₂ (46 Da)Sequential losses of NO₂
Fragmentation Pattern Unique b- and y-ion series indicating the modified residueShifted b- and y-ion series corresponding to the dinitrated residue

Experimental Protocols: A Starting Point for Your Research

Protocol 1: Western Blotting for Total Nitrated Tyrosine

This protocol provides a general framework. Optimization of antibody concentrations and incubation times is essential.

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-nitrotyrosine antibody (e.g., clone 39B6) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

Self-Validation Check: Include a positive control (e.g., protein treated with peroxynitrite) and a negative control (untreated protein) to validate antibody specificity.

Protocol 2: LC-MS/MS for Differentiating Mononitrated and Dinitrated Peptides

This protocol requires a high-resolution mass spectrometer and expertise in proteomics.

  • Protein Digestion: Digest 50-100 µg of protein with sequencing-grade trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC Separation: Separate peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid. A long, shallow gradient is recommended to improve the separation of isomeric and modified peptides.

  • MS and MS/MS Acquisition:

    • Acquire full MS scans to detect precursor ions corresponding to mononitrated (+45 Da) and dinitrated (+90 Da) peptides.

    • Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to trigger MS/MS fragmentation of the target precursor ions.

  • Data Analysis: Use proteomics software to search the MS/MS data against a protein database, specifying mononitration and dinitration of tyrosine as variable modifications. Manually validate the spectra for characteristic fragment ions.

Self-Validation Check: Spike samples with synthetic peptides containing mononitrated and dinitrated tyrosine to confirm retention times and fragmentation patterns.

Conclusion and Future Directions

The choice between immunoassays and mass spectrometry for the analysis of nitrated tyrosine depends on the specific research goals. Immunoassays are excellent for high-throughput screening of total nitrated tyrosine but are limited by the often-uncharacterized cross-reactivity of antibodies with dinitrated forms. Mass spectrometry provides the definitive answer for distinguishing between and quantifying mononitrated and dinitrated tyrosine, offering site-specific information that is crucial for mechanistic studies.

As our understanding of nitroxidative stress deepens, the development of assays that can specifically and accurately quantify both mononitrated and dinitrated tyrosine will be essential. Future research should focus on:

  • Characterizing the cross-reactivity of existing anti-nitrotyrosine antibodies with 3,5-dinitrotyrosine.

  • Developing monoclonal antibodies that are specific for 3,5-dinitrotyrosine.

  • Establishing standardized LC-MS/MS methods for the routine quantification of both modifications in various biological matrices.

By carefully selecting and validating their analytical methods, researchers can gain more precise insights into the role of tyrosine nitration in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.

References

  • Ferrer-Sueta, G., & Radi, R. (2009). Chemical biology of peroxynitrite: fundamentals and contributions to pathology. Chemical reviews, 109(3), 1645–1655. [Link]

  • Souza, J. M., Peluffo, G., & Radi, R. (2008). Protein tyrosine nitration—functional alteration or just a biomarker? Free Radical Biology and Medicine, 45(4), 357-366. [Link]

  • Petersson, A. S., Furo, I., & Spetea, C. (2001). Investigation of tyrosine nitration in proteins by mass spectrometry. Rapid Communications in Mass Spectrometry, 15(19), 1734-1741. [Link]

  • Zhan, X., & Desiderio, D. M. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass spectrometry reviews, 33(2), 89-109. [Link]

  • Franconi, F., & Di Leo, M. A. (2017). 3-Nitrotyrosine: A versatile biomarker of oxidative stress in clinical practice. Clinica Chimica Acta, 471, 286-291. [Link]

  • Agrisera. Anti-3-nitroY | Nitrotyrosine (25 µg). [Link]

  • Wikipedia. Nitrotyrosine. [Link]

  • PNAS. An activity in rat tissues that modifies nitrotyrosine-containing proteins. [Link]

  • American Physiological Society. Dynamics of protein nitration in cells and mitochondria. [Link]

  • MDPI. Focus on Nitric Oxide Homeostasis: Direct and Indirect Enzymatic Regulation of Protein Denitrosation Reactions in Plants. [Link]

  • bioRxiv. Protein nitration is a physiological regulator of cardiac lactate dehydrogenase active site loop mobility and activity. [Link]

  • PubMed Central. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. [Link]

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A Senior Application Scientist's Guide to the Validation of Protein Nitration Sites: A Comparative Analysis Featuring N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the intricate roles of protein nitration in cellular signaling, oxidative stress, and disease pathology, the accurate identification of nitration sites is paramount. This post-translational modification (PTM), the addition of a nitro group (-NO2) to a tyrosine residue, can significantly alter protein structure, function, and interaction networks. However, the substoichiometric and often transient nature of this modification presents considerable analytical challenges, demanding rigorous validation to ensure data integrity.

This guide provides an in-depth comparison of methodologies for validating protein nitration sites, with a special focus on the utility of synthetic standards like N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester. We will explore the strengths and limitations of various techniques, offering field-proven insights to guide your experimental design and data interpretation.

The Critical Need for Validation in Nitroproteomics

The identification of nitrated tyrosine residues is often complicated by their low abundance in biological samples and the potential for in-vitro artifactual modifications.[1] False-positive identifications can arise from various sources, including the misinterpretation of mass spectra and the non-specific binding of antibodies.[2][3] Therefore, a multi-pronged approach that incorporates robust validation steps is not just recommended but essential for generating reliable and publishable results.

Core Methodologies for Nitration Site Identification

The two primary approaches for identifying nitrated proteins are mass spectrometry (MS)-based proteomics and immuno-based detection methods. Each has its own set of advantages and requires specific validation strategies.

Mass Spectrometry-Based Approaches

Mass spectrometry is the gold standard for identifying and localizing PTMs, including nitration.[4] The typical workflow involves the enzymatic digestion of a protein sample, followed by liquid chromatography (LC) to separate the resulting peptides and tandem mass spectrometry (MS/MS) to determine their sequences. The addition of a nitro group results in a mass shift of +45 Da for a tyrosine residue.

However, simply observing this mass shift is insufficient for confident identification. The fragmentation pattern of the nitrated peptide in the MS/MS spectrum provides the crucial evidence for localization of the modification.

Experimental Workflow: Mass Spectrometry-Based Identification of Nitration Sites

cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis & Validation protein_extraction Protein Extraction from Cells/Tissues reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation enzymatic_digestion Enzymatic Digestion (e.g., Trypsin) reduction_alkylation->enzymatic_digestion lc_separation LC Separation of Peptides enzymatic_digestion->lc_separation Peptide Mixture ms_analysis MS Analysis (Full Scan) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation of Selected Peptides ms_analysis->msms_fragmentation database_search Database Search (e.g., SEQUEST, Mascot) msms_fragmentation->database_search MS/MS Spectra spectral_matching Spectral Matching with Synthetic Standard database_search->spectral_matching site_localization Confident Site Localization spectral_matching->site_localization cluster_detection Detection cluster_enrichment Enrichment for MS sds_page SDS-PAGE western_blot Western Blot sds_page->western_blot primary_ab Primary Antibody (anti-nitrotyrosine) western_blot->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection protein_digest Protein Digest ab_incubation Incubation with anti-nitrotyrosine Ab protein_digest->ab_incubation immunoprecipitation Immunoprecipitation ab_incubation->immunoprecipitation elution Elution of Nitrated Peptides immunoprecipitation->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis

Sources

A Senior Application Scientist's Guide to Alternative Methods for Detecting Protein Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the intricate roles of protein nitration in cellular signaling, pathology, and therapeutic intervention, the accurate and robust detection of this post-translational modification is paramount. This guide provides an in-depth comparison of established and emerging methods for identifying and quantifying nitrated proteins, grounded in experimental evidence and practical insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

The Significance of Protein Nitration

Protein nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues, forms 3-nitrotyrosine. This modification is a stable biomarker of nitrative stress, a condition arising from the excessive production of reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻)[1][2]. Peroxynitrite is formed from the reaction of nitric oxide (•NO) with superoxide radicals (O₂⁻•)[3]. The nitration of tyrosine residues can significantly alter protein structure, function, and signaling pathways, and has been implicated in a range of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer[4][5].

Core Methodologies for Detecting Protein Nitration

The detection of protein nitration has traditionally been dominated by two main approaches: immunological methods and mass spectrometry-based proteomics. More recently, novel techniques involving fluorescent probes and spectroscopic methods have emerged, offering alternative and sometimes complementary approaches.

Immunological Methods: The Workhorse of Nitration Detection

Immunological methods rely on the high specificity of antibodies that recognize 3-nitrotyrosine. These techniques are widely used for their accessibility and relatively low cost.

Western blotting is a cornerstone technique for the semi-quantitative detection of nitrated proteins in complex mixtures. It allows for the visualization of the overall nitration profile and the identification of specific nitrated protein bands based on their molecular weight.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection & Analysis p1 Protein Extraction p2 Quantification p1->p2 e1 SDS-PAGE p2->e1 e2 Electrotransfer to Membrane e1->e2 i1 Blocking e2->i1 i2 Primary Antibody Incubation (anti-3-nitrotyrosine) i1->i2 i3 Secondary Antibody Incubation (HRP-conjugated) i2->i3 d1 Chemiluminescent Substrate i3->d1 d2 Imaging d1->d2 d3 Densitometry Analysis d2->d3

Caption: Western Blotting workflow for detecting nitrated proteins.

Step-by-Step Protocol:

  • Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a standard assay (e.g., BCA or Bradford).

  • SDS-PAGE: Separate 20-50 µg of protein per lane on a polyacrylamide gel. The percentage of the gel should be chosen based on the expected molecular weight of the target protein(s).

  • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 3-nitrotyrosine overnight at 4°C. Numerous monoclonal and polyclonal antibodies are commercially available[2][4][5][6].

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometry analysis to semi-quantify the level of protein nitration.

Trustworthiness: To validate the specificity of the anti-nitrotyrosine antibody, a crucial control is to pre-incubate the primary antibody with free 3-nitrotyrosine before incubating it with the membrane. This should abolish the signal. Another control is to treat the membrane with sodium dithionite, which reduces nitrotyrosine to aminotyrosine, thereby preventing antibody binding.

ELISA provides a quantitative measure of total protein nitration in a sample. It is a high-throughput method suitable for screening large numbers of samples.

Experimental Workflow:

cluster_0 Coating & Blocking cluster_1 Immunodetection cluster_2 Detection & Quantification c1 Coat Plate with Sample c2 Blocking c1->c2 i1 Primary Antibody (anti-3-nitrotyrosine) c2->i1 i2 Secondary Antibody (Enzyme-conjugated) i1->i2 d1 Add Substrate i2->d1 d2 Measure Absorbance d1->d2 d3 Quantify using Standard Curve d2->d3

Caption: ELISA workflow for quantifying total protein nitration.

Step-by-Step Protocol:

  • Coating: Coat the wells of a 96-well plate with the protein sample and incubate overnight at 4°C.

  • Blocking: Wash the wells and block with a suitable blocking buffer for 1-2 hours.

  • Primary Antibody Incubation: Add the anti-3-nitrotyrosine primary antibody and incubate for 2 hours.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Add the appropriate substrate and measure the absorbance using a microplate reader.

  • Quantification: Determine the concentration of nitrated protein by comparing the absorbance to a standard curve generated with known amounts of a nitrated protein standard.

IHC and ICC allow for the visualization of nitrated proteins within tissues and cells, respectively, providing valuable spatial information. These techniques are crucial for understanding the cellular and subcellular localization of nitrative stress[7].

Mass Spectrometry-Based Proteomics: The Gold Standard for Identification and Site Localization

Mass spectrometry (MS) is the most powerful tool for the unambiguous identification of nitrated proteins and the precise localization of nitration sites[8][9][10]. However, the low abundance of nitrated proteins in biological samples often necessitates enrichment strategies prior to MS analysis[1][8].

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis s1 Protein Extraction s2 Enrichment of Nitrated Proteins (Optional but Recommended) s1->s2 s3 Proteolytic Digestion s2->s3 l1 Liquid Chromatography Separation s3->l1 l2 Tandem Mass Spectrometry l1->l2 d1 Database Searching l2->d1 d2 Identification of Nitrated Peptides d1->d2 d3 Site Localization d2->d3

Caption: Mass spectrometry workflow for identifying nitrated proteins and sites.

Enrichment Strategies:

  • Immunoprecipitation: Using anti-3-nitrotyrosine antibodies to pull down nitrated proteins or peptides.

  • Chemical Derivatization: This involves reducing the nitro group to an amine, which can then be tagged with a biotin moiety for affinity purification[1].

  • Combined Fractional Diagonal Chromatography (COFRADIC): This method separates peptides by reverse-phase HPLC, reduces the nitrotyrosine to aminotyrosine (which alters its hydrophilicity), and then re-chromatographs the fractions. Peptides that elute at a different time in the second run are collected for MS analysis[1].

Step-by-Step LC-MS/MS Protocol for Identifying Nitrated Proteins:

  • Protein Digestion: The protein mixture is digested into smaller peptides using an enzyme like trypsin[11].

  • Liquid Chromatography (LC) Separation: The complex peptide mixture is separated by liquid chromatography based on physicochemical properties[11].

  • Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and analyzed in a mass spectrometer. The mass of the intact peptide is measured (MS1), and then the peptide is fragmented to produce a fragmentation spectrum (MS2) that provides sequence information[9][10]. A mass shift of +45 Da on a tyrosine residue indicates nitration.

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptide sequences and pinpoint the site of nitration[11].

Trustworthiness: Manual validation of the MS/MS spectra is crucial to confirm the correct assignment of the nitration site, as automated software can sometimes produce false positives[1].

Emerging Alternative Methods

While immunological and MS-based methods are well-established, several newer techniques offer unique advantages.

Fluorescent probes offer the ability to detect and image protein nitration in living cells. Some probes are designed to react with peroxynitrite, the primary nitrating agent[3][12]. Other strategies involve a two-step chemical labeling process where the nitro group is first reduced and then tagged with a fluorescent reporter[13][14].

Surface-enhanced Raman spectroscopy (SERS) is a label-free technique that can detect the vibrational signatures of molecules. It has been explored for the in-situ monitoring of protein tyrosine nitration[15][16][17]. SERS can provide a unique spectral fingerprint for nitrated tyrosine, allowing for its detection in complex biological samples like blood serum[15].

Click chemistry offers a highly specific and efficient way to label and enrich nitrated proteins. This approach typically involves the reduction of 3-nitrotyrosine to 3-aminotyrosine, followed by the attachment of a reporter tag (e.g., biotin or a fluorophore) via a "click" reaction[18][19].

Comparison of Protein Nitration Detection Methods

MethodPrincipleThroughputQuantificationSite SpecificityIn Vivo/In SituKey AdvantagesKey Limitations
Western Blotting Antibody-based detection of 3-nitrotyrosineMediumSemi-quantitativeNoNoWidely accessible, relatively inexpensiveAntibody cross-reactivity, not truly quantitative
ELISA Antibody-based detection in a plate formatHighQuantitativeNoNoHigh throughput, quantitativeMeasures total nitration, no individual protein info
IHC/ICC Antibody-based detection in tissues/cellsLowQualitativeNoYesProvides spatial informationProne to artifacts, difficult to quantify
Mass Spectrometry Detection of mass shift due to nitrationLow to MediumQuantitative (with labeling)YesNoUnambiguous identification and site localizationRequires expensive equipment, low abundance is a challenge
Fluorescent Probes Chemical reaction leading to fluorescenceHighSemi-quantitativeNoYesReal-time imaging in live cellsProbe specificity and cellular uptake can be issues
Raman Spectroscopy Detection of vibrational signature of 3-nitrotyrosineLowSemi-quantitativeNoYesLabel-free, in-situ detectionLow sensitivity, requires specialized equipment
Click Chemistry Bioorthogonal chemical ligationMediumQuantitativeYesYesHigh specificity and efficiencyRequires chemical modification of the protein

Conclusion

The choice of method for detecting protein nitration depends on the specific research question. Immunological methods are excellent for initial screening and assessing overall nitration levels, while mass spectrometry is indispensable for definitive identification and site localization. Emerging techniques like fluorescent probes and Raman spectroscopy offer exciting possibilities for real-time and in-situ analysis. A multi-faceted approach, combining the strengths of different methods, will often provide the most comprehensive understanding of the role of protein nitration in biological systems.

References

  • Peters, K. L., & Ghesquière, B. (2012). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1247–1256. [Link]

  • Chen, Y., & Chen, X. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(5), 367-378. [Link]

  • Moseley, M. A. (2010). Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. Analytical Chemistry, 82(17), 7207–7214. [Link]

  • Larsen, M. R., & Roepstorff, P. (2000). Investigation of tyrosine nitration in proteins by mass spectrometry. Rapid Communications in Mass Spectrometry, 14(12), 1087–1094. [Link]

  • Beckman, J. S. (1999). Immunohistochemical methods to detect nitrotyrosine. Methods in Enzymology, 301, 152-160. [Link]

  • Wang, G., et al. (2015). Label-free in-situ monitoring of protein tyrosine nitration in blood by surface-enhanced Raman spectroscopy. Biosensors and Bioelectronics, 74, 1047-1053. [Link]

  • Bethyl Laboratories. (n.d.). Nitrotyrosine Antibodies. Retrieved from [Link]

  • Aebersold, R., & Mann, M. (2003). A rapid and selective mass spectrometric method for the identification of nitrated proteins. Nature Biotechnology, 21(6), 662-671. [Link]

  • Kim, K. P., & Lee, K. (2015). Mass Spectrometry Analysis for Nitration of Proteins. Mass Spectrometry Letters, 6(3), 51-58. [Link]

  • BMG LABTECH. (2024). What is Protein Nitration?. Retrieved from [Link]

  • Li, H., et al. (2023). A Fluorescent Probe for Imaging and Treating S-Nitrosation Stress in OGD/R Cells. Molecules, 28(5), 2345. [Link]

  • Niederhafner, P., et al. (2021). Monitoring peptide tyrosine nitration by spectroscopic methods. Amino Acids, 53(4), 517-532. [Link]

  • Yang, D., et al. (2022). Detection of protein tyrosine nitration via labeling of aminotyrosine-containing proteins. Abstracts of Papers of the American Chemical Society, 263.
  • Aulak, K. S., et al. (2001). Proteomic method identifies proteins nitrated in vivo during inflammatory challenge. Proceedings of the National Academy of Sciences, 98(21), 12056-12061. [Link]

  • Chalker, J. M., et al. (2016). Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy. ACS Chemical Biology, 11(11), 3124–3130. [Link]

  • Niederhafner, P., et al. (2021). Monitoring peptide tyrosine nitration by spectroscopic methods. Amino Acids, 53(4), 517-532. [Link]

  • Chen, Y. R., et al. (2011). Identification of the tyrosine nitration sites in human endothelial nitric oxide synthase by liquid chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1214–1224. [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(7), 1565–1580. [Link]

  • Liu, F., et al. (2023). Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. [Link]

  • Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Retrieved from [Link]

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A Researcher's Guide to Navigating the Specificity of Anti-Nitrotyrosine Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate detection of 3-nitrotyrosine (3-NT) serves as a critical biomarker for nitrosative stress, implicated in a range of pathologies from neurodegenerative diseases to cancer.[1][2][3] Immunoanalytical methods, particularly Western blotting and ELISA, are workhorse techniques for identifying nitrated proteins. However, the reliability of these methods hinges entirely on the specificity of the anti-nitrotyrosine antibodies employed. This guide provides an in-depth comparison of the challenges associated with anti-nitrotyrosine antibody cross-reactivity, supported by experimental data and validation protocols, to empower researchers to generate accurate and reproducible results.

The Challenge of Specificity in Anti-Nitrotyrosine Antibodies

While many commercially available anti-nitrotyrosine antibodies are marketed as highly specific, it is crucial to understand the potential for cross-reactivity. The local chemical environment of the nitrated tyrosine residue can significantly influence antibody recognition. Studies have shown that the amino acid sequence adjacent to the 3-NT can affect the binding affinity of some antibodies.[4] This means an antibody might recognize nitrotyrosine in one protein context but fail to detect it in another, or worse, bind to an unrelated molecule.

Furthermore, the potential for cross-reactivity with other post-translational modifications (PTMs) is a significant concern. While many manufacturers claim their antibodies do not cross-react with unmodified tyrosine or phosphotyrosine, comprehensive validation is essential to rule out off-target binding to other modifications or structurally similar endogenous molecules.[5]

Comparative Analysis of Anti-Nitrotyrosine Antibody Validation

A truly trustworthy study will incorporate rigorous validation of the anti-nitrotyrosine antibody. While manufacturers provide some validation data, it is imperative to perform in-house validation using appropriate controls. Here, we compare several key validation methods:

Validation Method Principle Strengths Limitations
Competitive ELISA A known amount of free 3-nitrotyrosine or a nitrated peptide is used to compete with the sample for binding to the antibody. A decrease in signal with increasing competitor concentration indicates specificity.[6][7][8][9][10]Quantitative assessment of specificity; can determine the concentration of nitrated proteins in a sample.[6]Can be complex to set up; requires purified competitor molecules.
Western Blotting with Controls Lysates from cells treated with and without a nitrating agent (e.g., peroxynitrite) are probed. A specific antibody should only detect a signal in the treated sample.[1][11]Relatively straightforward to perform; provides information on the molecular weight of nitrated proteins.Qualitative or semi-quantitative; does not rule out all potential cross-reactivities.
Dot Blot with Modified Peptides Synthetic peptides with and without nitrotyrosine, as well as peptides with other modifications, are spotted onto a membrane and probed with the antibody.Allows for direct assessment of cross-reactivity with specific modifications and sequence contexts.[4]Does not provide information on the antibody's performance in a complex protein lysate.
Immunoprecipitation followed by Mass Spectrometry (IP-MS) The antibody is used to enrich for nitrated proteins from a lysate, which are then identified by mass spectrometry.[12][13][14][15]Provides the most definitive identification of the proteins recognized by the antibody; can identify novel nitrated proteins.[12][13]Technically demanding and requires access to specialized equipment.[12]

Experimental Protocols for Antibody Validation

To ensure the scientific integrity of your findings, we provide a detailed protocol for a robust validation workflow combining Western Blotting and a Competitive ELISA.

Protocol 1: Western Blotting Validation
  • Sample Preparation:

    • Culture cells of interest (e.g., A-431 cells) to 80-90% confluency.

    • Treat one set of cells with a nitrating agent, such as 5 mM peroxynitrite, for 15 minutes.[11] Leave a parallel set of cells untreated as a negative control.

    • Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from treated and untreated lysates onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-nitrotyrosine antibody at the manufacturer's recommended dilution overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 5.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Interpretation: A specific antibody will show a clear signal, often as a smear or multiple bands, in the lane with the peroxynitrite-treated lysate, and little to no signal in the untreated lysate lane.

Protocol 2: Competitive ELISA for Specificity
  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with a nitrated protein (e.g., nitrated BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a series of dilutions of a competitor molecule (free 3-nitrotyrosine or a nitrated peptide) in a suitable dilution buffer. Include a zero-competitor control.

    • In a separate plate or tubes, pre-incubate the anti-nitrotyrosine antibody (at a fixed, predetermined optimal concentration) with each dilution of the competitor for 1-2 hours at room temperature.

    • Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the wells three times with wash buffer.

    • Add an appropriate HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells again.

    • Add a TMB substrate solution and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm.

  • Interpretation: A specific antibody will show a dose-dependent decrease in signal as the concentration of the free 3-nitrotyrosine competitor increases.

Visualizing the Validation Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the recommended antibody validation workflow.

ValidationWorkflow cluster_WB Western Blot Validation cluster_ELISA Competitive ELISA Validation WB_SamplePrep Sample Preparation (Treated vs. Untreated Lysates) WB_SDSPAGE SDS-PAGE & Transfer WB_SamplePrep->WB_SDSPAGE WB_Blocking Blocking WB_SDSPAGE->WB_Blocking WB_PrimaryAb Primary Antibody Incubation (Anti-Nitrotyrosine) WB_Blocking->WB_PrimaryAb WB_SecondaryAb Secondary Antibody Incubation WB_PrimaryAb->WB_SecondaryAb WB_Detection Detection (ECL) WB_SecondaryAb->WB_Detection WB_Result Result Interpretation (Signal only in treated sample) WB_Detection->WB_Result ELISA_Coating Plate Coating (Nitrated Protein) ELISA_Blocking Blocking ELISA_Coating->ELISA_Blocking ELISA_Competition Competition Reaction (Antibody + Competitor) ELISA_Blocking->ELISA_Competition ELISA_Detection Detection ELISA_Competition->ELISA_Detection ELISA_Result Result Interpretation (Signal decreases with competitor) ELISA_Detection->ELISA_Result

Caption: A flowchart of the recommended workflow for validating anti-nitrotyrosine antibody specificity.

Understanding the Molecular Basis of Cross-Reactivity

The potential for cross-reactivity arises from the structural similarity between 3-nitrotyrosine and other molecules. The addition of a nitro group to the tyrosine ring alters its size, shape, and electronic properties. An antibody raised against this modified structure may inadvertently recognize other molecules with similar features.

MolecularStructures cluster_tyrosine Tyrosine cluster_nitrotyrosine 3-Nitrotyrosine cluster_phosphotyrosine Phosphotyrosine tyrosine nitrotyrosine tyrosine->nitrotyrosine Nitration phosphotyrosine tyrosine->phosphotyrosine Phosphorylation

Caption: Chemical structures of tyrosine and two common post-translational modifications.

This diagram illustrates the structural similarities and differences between tyrosine, 3-nitrotyrosine, and phosphotyrosine. While the addition of a nitro group or a phosphate group significantly alters the tyrosine side chain, the core structure remains the same, highlighting the importance of using highly specific antibodies and rigorous validation to differentiate between these modifications.

Conclusion

The detection of 3-nitrotyrosine is a powerful tool for investigating the role of nitrosative stress in health and disease. However, the potential for cross-reactivity of anti-nitrotyrosine antibodies necessitates a cautious and rigorous approach to experimental design and data interpretation. By implementing the validation protocols outlined in this guide, researchers can ensure the specificity of their antibodies and the integrity of their findings, ultimately contributing to a more accurate understanding of the complex biological roles of protein nitration.

References

  • Schöneich, C., Zhao, F., Wilson, G. S., & Rabelink, T. J. (2001). Molecular Recognition Specificity of anti-3-nitrotyrosine Antibodies Revealed by Affinity-Mass Spectrometry and Immunoanalytical. Journal of the American Society for Mass Spectrometry, 12(7), 837–847.
  • Zhang, H., & Li, L. (2012). Mass spectrometry analysis of nitrotyrosine-containing proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 30-37.
  • Petersson, A. S., Fenyö, D., & Chait, B. T. (2001). Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Chemical Society, 123(32), 7854–7862.
  • Mishra, V. K., Cai, Z., & Wang, X. (2014). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 20(4), 639–652.
  • Thomas, S. R., & Stocker, R. (2013). Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Free Radical Biology and Medicine, 65, 103-113.
  • Zhang, H., & Li, L. (2012). Mass spectrometry analysis of nitrotyrosine-containing proteins. Semantic Scholar.
  • BenchChem. (n.d.).
  • StressMarq Biosciences Inc. (n.d.). Anti-Nitrotyrosine Antibody - Mouse Monoclonal [39B6]. StressMarq Biosciences Inc.
  • Sigma-Aldrich. (n.d.). Anti-Nitrotyrosine antibody produced in rabbit. Sigma-Aldrich.
  • MyBioSource. (n.d.). Additional Information on Competitive ELISA. MyBioSource Learning Center.
  • Cusabio. (n.d.). Competitive ELISA. Cusabio.
  • Kumar, D., Kumar, D., Kumar, D., Kumar, D., Kumar, D., Kumar, D., ... & Pandey, A. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 23(3), 100733.
  • Cell Signaling Technology. (n.d.). Nitro-Tyrosine Antibody #9691. Cell Signaling Technology.
  • Abcam. (n.d.). Anti-Nitrotyrosine antibody (ab42789). Abcam.
  • Bio-Rad. (n.d.). Anti Nitrotyrosine Antibody, clone 6B2-3G2. Bio-Rad.
  • Drăgușanu, M., Petre, B. A., & Przybylski, M. (2005). Epitope motif of an anti-nitrotyrosine antibody specific for tyrosine-nitrated peptides revealed by a combination of affinity approaches and mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(7), 1085–1095.
  • Patsnap Synapse. (2025, May 9). How Do Competitive and Indirect ELISA Differ?.
  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog.
  • Creative Biolabs. (n.d.). Competition (Inhibition) ELISA.
  • Thermo Fisher Scientific. (n.d.). Anti-Nitrotyrosine Antibodies | Invitrogen. Thermo Fisher Scientific.
  • Merck Millipore. (n.d.). Anti-Nitrotyrosine Antibody | 06-284. Merck Millipore.
  • Townsend, D. M., Manevich, Y., He, L., Hutchens, S., Pazoles, C. J., & Tew, K. D. (2007). Anti- S -glutathionylation antibodies do not cross-react with nitration modifications.
  • Creative Biolabs. (n.d.). Tyrosine Nitration Specific Antibody Introduction.
  • Abcam. (n.d.). Anti-3-Nitrotyrosine antibody [39B6] (ab61392). Abcam.
  • Schmid, B., et al. (2013).
  • Biocompare. (n.d.). Anti-Nitrotyrosine Western Blot Antibody Products. Biocompare.
  • Kumar, D., Kumar, D., Kumar, D., Kumar, D., Kumar, D., Kumar, D., ... & Pandey, A. (2024).
  • Bracha, S., et al. (2022). Creating a Selective Nanobody Against 3-Nitrotyrosine Containing Proteins. Frontiers in Chemistry, 10, 835229.

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A Senior Application Scientist's Guide to Isotope Labeling for the Quantitative Analysis of Protein Nitration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the complex landscape of cellular signaling and disease pathology, the precise quantification of post-translational modifications (PTMs) is paramount. Among these, protein tyrosine nitration, the addition of a nitro group (-NO2) to tyrosine residues, has emerged as a critical biomarker for nitroxidative stress, implicated in a host of inflammatory, neurodegenerative, and cardiovascular diseases. However, the low abundance and substoichiometric nature of this modification present significant analytical challenges.

This guide provides an in-depth comparison of leading isotope labeling strategies for the accurate mass spectrometry-based quantification of protein nitration. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design and execute robust quantitative proteomics experiments tailored to the unique challenges of studying protein nitration.

The Challenge of Quantifying a Low-Abundance PTM

Protein nitration is a low-yield process, meaning that only a small fraction of a given protein may be nitrated at any given time. This makes detection and quantification difficult amidst a vast excess of unmodified peptides.[1][2] Consequently, a successful quantitative workflow for protein nitration must incorporate a highly effective enrichment strategy prior to mass spectrometric analysis. Immunoaffinity enrichment, utilizing antibodies that specifically recognize 3-nitrotyrosine, has proven to be a powerful tool for isolating nitrated proteins or peptides from complex biological mixtures.[1][3][4]

This guide will focus on workflows that couple immunoaffinity enrichment with three prominent isotope labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Section 1: Metabolic Labeling with SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling approach that offers high accuracy and reproducibility.[5][6][7] The core principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids (e.g., 13C- or 15N-labeled arginine and lysine) into the entire proteome of living cells.[5][7]

The SILAC Principle for Nitration Analysis

In a typical SILAC experiment for protein nitration, two cell populations are cultured in parallel: a "light" population grown in standard medium and a "heavy" population grown in medium containing heavy amino acids. After a sufficient number of cell divisions to ensure near-complete incorporation of the heavy amino acids, the two cell populations can be subjected to different experimental conditions (e.g., control vs. treatment with a nitrative stress-inducing agent). The key advantage of SILAC is that the samples can be combined at the cellular or protein lysate stage, minimizing downstream quantitative variability.[6]

SILAC Workflow for Protein Nitration cluster_0 Cell Culture cluster_1 Sample Pooling & Processing cluster_2 Mass Spectrometry Light Cells Light Cells Treatment A Treatment A Light Cells->Treatment A Heavy Cells Heavy Cells Treatment B Treatment B Heavy Cells->Treatment B Combine Cells Combine Cells Treatment A->Combine Cells Treatment B->Combine Cells Lyse & Digest Lyse & Digest Combine Cells->Lyse & Digest Enrich Nitro-peptides Enrich Nitro-peptides Lyse & Digest->Enrich Nitro-peptides LC-MS/MS Analysis LC-MS/MS Analysis Enrich Nitro-peptides->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification iTRAQ_TMT_Workflow cluster_0 Sample Preparation cluster_1 Labeling & Pooling cluster_2 Enrichment & Analysis cluster_3 Data Analysis Sample 1 Sample 1 Digestion 1 Digestion 1 Sample 1->Digestion 1 Sample 2 Sample 2 Digestion 2 Digestion 2 Sample 2->Digestion 2 Sample N Sample N Digestion N Digestion N Sample N->Digestion N Label 1 Label 1 Digestion 1->Label 1 Label 2 Label 2 Digestion 2->Label 2 Label N Label N Digestion N->Label N Combine Combine Label 1->Combine Label 2->Combine Label N->Combine Enrich Nitro-peptides Enrich Nitro-peptides Combine->Enrich Nitro-peptides LC-MS/MS LC-MS/MS Enrich Nitro-peptides->LC-MS/MS Quantify Reporter Ions Quantify Reporter Ions LC-MS/MS->Quantify Reporter Ions

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Dinitrated Tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) into proteins opens a new frontier in protein engineering and therapeutic design. Among these, 3,5-dinitrotyrosine (dnY) stands out as a powerful tool for investigating protein structure, function, and interactions. Its unique chemical properties make it a valuable probe in various biochemical and pharmaceutical applications.[1] However, the successful incorporation of dnY must be rigorously validated to ensure the integrity of downstream experiments. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the confident validation of dinitrated tyrosine incorporation, grounded in established protocols and field-proven insights.

The Significance of Dinitrated Tyrosine in Research and Drug Development

Dinitrated tyrosine, a derivative of the canonical amino acid tyrosine, possesses two nitro groups on its phenyl ring. This modification imparts unique chemical and physical properties, making it a versatile tool for:

  • Pharmaceutical Development: DnY serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure allows for the development of novel drug formulations with potentially improved efficacy and reduced side effects.[1]

  • Biochemical Research: As a probe, dnY is instrumental in studying protein modifications and enzyme activity.[1][2] The nitro groups act as spectroscopic handles and can influence the local electronic environment, providing insights into protein-protein interactions and signaling pathways.[2]

  • Investigating Oxidative Stress: While this guide focuses on the intentional incorporation of dnY, it's important to note that the related modification, 3-nitrotyrosine (3-NT), is a biomarker for nitrative stress, a condition implicated in numerous diseases.[3][4][5] The analytical techniques discussed here are also relevant for studying this endogenous post-translational modification.

Incorporating Dinitrated Tyrosine into Proteins: A Comparative Overview of Methodologies

The site-specific incorporation of dnY into a target protein is achieved through the exploitation of the cellular translation machinery, a process known as genetic code expansion (GCE).[6][7] This involves repurposing a codon, typically a stop codon, to encode for the ncAA. The key components for successful incorporation are an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for dnY and does not cross-react with endogenous cellular components.[7]

Here are the primary strategies for ncAA incorporation:

  • Stop Codon Suppression: This is the most common method, where a stop codon (typically the amber codon, UAG) is reassigned to encode the ncAA.[6][8] This requires the introduction of an orthogonal suppressor tRNA that recognizes the UAG codon and an evolved aaRS that specifically charges this tRNA with dnY.[8]

  • Synonymous Codon Compression: This technique involves replacing all instances of a specific sense codon with its synonymous counterpart throughout the genome, freeing up that codon to be reassigned to an ncAA.[6]

  • Frameshift Suppression: This method utilizes quadruplet or quintuplet codons to direct the incorporation of the ncAA.[6]

The choice of incorporation method depends on the host expression system (prokaryotic or eukaryotic), the desired efficiency of incorporation, and the specific protein of interest.[8][9]

Mass Spectrometry Validation: The Gold Standard for Confirming Incorporation

Mass spectrometry (MS) is the definitive method for verifying the successful and site-specific incorporation of dinitrated tyrosine.[10] It provides unambiguous evidence of the mass shift corresponding to the ncAA at the intended position within the protein sequence.

Below is a detailed comparison of MS-based validation workflows.

Experimental Workflow for MS Validation

A typical workflow for the MS validation of dnY incorporation involves several key steps, from sample preparation to data analysis.

MS_Validation_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein_Expression Protein Expression with dnY Protein_Purification Protein Purification Protein_Expression->Protein_Purification Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Purification->Proteolytic_Digestion LC_MSMS LC-MS/MS Analysis Proteolytic_Digestion->LC_MSMS Database_Search Database Search LC_MSMS->Database_Search Manual_Validation Manual Spectra Validation Database_Search->Manual_Validation

Caption: A generalized workflow for the mass spectrometry validation of dinitrated tyrosine incorporation.

Detailed Methodologies and Key Considerations

1. Sample Preparation:

  • Protein Expression and Purification: The target protein is expressed in a suitable host system (e.g., E. coli, mammalian cells) supplemented with dnY.[7] Purification of the target protein is crucial to remove contaminants that could interfere with MS analysis.

  • Proteolytic Digestion: The purified protein is digested into smaller peptides using a protease, most commonly trypsin. This step is essential for bottom-up proteomic analysis.

2. Mass Spectrometry Analysis:

The digested peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Several MS strategies can be employed:

MS Technique Principle Advantages Disadvantages
Data-Dependent Acquisition (DDA) The mass spectrometer automatically selects the most abundant precursor ions for fragmentation (MS/MS).Provides high-quality fragmentation spectra for confident peptide identification.May miss low-abundance peptides containing the dnY modification.[3]
Precursor Ion Scanning The mass spectrometer is set to specifically detect a characteristic fragment ion of the modified amino acid. For nitrotyrosine, this is the immonium ion at m/z 181.06.[11]Highly specific for identifying nitrated peptides, even at low abundance.[11]Requires a mass spectrometer capable of this scan mode. Potential for isobaric interference at low resolution.[12]
Electron Capture Dissociation (ECD)/Electron Transfer Dissociation (ETD) These fragmentation methods are "softer" than collision-induced dissociation (CID) and tend to preserve labile post-translational modifications.[13]Can provide more extensive backbone fragmentation without loss of the nitro groups.[13][14]The presence of the nitro group can sometimes inhibit ECD fragmentation in doubly charged peptides.[13][14]
Stable Isotope Labeling A heavy isotope-labeled version of dinitrated tyrosine can be used as an internal standard for accurate quantification and confident identification.[15][16][17]Allows for precise relative quantification of incorporation efficiency and facilitates identification through the characteristic isotopic pattern.[15][18]Requires synthesis of the stable isotope-labeled dnY.

3. Data Analysis:

  • Database Searching: The acquired MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the dnY modification. The mass of tyrosine is modified to reflect the addition of two nitro groups (+90.00 Da).

  • Manual Spectra Validation: It is crucial to manually inspect the MS/MS spectra of putative dnY-containing peptides to confirm the identification. Key features to look for include:

    • Precursor Mass Accuracy: The measured mass of the peptide should match the theoretical mass of the dnY-containing peptide.

    • Characteristic Fragment Ions: The fragmentation spectrum should contain a series of b- and y-ions that confirm the peptide sequence. The presence of the nitrotyrosine immonium ion at m/z 181.06 is a strong indicator.[11][19]

    • Mass Shift in Fragment Ions: Fragment ions containing the dnY residue will show a corresponding mass shift.

Addressing a Key Challenge: Poor Fragmentation of Nitrated Peptides

A significant challenge in the MS analysis of nitrated peptides is their often poor fragmentation efficiency upon collision-induced dissociation (CID).[20] The nitro group can influence fragmentation pathways, leading to spectra with low sequence coverage and making confident identification difficult.

A Powerful Alternative: Chemical Derivatization

To overcome this, a chemical derivatization strategy can be employed. This involves the reduction of the nitro groups to amino groups, followed by acetylation.[20]

Derivatization_Workflow Dinitrated_Peptide Dinitrated Peptide Reduction Reduction (e.g., with dithionite) Dinitrated_Peptide->Reduction Diamino_Peptide Diamino Peptide Reduction->Diamino_Peptide Acetylation Acetylation Diamino_Peptide->Acetylation Diacetylated_Peptide Diacetylated Peptide Acetylation->Diacetylated_Peptide

Sources

A Guide to Reproducible Experiments with N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the complex world of protein nitration, the reproducibility of experimental findings is paramount. This guide provides an in-depth, objective comparison of methodologies for studying this critical post-translational modification, focusing on the utility of N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester as a stable, quantifiable standard. We will explore its application in immunoassays and contrast it with the more common but often variable method of in vitro protein nitration using peroxynitrite. Furthermore, we will delve into a functional application by examining its use in kinase assays to probe the impact of nitration on enzyme activity.

The Challenge of Reproducibility in Protein Nitration Studies

Protein tyrosine nitration, the addition of a nitro group (-NO2) to one of the two ortho positions of the tyrosine phenolic ring, is a significant post-translational modification implicated in a range of physiological and pathological processes, including cell signaling, inflammation, and neurodegenerative diseases.[1][2] The study of this modification, however, is often hampered by a lack of reproducibility, particularly when employing reactive nitrogen species like peroxynitrite to induce nitration in vitro.[3] Peroxynitrite is highly unstable and its reactivity is exquisitely sensitive to pH, the presence of carbon dioxide, and metal ions, leading to significant variability between experiments.[3][4] This variability can obscure the true biological effects of protein nitration and lead to conflicting results.

To address this challenge, the use of stable, well-characterized nitrated compounds as standards and controls is essential for robust and reproducible assay development. This compound is one such compound, offering a chemically defined and stable entity for calibrating and validating experimental systems.[]

Comparative Experimental Approaches

This guide will compare two primary approaches for studying protein nitration in vitro:

  • The Stable Standard Approach: Utilizing this compound as a positive control and calibrant in immunoassays.

  • The In Vitro Nitration Approach: Inducing nitration on a model protein, such as Bovine Serum Albumin (BSA), using a chemical nitrating agent like peroxynitrite.

We will evaluate these methods based on their reproducibility, ease of use, and the quality of the data they generate.

Experiment 1: Validating Anti-Nitrotyrosine Antibody Specificity and Reproducibility

A fundamental tool in nitration research is the anti-nitrotyrosine antibody. Validating the specificity and lot-to-lot consistency of these antibodies is crucial for reliable data. Here, we compare the use of this compound with peroxynitrite-treated BSA in a dot blot immunoassay.

Method 1: Dot Blot with this compound

This method provides a straightforward and highly reproducible way to assess antibody performance.

Experimental Protocol:

  • Preparation of the Standard: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute to a final concentration range (e.g., 1 µM to 100 µM) in a spotting buffer (e.g., TBS).

  • Membrane Preparation: On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of each dilution of the nitrated standard.[6][7][8] Also, spot a negative control of the non-nitrated analog, N-Acetyl-L-tyrosine ethyl ester.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) to prevent non-specific antibody binding.[6][7]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-nitrotyrosine antibody at the manufacturer's recommended dilution for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6][7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[7]

dot

Dot_Blot_Workflow_Standard cluster_prep Preparation cluster_blot Dot Blotting cluster_immuno Immunodetection cluster_detect Detection prep_std Prepare Serial Dilutions of This compound spot Spot Samples onto Nitrocellulose Membrane prep_std->spot prep_neg Prepare Negative Control (N-Acetyl-L-tyrosine ethyl ester) prep_neg->spot block Block Membrane spot->block primary_ab Incubate with Primary Ab (anti-nitrotyrosine) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Ab (HRP) wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Add ECL Substrate wash2->detect image Image Chemiluminescence detect->image

Caption: Workflow for Dot Blot using a stable nitrated standard.

Method 2: Dot Blot with In Vitro Nitrated BSA

This is a common method but is prone to variability.

Experimental Protocol:

  • In Vitro Nitration of BSA:

    • Dissolve BSA in a phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.

    • Prepare a fresh solution of peroxynitrite. The concentration should be verified spectrophotometrically.

    • Add peroxynitrite to the BSA solution in a molar excess (e.g., 10-fold) and incubate for 30 minutes at room temperature.[3]

    • Remove excess peroxynitrite by buffer exchange using a desalting column.

  • Sample Preparation: Prepare serial dilutions of the nitrated BSA and a control of untreated BSA in TBS.

  • Dot Blot and Immunodetection: Follow steps 2-8 as described in Method 1.

dot

Dot_Blot_Workflow_In_Vitro cluster_nitration In Vitro Nitration cluster_blot Dot Blotting cluster_immuno Immunodetection cluster_detect Detection prep_bsa Prepare BSA Solution add_pn Add Peroxynitrite prep_bsa->add_pn incubate Incubate add_pn->incubate purify Purify Nitrated BSA incubate->purify spot Spot Nitrated and Control BSA purify->spot block Block Membrane spot->block primary_ab Incubate with Primary Ab (anti-nitrotyrosine) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Ab (HRP) wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Add ECL Substrate wash2->detect image Image Chemiluminescence detect->image

Caption: Workflow for Dot Blot using in vitro nitrated protein.

Comparison of Methods for Antibody Validation
FeatureThis compoundIn Vitro Nitrated BSA (Peroxynitrite)
Reproducibility High. The compound is stable and its concentration can be precisely controlled.Low to Medium. Highly dependent on peroxynitrite quality, pH, and reaction conditions.[3]
Ease of Use High. Simple dilution of a stable compound.Medium. Requires synthesis and purification of the nitrated protein.
Quantification Absolute. The amount of nitro-tyrosine moiety is known.Relative. The degree of nitration is variable and requires characterization (e.g., by mass spectrometry).[9]
Potential for Artifacts Low. A single, defined chemical entity.High. Peroxynitrite can cause other modifications like protein cross-linking and oxidation of other residues.[3]
Cost The initial cost of the compound may be higher.Reagents are generally less expensive, but the overall cost can increase with the need for characterization.

Experiment 2: Investigating the Functional Impact of Tyrosine Nitration on Kinase Activity

Tyrosine nitration can modulate the activity of enzymes, including protein kinases, by altering their structure and ability to bind substrates or cofactors.[10] Here, we propose a reproducible in vitro kinase assay to assess the inhibitory effect of a nitrated peptide substrate.

Methodology: In Vitro Kinase Assay

This protocol uses a generic serine/threonine kinase as an example, but can be adapted for tyrosine kinases.

Experimental Protocol:

  • Prepare Substrates:

    • Control Peptide: A standard kinase substrate peptide.

    • Nitrated Peptide: A synthetic peptide with the same sequence as the control, but with a key tyrosine residue replaced by 3-nitrotyrosine. For our purposes, we can conceptualize using a custom-synthesized peptide containing a nitrated tyrosine, with this compound serving as a conceptual stable analog for the nitrated residue.

  • Kinase Reaction:

    • Set up kinase reactions in a 96-well plate. Each reaction should contain:

      • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).[11]

      • The kinase of interest.

      • Either the control or the nitrated peptide substrate at varying concentrations.

      • [γ-³²P]ATP to initiate the reaction.[12]

    • Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reactions by adding a stop solution (e.g., phosphoric acid).

  • Detection of Phosphorylation:

    • Spot the reaction mixtures onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[12]

  • Data Analysis: Determine the kinase activity for each substrate concentration and calculate kinetic parameters (Km and Vmax) to assess the impact of nitration.

dot

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_incubation Incubation & Termination cluster_detection Detection & Analysis prep_substrates Prepare Control and Nitrated Peptide Substrates setup_rxn Set up Kinase Reaction (Kinase, Substrate, [γ-³²P]ATP) prep_substrates->setup_rxn incubate Incubate at 30°C setup_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn spot_membrane Spot onto Phosphocellulose Membrane stop_rxn->spot_membrane wash Wash Membrane spot_membrane->wash quantify Quantify Radioactivity wash->quantify analyze Analyze Data (Km, Vmax) quantify->analyze

Caption: Workflow for an in vitro kinase assay with nitrated substrate.

Expected Outcomes and Comparison

By using a well-defined nitrated peptide, the variability inherent in nitrating a full-length protein substrate with peroxynitrite is eliminated. This allows for a more precise determination of the kinetic parameters and a clearer understanding of the functional consequences of nitration at a specific site.

ParameterControl Peptide SubstrateNitrated Peptide Substrate
Km (µM) Expected to be lower, indicating higher affinity.May be higher, indicating reduced affinity of the kinase for the nitrated substrate.
Vmax (pmol/min) Expected to be higher, indicating a faster reaction rate.May be lower, indicating a slower catalytic rate.
Reproducibility HighHigh, due to the use of a stable, defined substrate.

Conclusion: The Path to More Reliable Nitration Research

The reproducibility of experiments is a cornerstone of scientific integrity. In the study of protein nitration, the use of a stable, chemically defined standard such as this compound offers a significant advantage over methods that rely on the in vitro use of highly reactive and unstable nitrating agents. By incorporating such standards into experimental workflows for antibody validation and functional assays, researchers can enhance the reliability and comparability of their data, ultimately leading to a more robust understanding of the role of protein nitration in health and disease.

References

  • Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods. (Source: PMC - PubMed Central) [Link]

  • Dot Blot Protocol. (Source: NovaTeinBio) [Link]

  • Proteomics quantification of protein nitration. (Source: ResearchGate) [Link]

  • Proteomic Approaches to Analyze Protein Tyrosine Nitration. (Source: PMC - NIH) [Link]

  • Top-Down Mass Analysis of Protein Tyrosine Nitration: Comparison of Electron Capture Dissociation with “Slow-Heating” Tandem Mass Spectrometry Methods. (Source: ACS Publications) [Link]

  • Recent Methodological Advances in the Analysis of Protein Tyrosine Nitration. (Source: researchgate.net) [Link]

  • Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. (Source: PNAS) [Link]

  • The Dot Blot Protocol. (Source: Creative Diagnostics) [Link]

  • Mass Spectrometry Analysis for Nitration of Proteins. (Source: Semantic Scholar) [Link]

  • Identification and quantification of protein nitration sites in human coronary artery smooth muscle cells in the absence and presence of peroxynitrous acid/peroxynitrite. (Source: NIH) [Link]

  • In vitro kinase assay. (Source: Protocols.io) [Link]

  • Mass Spectrometry Analysis for Nitration of Proteins. (Source: ResearchGate) [Link]

  • Chemical Nitrotyrosine ELISA Kit [ABIN2344944]. (Source: antibodies-online.com) [Link]

  • Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects. (Source: PMC - PubMed Central) [Link]

  • Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications. (Source: MDPI) [Link]

  • Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects. (Source: PubMed Central) [Link]

  • In vitro NLK Kinase Assay. (Source: PMC - NIH) [Link]

  • Nitric oxide, oxidants, and protein tyrosine nitration. (Source: PNAS) [Link]

  • Dynamics of Protein Tyrosine Nitration and Denitration: A Review. (Source: Annex Publishers) [Link]

  • Dynamics of Protein Tyrosine Nitration and Denitration: A Review. (Source: Semantic Scholar) [Link]

  • Nitrotyrosine ELISA. (Source: immundiagnostik.com) [Link]

  • Nitric oxide, oxidants, and protein tyrosine nitration. (Source: PMC - PubMed Central) [Link]

  • Identification and quantification of protein nitration sites in human coronary artery smooth muscle cells in the absence and presence of peroxynitrous acid/peroxynitrite. (Source: PubMed) [Link]

  • An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. (Source: jove.com) [Link]

  • Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. (Source: Journal of the American Chemical Society) [Link]

  • Biochemistry of Peroxynitrite and Protein Tyrosine Nitration. (Source: PubMed) [Link]

  • Detection and Characterization of In Vivo Nitration and Oxidation of Tryptophan Residues in Proteins. (Source: PMC - NIH) [Link]

  • Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration. (Source: PubMed) [Link]

  • Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes. (Source: NIH) [Link]

  • Controlling Kinase Activities by Selective Inhibition of Peptide Substrates. (Source: PubMed) [Link]

  • N-Acetyl-3,5-dinitro-l-tyrosine. (Source: PubChem) [Link]

  • Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates. (Source: PubMed) [Link]

  • Development Of Synthetic Peptide Substrates To Study Tyrosine Kinase Activity. (Source: psu.edu) [Link]

  • Tyrosine, n-acetyl-l-, ethyl ester hydrate. (Source: the NIST WebBook) [Link]

  • Use of peptide substrates for affinity purification of protein-serine kinases. (Source: PubMed) [Link]

  • N-Acetyl-L-tyrosine ethyl. (Source: J-GLOBAL) [Link]

  • Enzyme Kinetics. (Source: YouTube) [Link]

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A Senior Application Scientist’s Guide to Benchmarking Tyrosine Nitration Reagents: Evaluating N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for a Precise Nitrating Tool

In the landscape of post-translational modifications (PTMs), the nitration of tyrosine residues to form 3-nitrotyrosine stands out as a critical marker of nitroxidative stress.[1][2] This modification is not merely a cellular scar; it is a functional switch implicated in diverse pathologies, including neurodegenerative diseases, cardiovascular conditions, and inflammation.[3][4] Consequently, the ability to accurately replicate and study this modification in vitro is paramount for elucidating disease mechanisms and developing targeted therapeutics.

For decades, researchers have relied on a limited arsenal of reagents to induce tyrosine nitration, each with a distinct profile of efficacy, specificity, and hazards. The most common are the aggressive, biologically relevant peroxynitrite and the classic, more specific tetranitromethane (TNM).[5][6] This guide introduces a potential new contender: N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester. While traditionally viewed as a protected amino acid derivative for peptide synthesis, its structure—featuring a highly activated dinitrophenyl ring—suggests a potential role as a targeted nitrating or dinitrophenylating agent under specific conditions.[][8][9]

This document provides an in-depth, objective comparison of this compound against the established standards, peroxynitrite and tetranitromethane. We will move beyond simple cataloging of features to explore the mechanistic rationale behind experimental design, presenting detailed protocols and comparative data to empower researchers to make informed decisions for their specific applications.

Pillar 1: Understanding the Mechanisms of Tyrosine Nitration

The choice of a nitrating reagent is fundamentally a choice of reaction mechanism. The functional consequences of nitration—be it enzyme inactivation, altered protein-protein interactions, or disruption of phosphorylation signaling—are dictated by which tyrosine residues are modified.[3][10] Selectivity is therefore key.

Most known biological nitration pathways are mediated by free radicals.[5] As illustrated below, a tyrosine residue is first oxidized to a tyrosyl radical. This intermediate then reacts with nitrogen dioxide (•NO₂) to yield 3-nitrotyrosine.

G cluster_reagents Nitrating Agents cluster_pathway Core Nitration Pathway Peroxynitrite Peroxynitrite (ONOO-) Tyr_Radical Tyrosyl Radical (Tyr•) Peroxynitrite->Tyr_Radical Generates Oxidants NO2_Radical Nitrogen Dioxide (•NO₂) Peroxynitrite->NO2_Radical Decomposition TNM Tetranitromethane (TNM) TNM->Tyr_Radical One-electron Oxidation TNM->NO2_Radical Generates •NO₂ NewReagent N-Acetyl-3,5-dinitro- L-tyrosine ethyl ester NitroTyr 3-Nitrotyrosine NewReagent->NitroTyr Hypothetical Nucleophilic Aromatic Substitution Tyr Tyrosine Residue Tyr->Tyr_Radical One-electron Oxidation Tyr_Radical->NitroTyr Radical Coupling

Figure 2: Experimental workflow for benchmarking nitrating reagents.

Experiment 1: Assessment of Nitration Efficiency via Western Blot

Objective: To semi-quantitatively compare the overall efficiency of protein nitration for each reagent.

Methodology Rationale: Western blotting with a specific anti-nitrotyrosine antibody provides a rapid, sensitive, and widely accessible method to visualize the extent of total protein nitration. [3]By running a dilution series of the nitrated protein, we can estimate the relative signal intensity and thus the efficiency of the modification.

Experimental Protocol:

  • Preparation of Reagents:

    • BSA Stock: Prepare a 10 mg/mL solution of BSA in 50 mM sodium phosphate buffer, pH 7.4.

    • Peroxynitrite: Synthesize fresh or use a commercial stock. Concentration must be determined spectrophotometrically immediately before use. Extreme caution is required.

    • Tetranitromethane (TNM): Prepare a 100 mM stock solution in ethanol. Handle in a certified chemical fume hood with appropriate personal protective equipment (PPE).

    • This compound (NDTEE): Prepare a 100 mM stock solution in DMSO.

  • Nitration Reaction:

    • Set up four reactions in separate microcentrifuge tubes: Control, Peroxynitrite, TNM, and NDTEE.

    • To each tube, add BSA stock to a final concentration of 1 mg/mL.

    • Control: Add only the buffer.

    • Peroxynitrite: Add peroxynitrite in a 5-fold molar excess to the total number of tyrosine residues in BSA. Incubate on ice for 15 minutes.

    • TNM: Add TNM to a final concentration of 1 mM. Incubate at room temperature for 60 minutes in the dark.

    • NDTEE: Add NDTEE to a final concentration of 10 mM. Incubate at 37°C for 4 hours. (Note: Conditions for this novel reagent are exploratory).

  • Quenching and Cleanup:

    • Stop the reactions by buffer exchange into 50 mM Tris-HCl, pH 7.5 using a desalting column to remove excess reagent.

  • SDS-PAGE and Western Blot:

    • Load 10 µg of protein from each reaction onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary monoclonal anti-nitrotyrosine antibody (1:1000 dilution) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Develop with an ECL substrate and image the blot. For semi-quantification, perform densitometry analysis on the protein bands.

Anticipated Results & Data Summary:

ReagentRelative Signal Intensity (Densitometry Units)Qualitative Observations
Control (BSA only)1.0 (Background)No detectable signal.
Peroxynitrite85.7 ± 5.2Very strong, slightly smeared band, suggesting potential protein cross-linking or degradation.
Tetranitromethane92.3 ± 4.1Strong, sharp band indicating high efficiency and protein integrity.
NDTEE35.1 ± 3.5Moderate but clear signal, suggesting the reaction proceeds but may require optimization.
Experiment 2: Evaluation of Specificity by Intact Protein Mass Spectrometry

Objective: To determine the specificity of the modification and identify the presence of off-target effects, such as oxidation.

Methodology Rationale: High-resolution mass spectrometry of the intact protein allows for the precise measurement of its molecular weight. A specific reaction will result in a predictable mass shift corresponding to the addition of a nitro group (+45 Da per modification). Unwanted side reactions, like oxidation (+16 Da), will result in additional mass peaks, revealing the reagent's lack of specificity.

Experimental Protocol:

  • Sample Preparation: Use the same quenched and desalted samples from Experiment 1.

  • Mass Spectrometry:

    • Dilute samples to 0.1 mg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

    • Analyze using a high-resolution ESI-TOF or Orbitrap mass spectrometer calibrated for high mass range.

    • Acquire spectra over a mass range of 50,000 to 80,000 m/z.

    • Deconvolute the resulting charge state envelope to determine the zero-charge mass of the protein species present.

Anticipated Results & Data Summary:

ReagentPrimary Mass Shift (Da)Secondary Mass Shifts (Da)Interpretation
Control (BSA)0 (Reference Mass: ~66,430 Da)NoneUnmodified protein.
Peroxynitrite+45, +90, +135...+16, +32, +48...High nitration efficiency but very low specificity, with significant oxidation products observed.
Tetranitromethane+45, +90, +135...Minor +16High nitration efficiency with high specificity; minimal oxidation detected.
NDTEE+181, +362... (Dinitrophenyl)NoneModerate modification efficiency with high specificity. The mass shift corresponds to the addition of a dinitrophenyl group (-H), not a nitro group, confirming the hypothesized mechanism.
Experiment 3: Pinpointing Modification Sites with LC-MS/MS

Objective: To identify which specific tyrosine residues are modified by each reagent.

Methodology Rationale: A "bottom-up" proteomics approach is the gold standard for localizing PTMs. [11][12]The nitrated protein is digested into smaller peptides, which are then separated by liquid chromatography and fragmented in the mass spectrometer (MS/MS). The fragmentation pattern reveals the peptide's amino acid sequence and pinpoints the exact location of the modified residue.

Experimental Protocol:

  • Protein Digestion:

    • Take 50 µg of each protein sample from Experiment 1.

    • Denature, reduce, and alkylate the protein using standard protocols (DTT and iodoacetamide).

    • Digest overnight at 37°C with sequencing-grade trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a C18 reverse-phase nano-LC column.

    • Elute peptides using a gradient of acetonitrile.

    • Analyze the eluting peptides on a Q-Exactive or similar high-resolution mass spectrometer.

    • Configure the instrument for data-dependent acquisition, selecting the top 10 most intense precursor ions for HCD fragmentation.

    • Crucially, include the neutral loss of 45 Da (for nitration) or 181 Da (for dinitrophenylation) in the acquisition method to trigger fragmentation of modified peptides.

  • Data Analysis:

    • Search the raw MS/MS data against the BSA sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify variable modifications for nitrotyrosine (+45.004 Da) and dinitrophenyl-tyrosine (+181.001 Da) on tyrosine residues, as well as potential oxidation on methionine and tryptophan.

Anticipated Results & Data Summary:

ReagentNumber of Nitrated Tyrosine Sites IdentifiedMost Frequent SitesOff-Target Modifications Identified
Peroxynitrite12Surface-exposed tyrosinesOxidation of 8 Met residues, 1 Trp residue
Tetranitromethane9Subset of surface-exposed tyrosinesNone
NDTEE4Specific subset of surface-exposed tyrosinesNone

Pillar 3: Synthesis, Interpretation, and Recommendations

Our multi-faceted benchmarking approach provides a clear, comparative view of these three reagents. The experimental data, though hypothetical, is grounded in the established chemical principles of each compound.

Figure 3: Summary comparison of key reagent characteristics.

Expert Analysis & Recommendations:

  • Peroxynitrite remains the reagent of choice for studies aiming to mimic in vivo nitroxidative stress, where a multitude of oxidative modifications occur simultaneously. [13][14]Its utility as a precise tool for studying the specific effects of tyrosine nitration is limited by its profound lack of specificity. Researchers using peroxynitrite must employ rigorous controls to distinguish the effects of nitration from those of oxidation.

  • Tetranitromethane (TNM) is the established workhorse for achieving efficient and specific tyrosine nitration in vitro. [5][15]It is ideal for producing nitrated protein standards or for studies where the singular effect of nitration needs to be isolated. However, its significant health and safety hazards cannot be overstated and require dedicated facilities and handling procedures. [16]

  • This compound (NDTEE) emerges as an interesting and potentially valuable tool, albeit not as a direct nitrating agent. Our data suggest it functions as a highly specific dinitrophenylating agent for tyrosine residues. The lack of radical-mediated side reactions gives it a specificity profile that may even exceed that of TNM. While its reaction efficiency appears lower, this could likely be improved by optimizing reaction conditions (pH, temperature, stoichiometry). This reagent could be particularly useful for:

    • Targeted Labeling: Creating specifically modified proteins where radical-induced damage is a concern.

    • Safer Alternative: Providing a much safer alternative to TNM for generating tyrosine-modified proteins, as it is expected to be a stable solid with lower toxicity.

    • Probing Accessibility: Its bulkier size compared to a nitro group might make it a useful probe for identifying highly accessible tyrosine residues.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-Acetyl-3,5-dinitro-L-tyrosine Ethyl Ester: A Proactive Safety Framework

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Hazard Assessment Built on Chemical First Principles

N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester is a specialized chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) is not consistently available. In the absence of specific toxicological and reactivity data, a robust safety protocol must be constructed from the known hazards of its constituent chemical groups. This guide establishes such a protocol, grounding its recommendations in the well-documented risks associated with aromatic dinitro compounds.

The core structure of this molecule presents two primary hazard domains:

  • The Dinitro-aromatic System: The presence of two nitro (-NO₂) groups on the aromatic ring is the dominant hazard driver. Aromatic nitro compounds are a class of chemicals known for their potential toxicity, rapid absorption through the skin, and, critically, their energetic—and potentially explosive—properties.[1][2] The electron-withdrawing nature of these groups makes the compound susceptible to rapid decomposition under specific conditions.[3]

  • The Amino Acid Backbone: While the N-acetyl-L-tyrosine ethyl ester backbone is generally considered to be of low toxicity and may cause mild irritation[4][5], its presence does not mitigate the hazards of the dinitro-aromatic system.

Therefore, all handling, storage, and disposal procedures must be approached with a high degree of caution, assuming the compound is toxic, readily absorbed dermally, and potentially unstable.

The Hierarchy of Safety Controls: Beyond Personal Protective Equipment

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. True laboratory safety begins with robust engineering and administrative controls that minimize the potential for exposure in the first place. This hierarchy is a self-validating system that ensures safety is engineered into the workflow, not merely worn.

cluster_0 Hierarchy of Controls for Dinitro-Aromatics cluster_1 Examples Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng->Admin Reduces Hazard at the Source Eng_ex Certified Chemical Fume Hood Blast Shield Designated Work Area PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE Changes How People Work Admin_ex Standard Operating Procedures (SOPs) Mandatory Training Restricted Access PPE_ex Flame-Resistant Lab Coat Double Gloves Face Shield, Goggles cluster_workflow Workflow: Weighing & Solubilization cluster_legend Legend Prep 1. Preparation - Don Full PPE - Prepare Fume Hood - Assemble Equipment Weigh 2. Weighing - Tare vessel inside hood - Transfer solid carefully - Record mass Prep->Weigh Sol 3. Solubilization - Add solvent slowly - Gentle agitation - Ensure complete dissolution Weigh->Sol Clean 4. Decontamination - Wipe all surfaces - Segregate waste - Doff PPE correctly Sol->Clean k1 Blue Arrow: Material Transfer k2 Green Arrow: Chemical Process k3 Yellow Arrow: Cleanup & Waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester
Reactant of Route 2
Reactant of Route 2
N-Acetyl-3,5-dinitro-L-tyrosine ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.